Monomenthyl succinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(5-methyl-2-propan-2-ylcyclohexyl)oxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-9(2)11-5-4-10(3)8-12(11)18-14(17)7-6-13(15)16/h9-12H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLILOGGUTRWFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CCC(=O)O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868431 | |
| Record name | 4-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Monomenthyl succinate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036143 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
188709-97-9 | |
| Record name | 1-[5-Methyl-2-(1-methylethyl)cyclohexyl] hydrogen butanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188709-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monomenthyl succinate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036143 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
61.5 - 62.5 °C | |
| Record name | Monomenthyl succinate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036143 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Monomethyl Succinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of monomethyl succinate. It includes quantitative data, detailed experimental protocols for its synthesis, and graphical representations of its chemical synthesis and workflow.
Chemical and Physical Properties
Monomethyl succinate, also known as 3-carbomethoxypropanoic acid, is the monoester of succinic acid and methanol.[1][2][3] At room temperature, it exists as a white crystalline solid.[4] It serves as an important intermediate in both organic and pharmaceutical synthesis.[1][4]
General and Physical Properties
The fundamental physical and chemical properties of monomethyl succinate are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈O₄ | [2][4] |
| Molecular Weight | 132.11 g/mol | [2][4] |
| Appearance | White to off-white crystalline solid/chunks | [2][4][5] |
| Melting Point | 54-59 °C | [1][4] |
| Boiling Point | 151 °C @ 20 mmHg | [1][5] |
| Density | 1.21 g/cm³ | [4] |
| Solubility | Soluble in alcohols, ethers, and benzene; slightly soluble in water. | [1][4][5] |
| Acidity (pKa) | 4.42 ± 0.17 | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of monomethyl succinate.
| Spectrum Type | Data | Reference(s) |
| ¹H NMR | (400 MHz, CDCl₃): δ 3.71 (s, 3H, -OCH₃), 2.71 (dd, 1H), 2.69 (dd, 1H), 2.65 (dd, 1H), 2.63 (dd, 1H). The two multiplets correspond to the two methylene groups (-CH₂CH₂-). | [6] |
| ¹³C NMR | (100 MHz, CDCl₃): δ 178.75 (-COOH), 173.04 (-COOCH₃), 52.40 (-OCH₃), 29.33 (-CH₂-), 29.02 (-CH₂-). | [6] |
| IR | Spectra available, typically showing characteristic peaks for C=O stretching (from both carboxylic acid and ester), C-O stretching, and O-H stretching (from the carboxylic acid). | [2][7] |
| Mass Spec | GC-MS data is available, with the molecular ion peak and fragmentation patterns used for identification. | [2] |
Chemical Synthesis
Monomethyl succinate is most commonly synthesized via the mono-esterification of succinic anhydride with methanol.[4] This reaction is efficient and results in high yields.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of monomethyl succinate from succinic anhydride and methanol.
Caption: Synthesis workflow for monomethyl succinate.
Detailed Experimental Protocols
Two common laboratory-scale protocols for the synthesis of monomethyl succinate are detailed below.
Protocol 1: This protocol involves a simple reflux and crystallization.
-
Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser, combine 400 g (4.0 mol) of succinic anhydride with 200 mL of anhydrous methanol.[4]
-
Heating and Reflux: Heat the mixture. The reaction should be refluxed for approximately 35 minutes until the solution becomes homogeneous, indicating the consumption of the succinic anhydride.[4] Continue to reflux for an additional 30 minutes to ensure the reaction goes to completion.[4]
-
Solvent Removal: After the reflux period, remove the excess methanol under reduced pressure.[4]
-
Crystallization and Drying: Pour the hot reaction mixture into a large crystallizing dish and allow it to cool and solidify.[4] The resulting solid should be dried under a vacuum until a constant weight is achieved. This method typically yields 502-507g of monomethyl succinate (95-96% yield).[4]
Protocol 2: This protocol provides a slightly different approach with vigorous shaking.
-
Reaction Setup: Combine 80.02 g (799.6 mmol) of succinic anhydride and 38.9 mL of dry methanol in a flask.[6]
-
Heating: Heat the mixture at reflux using a steam bath while shaking vigorously. Continue until all the succinic anhydride has dissolved (approximately 18 minutes).[6]
-
Reflux: Continue to heat the mixture at reflux for an additional 25 minutes.[6]
-
Solvent Removal: Remove the excess methanol under reduced pressure.[6]
-
Purification: Cool the residue in an ice bath to induce precipitation. Filter the white precipitate and triturate it with water.[6]
-
Drying: Dry the solid under a vacuum until a constant weight is achieved. This method yields approximately 98.8 g (93.6% yield) of monomethyl succinate.[6]
Chemical Reactivity and Applications
Monomethyl succinate is a versatile intermediate in organic synthesis. Its bifunctional nature, containing both a carboxylic acid and an ester group, allows for a variety of subsequent reactions.
Logical Relationship Diagram
The diagram below illustrates the role of monomethyl succinate as a chemical intermediate.
Caption: Monomethyl succinate as a key chemical intermediate.
One notable application is its conversion to mono-methyl succinyl chloride through an acylation reaction.[4] This derivative can then be used in Friedel-Crafts reactions for the synthesis of more complex molecules, including pharmaceutical precursors.[4]
Safety and Handling
Monomethyl succinate is considered an irritant and requires careful handling in a laboratory setting.
GHS Hazard Information
| Hazard Statement | Description | Reference(s) |
| H315 | Causes skin irritation | [2][8] |
| H319 | Causes serious eye irritation | [2][8] |
| H335 | May cause respiratory irritation | [2] |
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][10] Avoid contact with skin, eyes, and clothing, and prevent the formation of dust.[9][10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][5][10]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[10] For skin contact, wash off immediately with soap and plenty of water.[9][10] If inhaled, move to fresh air.[10] Seek medical attention if irritation persists.
References
- 1. Mono-methyl succinate | 3878-55-5 [chemicalbook.com]
- 2. monoMethyl succinate | C5H8O4 | CID 77487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Monomethyl succinate (HMDB0246492) [hmdb.ca]
- 4. Page loading... [guidechem.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Mono-methyl succinate synthesis - chemicalbook [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Monomethyl Succinate | 3878-55-5 | TCI AMERICA [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to Monomethyl Succinate (CAS Number: 3878-55-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl succinate (MMS), with the CAS number 3878-55-5, is a mono-ester of succinic acid. This bifunctional molecule, featuring both a carboxylic acid and a methyl ester group, serves as a versatile intermediate in organic and pharmaceutical synthesis.[1][2][3] Its significance extends to the field of metabolic research, where it has been identified as a potent insulin secretagogue, offering valuable insights into the mechanisms of insulin secretion and proinsulin biosynthesis.[4][5] This technical guide provides a comprehensive overview of monomethyl succinate, encompassing its physicochemical properties, synthesis, metabolic and signaling roles, experimental protocols, and safety information.
Physicochemical Properties
Monomethyl succinate is a white crystalline solid at room temperature.[2][3] It is characterized by its solubility in various organic solvents and slight solubility in water.[3][6][7]
| Property | Value | Reference(s) |
| CAS Number | 3878-55-5 | [1] |
| Molecular Formula | C₅H₈O₄ | [8] |
| Molecular Weight | 132.11 g/mol | [8] |
| Appearance | White to off-white crystalline solid | [2][3] |
| Melting Point | 54-59 °C | [2] |
| Boiling Point | 151 °C at 20 mmHg | [3] |
| Solubility | Soluble in methanol, ethanol, ether, and benzene. Slightly soluble in water. | [3][6][7][9] |
| pKa | 4.42 ± 0.17 | [2] |
Synthesis of Monomethyl Succinate
Monomethyl succinate is typically synthesized via the mono-esterification of succinic anhydride with methanol.[3][10] This reaction is straightforward and can be performed with high yield.
Experimental Protocol: Synthesis of Monomethyl Succinate
Materials:
-
Succinic anhydride
-
Anhydrous methanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine succinic anhydride and a molar excess of anhydrous methanol (e.g., a 1:1.2 to 1:2 molar ratio of succinic anhydride to methanol).[11]
-
Heat the mixture to reflux and maintain for approximately 1 hour, or until the succinic anhydride has completely dissolved and reacted, which can be monitored by techniques like TLC.[2][10]
-
After the reaction is complete, remove the excess methanol under reduced pressure using a rotary evaporator.[2]
-
Cool the resulting residue in an ice bath to induce crystallization of the monomethyl succinate.[10]
-
Collect the white crystalline product by filtration.
-
Wash the crystals with cold water to remove any remaining impurities.
-
Dry the purified monomethyl succinate under vacuum to a constant weight.[10]
A typical yield for this procedure is in the range of 95-96%.[2]
Synthesis and Purification Workflow
Biological Activity and Mechanism of Action
Monomethyl succinate is a well-documented secretagogue, primarily known for its ability to stimulate insulin secretion from pancreatic β-cells.[4] It also plays a role in regulating proinsulin biosynthesis.[12][13]
Insulin Secretion
Monomethyl succinate stimulates insulin release in a biphasic pattern, similar to glucose, although the second phase is less pronounced.[4] Its mechanism of action involves both intracellular signaling pathways and mitochondrial metabolism.
Signaling Pathway of MMS-Induced Insulin Secretion:
The insulinotropic effect of MMS is dependent on extracellular calcium influx, as it is abolished by calcium channel blockers.[4] It activates phosphoinositide hydrolysis, leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[4] This subsequently triggers the release of calcium from intracellular stores and the activation of protein kinase C (PKC), both of which contribute to the exocytosis of insulin-containing granules.[4] Furthermore, the mitochondrial metabolism of MMS is crucial for its action.[4]
Proinsulin Biosynthesis
Monomethyl succinate has been identified as a key metabolic stimulus-coupling signal for glucose-induced proinsulin biosynthesis.[12][13] It is believed that succinate and/or its metabolite, succinyl-CoA, act as signaling molecules that specifically enhance the translation of proinsulin mRNA.[12][13] This effect is independent of the insulin secretion pathway, as it is not blocked by the inhibition of insulin release.[12]
Role of Succinate in Proinsulin Biosynthesis:
Experimental Protocols for Biological Assays
Insulin Secretion Assay from Isolated Rat Islets
This protocol describes a static incubation method to measure insulin secretion from isolated pancreatic islets in response to monomethyl succinate.
Materials:
-
Collagenase-isolated rat pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.5% BSA
-
Monomethyl succinate stock solution
-
Glucose stock solution
-
24-well culture plates
-
Acid-ethanol solution (75% ethanol, 1.5% HCl)
-
Insulin radioimmunoassay (RIA) kit
Procedure:
-
Islet Preparation: After isolation, allow islets to recover in culture medium. Prior to the assay, wash the islets with KRB buffer containing a basal glucose concentration (e.g., 2.8 mM).[14]
-
Pre-incubation: Place batches of 10 islets in triplicate into wells of a 24-well plate containing KRB with basal glucose. Pre-incubate for 30-60 minutes at 37°C to establish a stable basal insulin secretion rate.[14]
-
Stimulation: Remove the pre-incubation buffer and replace it with KRB buffer containing the desired concentrations of monomethyl succinate (e.g., 10 mM, 20 mM) and a basal glucose concentration. Include control wells with only basal glucose and wells with a known secretagogue like high glucose (e.g., 16.7 mM).[14]
-
Incubation: Incubate the plates for 1 hour at 37°C.[14]
-
Sample Collection: After incubation, carefully collect the supernatant from each well. This contains the secreted insulin.
-
Insulin Extraction: To measure total insulin content, lyse the islets in each well by adding acid-ethanol solution and incubate overnight at -20°C.[14]
-
Insulin Measurement: Determine the insulin concentration in the collected supernatants and the islet lysates using a radioimmunoassay (RIA) kit, following the manufacturer's instructions.[15]
Phosphoinositide Turnover Assay
This assay measures the hydrolysis of phosphoinositides in response to monomethyl succinate by pre-labeling the islet phospholipids with [³H]inositol.
Materials:
-
Isolated rat pancreatic islets
-
Inositol-free culture medium
-
myo-[2-³H]inositol
-
KRB buffer
-
Monomethyl succinate stock solution
-
Perchloric acid
-
Chloroform/methanol mixture
-
Anion-exchange chromatography columns
-
Scintillation counter
Procedure:
-
Labeling: Incubate isolated islets in inositol-free medium supplemented with myo-[2-³H]inositol (e.g., 10 µCi/mL) for 24-48 hours to label the phosphoinositide pools.[5]
-
Washing: After labeling, wash the islets thoroughly with KRB buffer to remove unincorporated [³H]inositol.
-
Stimulation: Incubate the labeled islets with KRB buffer containing monomethyl succinate at the desired concentration for various time points.
-
Extraction: Terminate the incubation by adding ice-cold perchloric acid. Lyse the cells and extract the inositol phosphates (aqueous phase) and phosphoinositides (organic phase) using a chloroform/methanol extraction procedure.[5]
-
Separation: Separate the different inositol phosphate species (IP₁, IP₂, IP₃) in the aqueous phase using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of each fraction using a scintillation counter to determine the amount of each inositol phosphate produced.
Applications in Drug Development
Monomethyl succinate's primary role in drug development is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][16] Its bifunctional nature allows for its incorporation into complex molecules, acting as a linker or a foundational structural component.[1]
A notable application is in the synthesis of antidiabetic drugs. For instance, dimethyl succinate, a closely related compound, is a starting material for the synthesis of the mitiglinide calcium intermediate, benzylsuccinic acid.[1] Mitiglinide is a rapid-acting insulin secretagogue used in the treatment of type 2 diabetes.[15] Given the structural similarity, monomethyl succinate can also be utilized in similar synthetic routes.
Safety and Toxicology
Monomethyl succinate is considered to be of low acute toxicity. It is classified as an irritant to the eyes, respiratory system, and skin.[2]
| Endpoint | Result | Guideline/Species | Reference(s) |
| Acute Oral Toxicity | LD₅₀: > 5000 mg/kg bw | Rat (female/male) | [13] |
| Acute Dermal Toxicity | LD₅₀: > 2000 mg/kg bw | (Not specified) | [13] |
| Skin Irritation | Not classified as an irritant (Score: 0.00) | OECD 404 (Rabbit) | [12] |
| Eye Irritation | Data not available | - | - |
| Mutagenicity (Ames Test) | Data not available | - | - |
Handling and Storage:
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Handle in a well-ventilated area to avoid inhalation of dust.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Incompatible with strong oxidizing agents.
Conclusion
Monomethyl succinate is a valuable chemical entity with significant applications in both synthetic chemistry and metabolic research. Its role as an intermediate in pharmaceutical synthesis, coupled with its intriguing biological activity as an insulin secretagogue and regulator of proinsulin biosynthesis, makes it a compound of great interest to researchers and drug development professionals. This guide has provided a comprehensive technical overview of its properties, synthesis, biological functions, and safety, serving as a foundational resource for its application in the laboratory and beyond.
References
- 1. CN102659562A - Synthesis method of mitiglinide calcium intermediate - Google Patents [patents.google.com]
- 2. chemview.epa.gov [chemview.epa.gov]
- 3. oecd.org [oecd.org]
- 4. oral ld50 values: Topics by Science.gov [science.gov]
- 5. sites.bu.edu [sites.bu.edu]
- 6. nucro-technics.com [nucro-technics.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for Monomethyl succinate (HMDB0246492) [hmdb.ca]
- 9. academics.lmu.edu [academics.lmu.edu]
- 10. biotoxicity.com [biotoxicity.com]
- 11. CN104557536A - Method for preparing mono-methyl succinate - Google Patents [patents.google.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. echemi.com [echemi.com]
- 14. protocols.io [protocols.io]
- 15. Mitiglinide: a novel agent for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validation of the SOS/umu test using test results of 486 chemicals and comparison with the Ames test and carcinogenicity data - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Monomethyl Succinate from Succinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of monomethyl succinate, a crucial intermediate in organic and pharmaceutical synthesis.[1][2] The primary focus is on the efficient and high-yield synthesis from succinic anhydride and methanol. This document details the underlying reaction mechanism, presents various experimental protocols, and summarizes key quantitative data for easy comparison. Visual diagrams are included to illustrate the reaction pathway and experimental workflows, adhering to best practices for clarity and technical accuracy.
Introduction
Monomethyl succinate, also known as succinic acid monomethyl ester, is a white crystalline solid with the molecular formula C₅H₈O₄.[1] It serves as a versatile intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients.[1][2] One of its applications is in the preparation of mono-methyl succinyl chloride, a reactant used in the synthesis of more complex molecules.[1] The synthesis of monomethyl succinate is typically achieved through the ring-opening of succinic anhydride with methanol, a reaction known for its efficiency and high yields.[1][3]
Physical and Chemical Properties of Monomethyl Succinate:
| Property | Value |
| Molecular Weight | 132.11 g/mol [1] |
| Melting Point | 56-59 °C[1] |
| Boiling Point | 151 °C[1] |
| Density | 1.21 g/cm³[1] |
| Solubility | Soluble in alcohols, ethers, and benzene; insoluble in water[1] |
| Acidity (pKa) | 4.42 ± 0.17[1] |
Reaction Mechanism
The synthesis of monomethyl succinate from succinic anhydride proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of methanol acts as a nucleophile, attacking one of the carbonyl carbons of the succinic anhydride ring.[4] This attack leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl group and causing the anhydride ring to open. A final proton transfer step yields the final product, monomethyl succinate.[4]
Experimental Protocols
Several methods for the synthesis of monomethyl succinate have been reported, primarily varying in reaction time, temperature, and purification procedures. Below are detailed protocols for three common methods.
Method 1: Reflux for 1 Hour
This method is a straightforward approach involving the reflux of succinic anhydride and methanol.
Materials:
-
Succinic anhydride: 400 g
-
Methanol: 194 ml
Procedure:
-
Combine 400 g of succinic anhydride and 194 ml of methanol in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 1 hour.[1]
-
After 1 hour, remove the excess methanol via vacuum distillation.
-
Cool the residue to induce crystallization.
-
Collect the crystals and dry them under a vacuum to obtain monomethyl succinate.[1]
Method 2: Homogeneous Reaction and Solidification
This protocol focuses on achieving a homogeneous reaction mixture before proceeding with the reflux.
Materials:
-
Succinic anhydride: 400 g (4.0 mol)
-
Anhydrous methanol: 200 mL
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, add 400 g of succinic anhydride and 200 mL of anhydrous methanol.
-
Heat the mixture to reflux with stirring. The reaction should become homogeneous in approximately 35 minutes.[1]
-
Continue to reflux for an additional 30 minutes.[1]
-
Remove the methanol under reduced pressure.
-
While still hot, pour the reaction mixture into a large petri dish and allow it to cool and solidify.
-
Dry the solid product under a vacuum until a constant weight is achieved.[1]
Method 3: Steam Bath Heating
This method utilizes a steam bath for controlled heating and includes a water trituration step for purification.
Materials:
-
Succinic anhydride: 80.02 g (799.6 mmol)
-
Dry methanol: 38.9 mL (30.77 g; 960.4 mmol)
Procedure:
-
Combine succinic anhydride and dry methanol in a flask.
-
Shake the mixture vigorously while heating at reflux using a steam bath until all the succinic anhydride has dissolved (approximately 18 minutes).[5]
-
Continue to heat the mixture at reflux for an additional 25 minutes.[5]
-
Remove the excess methanol under reduced pressure.
-
Cool the residue in an ice bath to precipitate the product.
-
Filter the white precipitate and triturate it with water.
-
Dry the solid under a vacuum to a constant weight.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data from the described experimental protocols, allowing for a direct comparison of their efficiencies.
| Parameter | Method 1 | Method 2 | Method 3 |
| Reactants | |||
| Succinic Anhydride | 400 g | 400 g (4.0 mol) | 80.02 g (799.6 mmol) |
| Methanol | 194 ml | 200 mL (anhydrous) | 38.9 mL (dry) |
| Reaction Conditions | |||
| Temperature | Reflux | Reflux | Steam Bath Reflux |
| Time | 1 hour | ~65 minutes | ~43 minutes |
| Product | |||
| Yield | 95-96% (502-507 g)[1] | 95% (502-507 g)[1] | 93.6% (98.886 g)[5] |
| Purity | Not specified | Not specified | Characterized by NMR[5] |
| Melting Point | - | - | 55.5 to 57 °C[5] |
Experimental Workflow Visualization
The general workflow for the synthesis of monomethyl succinate from succinic anhydride can be visualized as a series of sequential steps.
References
- 1. Page loading... [guidechem.com]
- 2. Mono-methyl succinate | 3878-55-5 [chemicalbook.com]
- 3. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 4. Formulate a mechanism for the reaction of butanedioic (succinic) anhydrid.. [askfilo.com]
- 5. Mono-methyl succinate synthesis - chemicalbook [chemicalbook.com]
Monomethyl Succinate: A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl succinate, also known as succinic acid monomethyl ester, is a dicarboxylic acid monoester that serves as a key intermediate in various organic and pharmaceutical syntheses. Its physical properties, particularly its melting and boiling points, are critical parameters for its purification, handling, and application in further chemical reactions. This technical guide provides an in-depth overview of the melting and boiling points of monomethyl succinate, details the experimental protocols for their determination, and illustrates a relevant synthetic pathway.
Physicochemical Data
The melting and boiling points of monomethyl succinate are well-documented, though slight variations in reported values exist, often attributable to differences in experimental conditions and sample purity.
| Physical Property | Value | Conditions |
| Melting Point | 52 - 60 °C | Ambient Pressure |
| Boiling Point | 151 °C | 20 mmHg |
| 259.2 °C | 760 mmHg | |
| Appearance | White crystalline powder or chunks | - |
Experimental Protocols
Accurate determination of melting and boiling points is fundamental in chemical analysis. The following are detailed methodologies applicable to a crystalline organic solid like monomethyl succinate.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Materials:
-
Monomethyl succinate sample
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for pulverizing crystals)
Procedure:
-
Sample Preparation: A small amount of dry monomethyl succinate is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a packed sample column of 2-3 mm in height is achieved.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For pure monomethyl succinate, this range should be narrow, typically within 1-2°C.
Boiling Point Determination at Reduced Pressure (Microscale Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For substances that may decompose at their atmospheric boiling point, determination at reduced pressure is necessary.
Materials:
-
Monomethyl succinate sample
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath)
-
Vacuum source and manometer
Procedure:
-
Sample Preparation: A small amount of monomethyl succinate is placed in the small test tube.
-
Apparatus Setup: A capillary tube is inverted (sealed end up) and placed inside the test tube containing the sample. The test tube is then attached to a thermometer.
-
Vacuum Application: The apparatus is connected to a vacuum source, and the pressure is reduced to the desired level (e.g., 20 mmHg) and measured with a manometer.
-
Heating: The assembly is immersed in a heating bath. The bath is heated gradually.
-
Observation: As the liquid heats, trapped air in the inverted capillary will bubble out. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tip. To confirm, the heating is stopped, and as the liquid cools, the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point at that specific pressure.
Synthesis of Monomethyl Succinate
A common and efficient method for the synthesis of monomethyl succinate is the esterification of succinic anhydride with methanol. This reaction proceeds via the ring-opening of the anhydride.
Signaling Pathway Involvement
Recent research has highlighted the role of monomethyl succinate as a signaling molecule, particularly in metabolic processes. For instance, it has been shown to stimulate insulin secretion from pancreatic β-cells. This involves its uptake and metabolism within the cell, leading to changes in cellular energy status and signaling cascades.
Monomethyl Succinate in Organic Solvents: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of monomethyl succinate in various organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document outlines key solubility data, details experimental protocols for its determination, and visualizes relevant biochemical and synthetic pathways.
Quantitative Solubility of Monomethyl Succinate
To address this gap, this guide provides a detailed experimental protocol for determining the solubility of monomethyl succinate using the gravimetric method. This method is a reliable and straightforward approach to obtaining precise quantitative solubility data.
Table 1: Solubility of Monomethyl Succinate in Select Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Methanol | 25 | Data not available |
| Ethanol | 25 | Data not available |
| Acetone | 25 | Data not available |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available |
| Diethyl Ether | 25 | Data not available |
| Benzene | 25 | Data not available |
Note: The above table is intended to be populated by the user upon following the experimental protocol outlined in Section 2.
Experimental Protocol: Determination of Monomethyl Succinate Solubility by the Gravimetric Method
This protocol describes the steps to quantitatively determine the solubility of monomethyl succinate in an organic solvent of interest.
2.1. Materials
-
Monomethyl succinate (solid)
-
Selected organic solvent (e.g., methanol, ethanol, acetone, DMSO, diethyl ether, benzene)
-
Analytical balance
-
Spatula
-
Conical flask with a stopper
-
Magnetic stirrer and stir bar
-
Temperature-controlled water bath or hot plate
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Syringes
-
Pre-weighed glass vials with caps
-
Vacuum oven or desiccator
2.2. Procedure
-
Preparation of a Saturated Solution:
-
Add a known volume of the selected organic solvent to a conical flask.
-
Gradually add an excess amount of monomethyl succinate to the solvent while stirring continuously with a magnetic stirrer. An excess is ensured when undissolved solid remains at the bottom of the flask.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a temperature-controlled water bath set to the desired temperature (e.g., 25°C) and allow it to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation. Continue stirring during this period.
-
-
Sample Collection:
-
Once equilibrium is reached, stop the stirring and allow the excess solid to settle.
-
Carefully draw a known volume (e.g., 5 or 10 mL) of the clear supernatant into a syringe, avoiding any undissolved solid.
-
Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed glass vial.
-
-
Gravimetric Analysis:
-
Record the exact volume of the filtered saturated solution collected.
-
Place the vial with the solution in a vacuum oven at a temperature below the boiling point of the solvent to evaporate the solvent completely. Alternatively, a desiccator under vacuum can be used.
-
Once the solvent has fully evaporated, a solid residue of monomethyl succinate will remain.
-
Place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried monomethyl succinate on an analytical balance.
-
2.3. Calculation of Solubility
The solubility is calculated using the following formula:
Solubility ( g/100 mL) = [(Weight of vial with dried solute) - (Weight of empty vial)] / (Volume of filtered solution in mL) * 100
2.4. Data Validation
To ensure accuracy, the experiment should be repeated at least three times for each solvent and temperature, and the average solubility should be reported with the standard deviation.
Visualizing Key Pathways
3.1. Synthesis of Monomethyl Succinate: An Experimental Workflow
The synthesis of monomethyl succinate is typically achieved through the esterification of succinic anhydride with methanol. The following diagram illustrates a general experimental workflow for this process.
Caption: Experimental workflow for the synthesis of monomethyl succinate.
3.2. Monomethyl Succinate in Cellular Signaling: Insulin Secretion Pathway
Monomethyl succinate has been shown to act as a signaling molecule, particularly in pancreatic β-cells, where it stimulates insulin secretion. This pathway involves its metabolism within the mitochondria and the subsequent activation of downstream signaling cascades.
Caption: Signaling pathway of monomethyl succinate-induced insulin secretion.
References
Monomethyl succinate spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for monomethyl succinate (CAS No: 3878-55-5), a dicarboxylic acid monoester.[1] This document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for identification, characterization, and quality control purposes. The guide summarizes key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental methodologies.
Spectroscopic Data Summary
The following tables provide a consolidated view of the essential spectroscopic data for monomethyl succinate.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Solvent | Instrument Frequency |
| ~10.5 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) | CDCl₃ | 90 MHz[2][3] |
| 3.69 | Singlet | 3H | Methyl Ester (-OCH₃) | CDCl₃ | 90 MHz[2][3] |
| 2.65 | Multiplet | 4H | Methylene (-CH₂CH₂-) | CDCl₃ | 90 MHz[2][3] |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment | Solvent |
| ~178 | Carboxylic Acid Carbon (-C OOH) | CDCl₃[3][4] |
| ~173 | Ester Carbonyl Carbon (-C OOCH₃) | CDCl₃[3][4] |
| ~52 | Methyl Carbon (-OC H₃) | CDCl₃[3][4] |
| ~29 | Methylene Carbons (-C H₂C H₂-) | CDCl₃[3][4] |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300-2500 (broad) | O-H | Carboxylic Acid Stretch |
| ~2950 | C-H | Aliphatic Stretch |
| ~1740 | C=O | Ester Carbonyl Stretch |
| ~1710 | C=O | Carboxylic Acid Carbonyl Stretch |
| ~1200 | C-O | Ester Stretch |
Note: IR data is typically acquired via KBr disc or nujol mull techniques.[3]
Table 4: Mass Spectrometry Data
| Parameter | Value | Technique |
| Molecular Formula | C₅H₈O₄[1][3][5][6] | - |
| Molecular Weight | 132.11 g/mol [1][3] | - |
| Ionization Method | Electron Ionization (EI)[7] | - |
| Major Fragments (m/z) | 101, 74, 59, 55[7] | EI |
Detailed Methodologies
The following sections outline generalized protocols for acquiring the spectroscopic data presented above. These are intended as a guide and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-20 mg of monomethyl succinate in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[8]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[8]
-
Data Acquisition: Place the NMR tube into the spectrometer. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For quantitative measurements, ensure complete relaxation of all nuclei by using an appropriate relaxation delay.[9]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol (KBr Pellet Method):
-
Sample Preparation: Mix a small amount of crystalline monomethyl succinate (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Grinding: Gently grind the mixture to a fine, homogenous powder. This minimizes light scattering.[10]
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder is recorded first and automatically subtracted.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can offer structural clues based on fragmentation patterns.[8]
Experimental Protocol (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the monomethyl succinate sample into the ion source of the mass spectrometer, where it is vaporized under a high vacuum.[8]
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, causes the molecule to lose an electron, forming a molecular ion (M⁺), and induces fragmentation.[8]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Workflow of Spectroscopic Analysis
The logical flow from sample to final structural confirmation is a critical aspect of chemical analysis. The following diagram illustrates a generalized workflow for the spectroscopic characterization of a compound like monomethyl succinate.
References
- 1. monoMethyl succinate | C5H8O4 | CID 77487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mono-methyl succinate(3878-55-5) 1H NMR spectrum [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Mono-methyl succinate(3878-55-5) 13C NMR spectrum [chemicalbook.com]
- 5. Mono-methyl succinate(3878-55-5) IR Spectrum [m.chemicalbook.com]
- 6. CAS 3878-55-5: Monomethyl succinate | CymitQuimica [cymitquimica.com]
- 7. Butanedioic acid, monomethyl ester [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Monomethyl Succinate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Monomethyl succinate, a versatile chemical compound with significant applications in biochemical research and as a synthetic intermediate. This document details its chemical identity, physicochemical properties, and key experimental applications, including detailed protocols and a relevant signaling pathway.
Chemical Identity and Synonyms
Monomethyl succinate is a mono-ester of succinic acid. It is also known by a variety of synonyms, which are crucial for comprehensive literature searches and material sourcing.
Synonyms for Monomethyl Succinate:
-
Monomethyl butanedioate[7]
-
Succinic acid, monomethyl ester[4]
-
Methyl succinate[4]
-
3H-methylsuccinate[4]
-
DL-methylsuccinate[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Monomethyl succinate is essential for its application in experimental settings. The following table summarizes key quantitative data.
| Property | Value | Reference |
| CAS Number | 3878-55-5 | [1][2][3][4][5][7] |
| Molecular Formula | C5H8O4 | [1][2][3][4] |
| Molecular Weight | 132.11 g/mol | [2][3][4] |
| Appearance | White to off-white crystals or crystalline powder | [1] |
| Melting Point | 54-57 °C | [1][5] |
| Boiling Point | 151 °C at 20 mm Hg | [1][5] |
| Water Solubility | Slightly soluble | [1][5] |
| Purity | >98.0% (GC) | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of Monomethyl succinate and its application in studying insulin secretion and identifying protein targets.
Synthesis of Monomethyl Succinate
This protocol describes a common laboratory-scale synthesis of Monomethyl succinate from succinic anhydride and methanol.
Materials:
-
Succinic anhydride
-
Anhydrous methanol
-
Reaction flask with a reflux condenser and stirrer
-
Heating mantle
-
Rotary evaporator
-
Crystallization dish
-
Vacuum drying oven
Procedure:
-
In a reaction flask equipped with a stirrer and a reflux condenser, combine 400 g (4.0 mol) of succinic anhydride and 200 mL of anhydrous methanol.
-
Heat the mixture and reflux for approximately 35 minutes, or until the reaction mixture becomes homogeneous.
-
Continue to reflux for an additional 30 minutes to ensure the reaction goes to completion.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
While still hot, pour the resulting residue into a large crystallization dish and allow it to cool and solidify.
-
Dry the solid product under vacuum until a constant weight is achieved. This procedure typically yields 502-507 g of Monomethyl succinate (95% yield)[2].
Monomethyl Succinate-Induced Insulin Secretion from Pancreatic Islets
This protocol is based on studies investigating the secretagogue effect of Monomethyl succinate on pancreatic β-cells.
Materials:
-
Collagenase-isolated rat pancreatic islets
-
Perifusion system
-
Krebs-Ringer bicarbonate buffer (KRB) supplemented with appropriate concentrations of glucose
-
Monomethyl succinate (MMSucc) stock solution
-
Calcium channel blocker (e.g., nitrendipine)
-
Protein kinase C inhibitor (e.g., staurosporine)
-
Radioimmunoassay (RIA) kit for insulin measurement
Procedure:
-
Islet Preparation: Isolate pancreatic islets from rats using a standard collagenase digestion method.
-
Perifusion: Place freshly isolated islets into perifusion chambers and perifuse with KRB buffer containing a basal glucose concentration (e.g., 2.75 mM).
-
Stimulation: After a stabilization period, switch the perifusion medium to one containing the desired concentration of Monomethyl succinate (e.g., 20 mM) in the presence of basal glucose.
-
Fraction Collection: Collect perifusate fractions at regular intervals (e.g., every 1-2 minutes) to measure the dynamics of insulin secretion.
-
Inhibitor Studies: To investigate the signaling pathway, pre-incubate the islets with specific inhibitors such as the calcium channel blocker nitrendipine (5 µM) or the protein kinase C inhibitor staurosporine (20 nM) before and during stimulation with Monomethyl succinate[8].
-
Insulin Measurement: Quantify the insulin concentration in the collected fractions using a radioimmunoassay (RIA) kit.
-
Data Analysis: Plot insulin secretion rates over time to observe the biphasic pattern of release and compare the effects of inhibitors on the secretory response.
Identification of Protein Targets of Monomethyl Succinate (Generalized Proteomics Workflow)
This generalized protocol outlines a chemical proteomics approach to identify the protein targets of Monomethyl succinate. This method is adapted from established workflows for small molecule target identification and would require the synthesis of a tagged version of Monomethyl succinate.
Materials:
-
Tagged Monomethyl succinate (e.g., biotinylated or with a clickable alkyne group)
-
Cell lysate from a relevant cell line or tissue
-
Affinity resin (e.g., streptavidin beads for a biotin tag)
-
Wash buffers
-
Elution buffer
-
SDS-PAGE gels
-
In-gel digestion reagents (e.g., trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Probe Synthesis: Synthesize a chemical probe by attaching a tag (e.g., biotin) to Monomethyl succinate via a linker. The linker should be attached at a position that is unlikely to interfere with its biological activity.
-
Cell Lysis and Incubation: Prepare a protein lysate from cells of interest. Incubate the lysate with the tagged Monomethyl succinate probe to allow for binding to its protein targets.
-
Affinity Purification: Add an affinity resin (e.g., streptavidin-coated beads) to the lysate to capture the probe-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be achieved by boiling in SDS-PAGE sample buffer or by competitive elution with an excess of untagged Monomethyl succinate.
-
Protein Separation and Digestion: Separate the eluted proteins by SDS-PAGE. Excise the protein bands and perform in-gel digestion with trypsin to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the proteins.
-
Data Analysis: Use proteomics software to search the MS/MS data against a protein database to identify the proteins that were pulled down by the Monomethyl succinate probe.
Signaling Pathway
Monomethyl Succinate-Induced Insulin Secretion
Monomethyl succinate stimulates insulin secretion in pancreatic β-cells through a mechanism that involves its metabolism and the subsequent activation of intracellular signaling pathways. The following diagram illustrates the proposed signaling cascade.
Caption: Signaling pathway of Monomethyl succinate-induced insulin secretion.
This technical guide provides a foundational resource for researchers working with Monomethyl succinate. The detailed information on its properties, synthesis, and experimental applications is intended to facilitate further investigation into the diverse roles of this compound in biological systems and its potential for drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Succinylation: Functions and Biological Implications - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 5. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 6. Frontiers | Succination of Protein Thiols in Human Brain Aging [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Monomethyl Succinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for monomethyl succinate, a chemical intermediate used in organic and pharmaceutical synthesis.[1][2] The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and potential hazards.
Chemical and Physical Properties
Monomethyl succinate is a white to off-white crystalline solid.[1][3][4] It is a dicarboxylic acid monoester, specifically the methyl ester of succinic acid.[2][4] This compound is stable under normal conditions but is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3][5] It is also combustible.[2][3]
Table 1: Physical and Chemical Properties of Monomethyl Succinate
| Property | Value | Source |
| Molecular Formula | C5H8O4 | [1][3][4][5] |
| Molecular Weight | 132.11 - 132.12 g/mol | [1][3][4][5] |
| Appearance | White to off-white crystals or crystalline chunks | [3][4][5] |
| Melting Point | 54 - 59 °C (131 - 138.2 °F) | [1][3][5] |
| Boiling Point | 151 °C @ 20 mmHg | [3][5] |
| Solubility | Slightly soluble in water. Soluble in alcohols, ethers, and benzene. | [1][2][3] |
| Density | 1.21 g/cm³ | [1] |
| Vapor Pressure | No information available | [5] |
| Flash Point | No information available | [5] |
| Autoignition Temperature | No information available | [5] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), monomethyl succinate is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
Table 2: GHS Hazard Classification for Monomethyl Succinate
| Hazard Class | Category | Hazard Statement |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Source:[4]
Toxicological Information
Detailed toxicological studies on monomethyl succinate are limited. However, available data from safety data sheets indicate the following:
Table 3: Acute Toxicity Data for a Structurally Related Compound (Monomethyl succinate,(-)-Menthyl Succinate)
| Route of Exposure | Species | Value |
| Oral | Not specified | LD50 > 5000 mg/kg bw |
| Dermal | Not specified | LD50 > 2000 mg/kg bw |
Source:[6]
No specific data on mutagenic, reproductive, developmental, or teratogenic effects were available in the reviewed sources.[5] The toxicological properties have not been fully investigated.[5]
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
Handling:
-
Handle in a well-ventilated place.[6]
-
Wear suitable protective clothing, including gloves and eye/face protection.[6]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[6]
-
Wash hands thoroughly after handling.
Storage:
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
Logical Workflow for Safe Handling of Monomethyl Succinate
Caption: Workflow for the safe handling of monomethyl succinate.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is essential to prevent exposure.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[6]
-
Skin Protection: Wear impervious, flame-resistant clothing and chemical-resistant gloves.[6] Gloves must be inspected prior to use.[6]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6] In general, no protective equipment is needed under normal use conditions with adequate ventilation.[5]
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
-
Inhalation: Move the victim to fresh air.[5][6] If breathing is difficult, give oxygen.[6] If not breathing, give artificial respiration.[6]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][6]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5] Remove contact lenses if present and easy to do.[7]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[5] Do not induce vomiting.[6] Never give anything by mouth to an unconscious person.[6]
First Aid Decision Pathway for Monomethyl Succinate Exposure
Caption: First aid decision-making for different exposure routes.
Fire-Fighting Measures
Monomethyl succinate is combustible.[2][3]
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[5][8]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[5][8]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[5][8]
Accidental Release Measures
In the event of a spill or release, follow these procedures:
-
Personal Precautions: Ensure adequate ventilation.[5] Avoid dust formation.[5] Use personal protective equipment as required.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[8] Should not be released into the environment.[5]
-
Methods for Containment and Cleaning Up: Sweep up or vacuum up spillage and collect it in a suitable container for disposal.[8]
Stability and Reactivity
-
Reactivity: No hazardous reactions are known under normal processing.[5]
-
Conditions to Avoid: Incompatible products.[5]
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]
-
Hazardous Decomposition Products: Carbon monoxide (CO) and carbon dioxide (CO2).[5]
Experimental Protocols
Detailed experimental protocols for the determination of the safety data presented (e.g., toxicity, flammability) were not available in the public domain information reviewed for this guide. The data provided is based on standardized tests as reported in Safety Data Sheets. For specific experimental methodologies, it is recommended to consult the direct suppliers of the chemical or specialized toxicological and chemical testing laboratories. The synthesis of monomethyl succinate typically involves the reaction of succinic anhydride with methanol.[1] One method involves heating and refluxing succinic anhydride with methanol, followed by vacuum distillation to remove excess methanol and crystallization of the product.[1]
References
- 1. Page loading... [guidechem.com]
- 2. Mono-methyl succinate | 3878-55-5 [chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. monoMethyl succinate | C5H8O4 | CID 77487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. Monomethyl succinate - Safety Data Sheet [chemicalbook.com]
- 8. cn.canbipharm.com [cn.canbipharm.com]
The Genesis of Succinic Acid Monoesters: A Technical Chronicle of Discovery and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinic acid, a key intermediate in cellular metabolism, has been a subject of scientific inquiry for centuries. While the acid itself was discovered in the 16th century, the targeted synthesis and exploration of its monoesters represent a more recent chapter in chemical and biomedical research. This technical guide delves into the discovery and history of succinic acid monoesters, tracing their origins from the early days of esterification chemistry to their current applications in cutting-edge drug development. We will explore the evolution of synthetic methodologies, present key quantitative data, and provide detailed experimental protocols. Furthermore, this guide will illuminate the signaling pathways through which these molecules exert their biological effects, offering a comprehensive resource for researchers in the field.
The Historical Trajectory: From Amber to Targeted Therapeutics
The story of succinic acid monoesters begins with the discovery of their parent molecule, succinic acid. First isolated in 1546 by the distillation of amber, for which it is named (from the Latin succinum), succinic acid remained a chemical curiosity for some time.[1] Its role as a crucial component of the citric acid cycle, a fundamental metabolic pathway in most living organisms, was elucidated much later.[1][2]
The synthesis of esters, in general, became a focal point of chemical investigation in the 19th century with the development of Fischer esterification, a method involving the acid-catalyzed reaction of a carboxylic acid with an alcohol.[3] While there is no single definitive record of the "first" synthesis of a succinic acid monoester, it is highly probable that simple monoesters were first prepared during this era as chemists systematically explored the reactivity of dicarboxylic acids. The reaction of succinic anhydride with an alcohol, a common and efficient method for monoester synthesis, would have also been an early route to these compounds.
The 20th and 21st centuries have witnessed a surge of interest in succinic acid monoesters, driven by their diverse applications. Initially explored for industrial uses such as plasticizers and solvents, their unique biological activities have since come to the forefront.[4] Today, succinic acid monoesters are investigated for their potential as insulinotropic agents in the treatment of diabetes, as antiviral compounds, and as modulators of cellular signaling pathways.[5][6][7]
Synthetic Methodologies: A Chemist's Toolkit
The preparation of succinic acid monoesters can be broadly categorized into two main approaches: direct esterification of succinic acid and ring-opening of succinic anhydride.
Fischer-Speier Esterification of Succinic Acid
This classical method involves the reaction of succinic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[3] The reaction is reversible and typically requires forcing conditions, such as the removal of water, to drive the equilibrium towards the product. A significant drawback of this method for monoester synthesis is the formation of a statistical mixture of the starting material, the desired monoester, and the diester.
Ring-Opening of Succinic Anhydride
A more controlled and widely used method for the synthesis of succinic acid monoesters is the alcoholysis of succinic anhydride. This reaction is generally high-yielding and proceeds under milder conditions than Fischer esterification. The reaction can be performed with or without a catalyst.
-
Uncatalyzed Alcoholysis: The reaction of succinic anhydride with an alcohol can proceed without a catalyst, especially with primary and less hindered secondary alcohols. The reaction is driven by the release of ring strain in the anhydride.
-
Acid-Catalyzed Alcoholysis: The addition of an acid catalyst, such as p-toluenesulfonic acid or a solid acid catalyst like Amberlyst 15, can significantly accelerate the reaction rate.[8][9]
-
Base-Catalyzed Alcoholysis: While less common for simple alcohols, base catalysis can be employed.
Steglich Esterification
For more sensitive or sterically hindered alcohols, the Steglich esterification offers a mild and efficient alternative. This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][10] The reaction proceeds via an O-acylisourea intermediate, which is highly reactive towards the alcohol.[10]
Quantitative Data at a Glance
The following tables summarize key quantitative data related to the physicochemical properties and biological activities of selected succinic acid monoesters.
| Property | Succinic Acid | Monoethyl Succinate |
| Molecular Formula | C4H6O4 | C6H10O4 |
| Molecular Weight | 118.09 g/mol | 146.14 g/mol |
| Melting Point | 184-190 °C | N/A |
| Boiling Point | 235 °C | N/A |
| pKa1 | 4.2 | N/A |
| pKa2 | 5.6 | N/A |
| Solubility in Water | 80 g/L (20 °C) | Soluble |
Table 1: Physicochemical Properties of Succinic Acid and Monoethyl Succinate. [1][11]
| Compound | Target | Activity/Effect | Reference |
| Succinic Acid Monoethyl Ester (EMS) | Pancreatic β-cells | Insulinotropic agent. A dose of 8 µmol/g body weight administered to diabetic rats for 30 days significantly reduced plasma glucose and increased plasma insulin.[5][12] | [5][12] |
| Dehydroandrographolide Succinic Acid Monoester (DASM) | HIV-1 (IIIB) | Inhibits HIV-1 replication with a minimal inhibitory concentration of 1.6-3.1 µg/mL. The 50% toxic dose in human blood mononuclear cells was ≥200-400 µg/mL, while the 50% HIV inhibitory dose was 0.8-2 µg/mL.[6] | [6] |
Table 2: Biological Activities of Selected Succinic Acid Monoesters.
Experimental Protocols in Detail
Synthesis of Monoethyl Succinate via Acid-Catalyzed Esterification of Succinic Anhydride
Materials:
-
Succinic anhydride (1 mole)
-
Anhydrous ethanol (3 moles)
-
Amberlyst 15® catalyst
-
Stirred glass reactor
-
Reflux condenser
Procedure:
-
A mixture of succinic anhydride and ethanol (1:3 molar ratio) is placed in a stirred glass reactor.[8]
-
Amberlyst 15® is added as the catalyst.[8]
-
The reaction mixture is heated to reflux and maintained for 3 hours with continuous stirring.[8]
-
After cooling, the catalyst is removed by filtration.
-
Excess ethanol is removed under reduced pressure.
-
The resulting crude monoethyl succinate is purified by distillation or chromatography.
-
The purity of the final product is confirmed by nuclear magnetic resonance (NMR) spectroscopy.[8]
Synthesis of a Succinic Acid Monoester via Steglich Esterification
Materials:
-
Carboxylic acid (e.g., succinic anhydride to form a half-ester) (10 mmol)
-
Alcohol (20-40 mmol)
-
Anhydrous dichloromethane (CH2Cl2) or dimethylformamide (DMF) (10 mL)
-
4-Dimethylaminopyridine (DMAP) (30-110 mg)
-
Dicyclohexylcarbodiimide (DCC) (11 mmol)
-
0.5 N HCl
-
Saturated NaHCO3 solution
-
MgSO4
Procedure:
-
To a stirred solution of the carboxylic acid in anhydrous CH2Cl2 (or DMF for sparingly soluble acids), add DMAP and the alcohol.[8][13]
-
Add DCC to the mixture and stir for 5 minutes at 0 °C, followed by 3 hours at 20 °C.[8][13]
-
Take up the residue in CH2Cl2 and filter again if more DCU has precipitated.[13]
-
Wash the CH2Cl2 solution twice with 0.5 N HCl and once with saturated NaHCO3 solution.[13]
-
Dry the organic layer over MgSO4, filter, and evaporate the solvent.[13]
-
Isolate the final ester product by distillation or recrystallization. Further purification can be achieved by column chromatography on silica gel.[13]
Illuminating the Pathways: Succinate Signaling
Succinic acid and its monoesters can exert their biological effects by acting as signaling molecules. A key pathway involves the activation of G-protein coupled receptor 91 (GPR91), now also known as succinate receptor 1 (SUCNR1).[2][5] Succinate, the deprotonated form of succinic acid and its monoesters at physiological pH, is the endogenous ligand for this receptor.[2]
The insulinotropic action of succinic acid monoesters is believed to be mediated, at least in part, through their metabolism within pancreatic β-cells, leading to an increase in the ATP/ADP ratio, which is a key signal for insulin secretion.[7][14] Additionally, extracellular succinate can signal through GPR91 on β-cells to modulate insulin release.
Below are Graphviz diagrams illustrating a generalized GPR91 signaling cascade and a simplified workflow for the synthesis of a succinic acid monoester.
Caption: GPR91 Signaling Pathway.
Caption: Monoester Synthesis Workflow.
Conclusion and Future Perspectives
The journey of succinic acid monoesters from their conceptual origins in classical organic chemistry to their current status as promising therapeutic agents is a testament to the enduring power of chemical synthesis and biological exploration. While their initial discovery may not be marked by a single eureka moment, the continuous refinement of synthetic methods has made these valuable molecules readily accessible. The elucidation of their roles in cellular signaling, particularly through the GPR91 receptor, has opened new avenues for drug development in areas such as metabolic disorders and viral infections. Future research will likely focus on the development of novel monoesters with enhanced potency and selectivity, as well as a deeper understanding of their complex biological activities. The rich history and evolving applications of succinic acid monoesters ensure their continued importance in the landscape of chemical and biomedical science.
References
- 1. Succinic acid - Wikipedia [en.wikipedia.org]
- 2. SUCNR1 - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. thechemco.com [thechemco.com]
- 5. Succinate causes pathological cardiomyocyte hypertrophy through GPR91 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinate-GPR-91 Receptor Signaling Is Responsible for Nonalcoholic Steatohepatitis-Associated Fibrosis: Effects of DHA Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Succinate is a preferential metabolic stimulus-coupling signal for glucose-induced proinsulin biosynthesis translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemcess.com [chemcess.com]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Succinic acid monoethyl ester, a novel insulinotropic agent: effect on lipid composition and lipid peroxidation in streptozotocin-nicotin-amide induced type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. Insulinotropic action of the monoethyl ester of succinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Monomethyl Succinate: A Technical Guide to Its Natural Occurrence, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl succinate, a mono-ester of the Krebs cycle intermediate succinic acid, has been a subject of interest due to its potential physiological roles, particularly in insulin secretion. However, its natural occurrence, endogenous status, and biosynthetic pathways remain areas of active investigation with some conflicting reports. This technical guide provides a comprehensive overview of the current knowledge on monomethyl succinate, including its reported natural sources, a detailed hypothetical protocol for its extraction and quantification, and an exploration of its known biological signaling pathways.
Natural Occurrence of Monomethyl Succinate
The presence of monomethyl succinate as a naturally occurring endogenous metabolite is not definitively established and reports in scientific literature are sparse. While some databases classify it as an exogenous compound found in individuals only upon exposure, other studies have reported its detection in certain plant species.
Table 1: Reported Natural Sources of Monomethyl Succinate
| Kingdom | Species | Common Name | Reported Presence | Citation |
| Plantae | Oxalis pes-caprae | Bermuda Buttercup | Yes | [1] |
| Plantae | Pisum sativum | Pea | Yes | [1] |
It is crucial to distinguish monomethyl succinate from the similarly named monomenthyl succinate . This compound, an ester of succinic acid and menthol, has been identified in peppermint (Mentha piperita) and goji berries (Lycium barbarum) and is utilized as a cooling agent in the food and cosmetic industries. The structural differences between these two molecules result in distinct chemical properties and biological activities.
Experimental Protocols for Analysis
A standardized, validated protocol for the extraction and quantification of monomethyl succinate from plant matrices has not been widely published. However, based on established methods for the analysis of organic acids and other polar metabolites in plant tissues, a robust experimental workflow can be proposed. The following is a detailed, hypothetical protocol for the targeted analysis of monomethyl succinate using Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation and Extraction
-
Tissue Homogenization :
-
Flash-freeze fresh plant tissue (e.g., leaves, stems of Oxalis pes-caprae or Pisum sativum) in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.
-
-
Metabolite Extraction :
-
Prepare a pre-chilled extraction solvent of 80:20 methanol:water (v/v).
-
Add 1 mL of the cold extraction solvent to the tissue powder.
-
Add an internal standard (e.g., 13C4-succinic acid) to each sample for quantification normalization.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 1 hour to allow for protein precipitation and complete metabolite extraction.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new microcentrifuge tube.
-
-
Sample Cleanup (Optional, if high matrix interference is observed) :
-
The supernatant can be further purified using solid-phase extraction (SPE) with a weak anion exchange cartridge to isolate acidic compounds like monomethyl succinate.
-
LC-MS Analysis
-
Instrumentation :
-
A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) is recommended for accurate mass measurement and identification.
-
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating polar metabolites.
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient Elution : A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds. A suggested gradient is:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B
-
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray ionization (ESI) in negative mode is optimal for detecting acidic compounds.
-
Mass Range : Scan from m/z 50 to 1000.
-
Data Acquisition : Acquire data in both full scan mode for untargeted analysis and targeted MS/MS mode for confirmation and quantification of monomethyl succinate. The expected precursor ion for monomethyl succinate [M-H]- is m/z 131.03.
-
Collision Energy : Optimize collision energy for the fragmentation of the m/z 131.03 precursor ion to obtain characteristic product ions for confident identification.
-
Data Analysis and Quantification
-
Identification :
-
The identification of monomethyl succinate is confirmed by matching the retention time and the accurate mass of the precursor ion with that of an authentic chemical standard.
-
Further confirmation is achieved by comparing the MS/MS fragmentation pattern of the sample peak with that of the standard.
-
-
Quantification :
-
A calibration curve is generated using serial dilutions of the monomethyl succinate standard with a fixed concentration of the internal standard.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standard.
-
The concentration of monomethyl succinate in the plant extracts is then calculated from the calibration curve.
-
Biological Significance and Signaling Pathways
While the endogenous role of monomethyl succinate in plants is unknown, its exogenous application has been shown to have significant effects in mammalian systems, particularly in pancreatic β-cells. Monomethyl succinate acts as a potent secretagogue, stimulating insulin secretion and proinsulin biosynthesis.[2][3]
Monomethyl Succinate-Induced Insulin Secretion
Monomethyl succinate is cell-permeable and, once inside the cell, is likely hydrolyzed to succinate, a key intermediate in the mitochondrial Krebs cycle. The subsequent metabolism of succinate leads to an increase in the ATP/ADP ratio, which is a critical trigger for insulin secretion. The signaling cascade involves the closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, opening of voltage-gated calcium (Ca2+) channels, and an influx of Ca2+, which ultimately triggers the exocytosis of insulin-containing granules.[3] Additionally, monomethyl succinate has been shown to activate phosphoinositide hydrolysis, further contributing to the signaling cascade for insulin release.[3]
Monomethyl succinate signaling in insulin secretion.
Role in Proinsulin Biosynthesis
Interestingly, monomethyl succinate has been found to specifically stimulate the translation of proinsulin biosynthesis, a step preceding insulin secretion.[2] This effect appears to be independent of its effects on ATP levels and insulin secretion, suggesting a distinct signaling pathway. It is proposed that succinate or its metabolite, succinyl-CoA, acts as a metabolic coupling factor for glucose-induced proinsulin biosynthesis.[2]
Workflow of monomethyl succinate in proinsulin biosynthesis.
Future Directions
The study of monomethyl succinate is an emerging field with several key questions yet to be answered. Future research should focus on:
-
Confirming Endogenous Presence : Rigorous and quantitative studies are needed to confirm the endogenous presence of monomethyl succinate in the reported plant species and to explore its existence in other organisms, including mammals.
-
Elucidating Biosynthetic Pathways : The enzymatic machinery responsible for the methylation of succinic acid in plants and other potential natural sources needs to be identified.
-
Understanding Physiological Roles : The endogenous function of monomethyl succinate in plants, if any, is completely unknown. In mammals, further research is required to determine if it is an endogenous signaling molecule and to fully characterize its downstream targets and mechanisms of action beyond insulin secretion.
This technical guide serves as a summary of the current understanding of monomethyl succinate. As analytical techniques become more sensitive and metabolomic studies more comprehensive, a clearer picture of the natural occurrence and biological roles of this intriguing molecule is expected to emerge.
References
Theoretical Underpinnings of Monomethyl Succinate Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl succinate (MMS), the monomethyl ester of succinic acid, is a molecule of significant interest in various scientific domains, from biochemical signaling to industrial synthesis.[1][2] Understanding its reactivity is crucial for applications ranging from drug design, where it may act as a linker or pro-drug, to chemical manufacturing. This technical guide provides a comprehensive overview of the theoretical approaches used to study the reactivity of monomethyl succinate. While direct computational studies on monomethyl succinate are not extensively available in peer-reviewed literature, this document synthesizes established computational methodologies applied to related esters and dicarboxylic acid derivatives to provide a robust framework for its investigation.[3][4] This guide covers the key reaction mechanisms, outlines computational protocols for their study, and presents a format for reporting quantitative data derived from such theoretical analyses.
Introduction to Monomethyl Succinate
Monomethyl succinate, also known as 4-methoxy-4-oxobutanoic acid, is a dicarboxylic acid monoester.[5] Its structure, featuring both a carboxylic acid and a methyl ester group, imparts a dual chemical character, making it susceptible to a variety of chemical transformations.[6] It has been identified in natural sources such as Lycium barbarum and Mentha piperita.[7] In biological contexts, esters of succinic acid are known to stimulate insulin secretion.[1] The reactivity of the ester and carboxylic acid moieties is central to its biological activity and its utility as a chemical intermediate.
Key Reaction Mechanisms and Theoretical Approaches
The reactivity of monomethyl succinate is primarily centered around its two functional groups: the methyl ester and the carboxylic acid. Theoretical studies, particularly those employing quantum chemical calculations, are invaluable for elucidating the mechanisms of these reactions at a molecular level.
Ester Hydrolysis
The hydrolysis of the methyl ester group is a fundamental reaction, relevant to the metabolic fate of monomethyl succinate in biological systems. This reaction can be catalyzed by acids or bases.
Mechanism: The reaction typically proceeds through a nucleophilic acyl substitution pathway. In base-catalyzed hydrolysis, a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion and forming a carboxylate. In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon for attack by a water molecule.
Transesterification
Transesterification is the process of exchanging the methyl group of the ester with another alcohol. This reaction is crucial in various synthetic applications.
Mechanism: Similar to hydrolysis, transesterification proceeds via a nucleophilic acyl substitution mechanism, with an alcohol acting as the nucleophile.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo esterification with other alcohols or be activated for amide bond formation.
Theoretical and Computational Methodologies
A multi-pronged theoretical approach is necessary to comprehensively model the reactivity of monomethyl succinate. The primary methods include Quantum Mechanics (QM), particularly Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations.[3]
Quantum Chemical Calculations (DFT)
Density Functional Theory is a powerful tool for investigating the electronic structure and predicting the reactivity of molecules.[8] For monomethyl succinate, DFT calculations can yield:
-
Optimized Molecular Geometry: The most stable 3D conformation of the molecule.
-
Electronic Properties: Insights into the electron distribution, dipole moment, and molecular electrostatic potential (MEP), which are critical for understanding intermolecular interactions.
-
Chemical Reactivity Descriptors: Calculation of frontier molecular orbitals (HOMO and LUMO), ionization potential, and electron affinity to predict reactive sites.[9]
-
Reaction Energetics: Determination of transition state geometries and activation energies for reactions like hydrolysis and transesterification, providing quantitative data on reaction rates.
Experimental Protocol: DFT Calculation of a Reaction Pathway
-
Initial Structure Generation: Construct 3D models of the reactants (e.g., monomethyl succinate and a nucleophile) using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization of the reactants, transition state, and products. A functional such as B3LYP with a basis set like 6-311G(d,p) is a common choice.[8] The effect of a solvent can be included using a continuum model like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM).[8]
-
Transition State Search: Locate the transition state structure connecting reactants and products. This can be achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Frequency Calculation: Perform frequency calculations to verify that the optimized structures correspond to energy minima (no imaginary frequencies) and that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products.
Molecular Dynamics (MD) Simulations
MD simulations are used to study the physical movement of atoms and molecules over time, providing insights into the behavior of monomethyl succinate in a condensed phase, such as in solution.[3] For reactivity studies, MD can be used to:
-
Solvation Effects: Understand the role of the solvent in stabilizing reactants, intermediates, and transition states.
-
Conformational Sampling: Explore the different conformations of monomethyl succinate and how they might influence reactivity.
Quantitative Data Summary
Theoretical studies generate a wealth of quantitative data. Presenting this data in a structured format is essential for comparison and interpretation.
Table 1: Calculated Electronic Properties of Monomethyl Succinate
| Property | Value | Units |
|---|---|---|
| HOMO Energy | [Calculated Value] | eV |
| LUMO Energy | [Calculated Value] | eV |
| HOMO-LUMO Gap | [Calculated Value] | eV |
| Dipole Moment | [Calculated Value] | Debye |
| Ionization Potential | [Calculated Value] | eV |
| Electron Affinity | [Calculated Value] | eV |
Table 2: Calculated Thermodynamic Data for Monomethyl Succinate Hydrolysis
| Parameter | Value | Units |
|---|---|---|
| Activation Energy (ΔG‡) | [Calculated Value] | kcal/mol |
| Enthalpy of Reaction (ΔH) | [Calculated Value] | kcal/mol |
| Free Energy of Reaction (ΔG) | [Calculated Value] | kcal/mol |
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the base-catalyzed hydrolysis of monomethyl succinate.
Computational Workflow
The logical flow for a theoretical investigation of monomethyl succinate reactivity is depicted below.
Conclusion
Theoretical and computational chemistry provide indispensable tools for a deep understanding of the reactivity of monomethyl succinate. While this guide outlines a comprehensive framework based on established methods for similar molecules, there is a clear need for dedicated computational studies on monomethyl succinate to populate the quantitative data tables and validate the proposed reaction energetics. Such studies will be instrumental in advancing its application in drug development and materials science. By combining Density Functional Theory for electronic structure and reaction pathway analysis with Molecular Dynamics for simulating condensed-phase behavior, researchers can build a predictive model of monomethyl succinate's chemical reactivity.
References
- 1. Biochemical mechanisms involved in monomethyl succinate-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mono-methyl succinate | 3878-55-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. monoMethyl succinate | C5H8O4 | CID 77487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 3878-55-5: Monomethyl succinate | CymitQuimica [cymitquimica.com]
- 7. Identification of monomenthyl succinate, monomenthyl glutarate, and dimenthyl glutarate in nature by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure and Applications of Monomethyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl succinate, a mono-ester derivative of succinic acid, is a versatile chemical entity with significant applications in both biological research and pharmaceutical development. Its unique bifunctional nature, possessing both a carboxylic acid and a methyl ester group, allows it to serve as a valuable intermediate in organic synthesis and as a modulator of cellular signaling pathways. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and biological activities of monomethyl succinate, with a focus on its role in stimulating insulin secretion and its potential applications in drug development.
Physicochemical Properties
Monomethyl succinate is a white crystalline solid at room temperature.[1][2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | 4-methoxy-4-oxobutanoic acid | [3] |
| Synonyms | Succinic acid monomethyl ester, Methyl hydrogen succinate | [4][5] |
| CAS Number | 3878-55-5 | [4][5] |
| Molecular Formula | C5H8O4 | [4] |
| Molecular Weight | 132.11 g/mol | [3][4] |
| Melting Point | 54-59 °C | [4][5] |
| Boiling Point | 151 °C at 20 mmHg | [4][5] |
| Solubility | Soluble in organic solvents such as alcohol, ether, and benzene; slightly soluble to insoluble in water. | [1][2] |
| pKa | 4.42 ± 0.17 (Predicted) | [4] |
Synthesis of Monomethyl Succinate
The primary route for the synthesis of monomethyl succinate involves the mono-esterification of succinic anhydride with methanol.[1][2] This reaction is typically carried out by refluxing succinic anhydride with an excess of methanol.
Experimental Protocol: Synthesis of Monomethyl Succinate
Materials:
-
Succinic anhydride
-
Anhydrous methanol
-
Reaction flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Ice bath
-
Filtration apparatus
Procedure:
-
To a reaction flask equipped with a reflux condenser, add 400g (4.0 mol) of succinic anhydride and 200 mL of anhydrous methanol.[2]
-
Heat the mixture to reflux with stirring. Continue refluxing for approximately 35-60 minutes until the reaction mixture becomes a homogeneous solution.[2]
-
After the initial reflux period, continue to reflux for an additional 30 minutes to ensure the completion of the reaction.[2]
-
Remove the excess methanol under reduced pressure using a rotary evaporator.[2]
-
Cool the resulting residue in an ice bath to induce crystallization.[2]
-
Collect the white crystalline product by filtration and wash with cold water.
-
Dry the product under vacuum to a constant weight. This method typically yields 95-96% of monomethyl succinate.[2]
Biological Activity: Stimulation of Insulin Secretion
Monomethyl succinate is a potent secretagogue of insulin from pancreatic β-cells.[6] Unlike succinate itself, which does not readily cross the cell membrane, the esterified form can enter the cell and subsequently be metabolized.
Signaling Pathway
The mechanism by which monomethyl succinate stimulates insulin secretion involves the activation of the phosphoinositide signaling pathway, which is dependent on extracellular calcium.[6]
The key steps in the signaling cascade are:
-
Entry into the β-cell: Monomethyl succinate crosses the plasma membrane.
-
Activation of Phospholipase C (PLC): Inside the cell, it is believed to activate PLC.
-
Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This is supplemented by an influx of extracellular Ca2+ through voltage-gated calcium channels.[6]
-
Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular Ca2+, activates Protein Kinase C.[6]
-
Insulin Granule Exocytosis: The rise in intracellular Ca2+ and the activation of PKC are critical signals that trigger the fusion of insulin-containing granules with the plasma membrane, resulting in the secretion of insulin.[6]
Role in Proinsulin Biosynthesis
Monomethyl succinate has also been identified as a preferential metabolic stimulus-coupling signal for glucose-induced proinsulin biosynthesis. Studies have shown that it can significantly stimulate the synthesis of proinsulin, the precursor to insulin, independent of glucose. This suggests that mitochondrial metabolism of succinate plays a crucial role in regulating the translation of proinsulin.
Quantitative Effects on Insulin Release
The stimulatory effect of monomethyl succinate on insulin release from isolated rat islets is dose-dependent. A summary of quantitative data from perifusion studies is presented in Table 2.
| Stimulus | Concentration | Phase of Insulin Release | Observation | Reference(s) |
| Monomethyl Succinate | 20 mM | First Phase | Comparable to 20 mM glucose | [1] |
| Monomethyl Succinate | 20 mM | Second Phase | ~20% of the response to 20 mM glucose | [1] |
| Monomethyl Succinate | 20 mM | Phosphoinositide Hydrolysis | Dramatic and sustained increase in [3H]inositol efflux | [1][6] |
| Monomethyl Succinate + Nitrendipine | 20 mM + 5 µM | Insulin Secretion | Abolished | [6] |
| Monomethyl Succinate + Staurosporine | - | Insulin Secretion | Reduced | [6] |
| Monomethyl Succinate + Forskolin | - | Insulin Secretion | Potentiated | [6] |
Experimental Protocol: Perifusion Assay for Insulin Secretion
Materials:
-
Isolated rat islets
-
Perifusion system with chambers
-
Krebs-Ringer bicarbonate (KRB) buffer
-
Monomethyl succinate stock solution
-
Glucose solutions (basal and stimulatory concentrations)
-
Bovine Serum Albumin (BSA)
-
Radioimmunoassay (RIA) or ELISA kit for insulin
-
Fraction collector
Procedure:
-
Islet Preparation: Isolate islets from rat pancreas using collagenase digestion. Allow the islets to recover in culture medium.
-
Perifusion System Setup: Prepare KRB buffer with a basal glucose concentration (e.g., 2.75 mM) and BSA. Set up the perifusion system, maintaining a constant temperature of 37°C and gassing with 95% O2 / 5% CO2.
-
Islet Loading: Place a group of islets (e.g., 100-150) into each perifusion chamber.
-
Equilibration: Perifuse the islets with basal KRB buffer for a period of 30-60 minutes to establish a stable baseline of insulin secretion.
-
Stimulation: Switch the perifusion medium to one containing the desired concentration of monomethyl succinate (e.g., 20 mM) in the presence of basal glucose.
-
Fraction Collection: Collect the perifusate at regular intervals (e.g., every 1-2 minutes) using a fraction collector.
-
Return to Baseline: After the stimulation period, switch back to the basal KRB buffer to observe the return of insulin secretion to baseline levels.
-
Insulin Measurement: Quantify the insulin concentration in each collected fraction using a suitable immunoassay (RIA or ELISA).
-
Data Analysis: Plot the insulin secretion rate over time to visualize the biphasic release pattern.
Experimental Protocol: Phosphoinositide Hydrolysis Assay
Materials:
-
Isolated rat islets
-
myo-[2-3H]inositol
-
Culture medium
-
Perchloric acid
-
Dowex AG1-X8 resin (formate form)
-
Scintillation counter and fluid
Procedure:
-
Islet Labeling: Incubate isolated islets for 2 hours in a culture medium containing myo-[2-3H]inositol to label the phosphoinositide pools.[6]
-
Washing: Wash the islets thoroughly to remove unincorporated radiolabel.
-
Stimulation: Stimulate the labeled islets with monomethyl succinate (e.g., 20 mM) for various time points.
-
Extraction: Terminate the stimulation by adding ice-cold perchloric acid to precipitate macromolecules.
-
Separation of Inositol Phosphates: Neutralize the acid extract and apply it to a Dowex AG1-X8 anion-exchange column. Elute the different inositol phosphates with increasing concentrations of ammonium formate/formic acid.
-
Quantification: Measure the radioactivity in each eluted fraction using a scintillation counter to determine the amount of [3H]inositol phosphates produced.
Applications in Drug Development
Monomethyl succinate's bifunctional nature makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
Intermediate in Organic Synthesis
One notable example is its use as a precursor in the synthesis of (1R,2S)-2-(2,3-difluorophenyl)cyclopropanamine, a key intermediate for certain pharmaceutical compounds. The synthesis involves the conversion of monomethyl succinate to its corresponding acyl chloride, followed by a Friedel-Crafts acylation and subsequent stereoselective transformations.
Potential as a Linker in Drug Conjugates
While not extensively documented, the structure of monomethyl succinate suggests its potential utility as a linker in drug conjugates, such as antibody-drug conjugates (ADCs). The carboxylic acid moiety can be activated to form an amide bond with a targeting moiety (e.g., an antibody), while the ester group could be hydrolyzed to release a payload or serve as an attachment point for a drug molecule. This application warrants further investigation.
Conclusion
Monomethyl succinate is a chemically and biologically significant molecule. Its well-defined synthesis and physicochemical properties, combined with its potent and specific effects on pancreatic β-cell signaling, make it an invaluable tool for research in metabolism and endocrinology. Furthermore, its utility as a synthetic intermediate and its potential as a linker in bioconjugation highlight its relevance to drug discovery and development professionals. This guide provides a foundational understanding of monomethyl succinate, offering detailed insights and experimental frameworks to support further scientific exploration and application.
References
- 1. Comparative effects of monomethylsuccinate and glucose on insulin secretion from perifused rat islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. monoMethyl succinate | C5H8O4 | CID 77487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mono-methyl succinate | 3878-55-5 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Biochemical mechanisms involved in monomethyl succinate-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Monomethyl Succinate's Biological Activity: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monomethyl succinate (MMSucc), the monomethyl ester of the Krebs cycle intermediate succinate, has emerged as a molecule of interest due to its notable biological activities, particularly in the context of cellular metabolism and signaling. Unlike its parent molecule, succinic acid, MMSucc readily permeates cell membranes, making it a valuable tool for investigating the intracellular roles of succinate. This technical guide provides a comprehensive overview of the current understanding of MMSucc's biological effects, with a focus on its insulinotropic properties in pancreatic β-cells. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further research and development.
Biological Activities of Monomethyl Succinate
The primary and most well-documented biological activity of monomethyl succinate is its ability to stimulate insulin secretion from pancreatic β-cells. It also plays a significant role in proinsulin biosynthesis and has been investigated for its effects on other cell types.
Effects on Pancreatic β-Cells
Insulin Secretion:
Monomethyl succinate is a potent secretagogue that induces a biphasic pattern of insulin release from isolated rat islets, a response that is dependent on the influx of extracellular calcium.[1][2] The initial, transient first phase of insulin release evoked by 20 mM MMSucc is comparable in magnitude to that induced by 20 mM glucose. However, the sustained second phase is only about 20% of the glucose-induced response.[1] This insulinotropic effect is observed in the presence of basal glucose concentrations and is abolished by the calcium channel blocker nitrendipine.[1][2] Interestingly, the glucokinase inhibitor mannoheptulose does not affect MMSucc-induced secretion, indicating that its mechanism of action is downstream of glucose phosphorylation.[2]
The secretory response to MMSucc can be potentiated by agents that increase intracellular signaling molecules. For instance, the diacylglycerol kinase inhibitor monooleoylglycerol and the adenylyl cyclase activator forskolin (which elevates cAMP) both amplify MMSucc-induced insulin release.[2] Furthermore, prior exposure of islets to MMSucc can sensitize them to subsequent stimulation by a sub-stimulatory concentration of glucose.[1][2]
Proinsulin Biosynthesis:
Beyond its effects on insulin secretion, MMSucc has been identified as a specific stimulator of proinsulin biosynthesis in rat islets.[3] This effect is significant as it suggests that succinate and/or its metabolite, succinyl-CoA, may act as key metabolic coupling factors that link glucose metabolism to the translational regulation of proinsulin synthesis.[3]
Signaling Pathways in β-Cells:
The insulinotropic action of MMSucc is intricately linked to the activation of specific intracellular signaling pathways. A key mechanism is the activation of phosphoinositide hydrolysis.[1][2] MMSucc induces a rapid and sustained dose-dependent increase in the efflux of [3H]inositol from pre-labeled islets and elevates the levels of inositol phosphates.[2] This activation of the phosphoinositide pathway appears to contribute to both the acute stimulation of insulin release and the priming of β-cells for subsequent stimuli.[2]
Furthermore, the activation of protein kinase C (PKC) is implicated in the acute insulin secretory effect of MMSucc.[2] The PKC inhibitor staurosporine has been shown to reduce insulin secretion in response to MMSucc.[2]
Effects on Other Cell Types
The biological activities of monomethyl succinate in cell types other than pancreatic β-cells are less well-characterized. However, studies on succinate and its permeable esters provide insights into its potential broader effects.
Neuronal Cells:
In neural cells, the metabolism of succinate methyl esters is reported to be significantly lower than that of glucose.[4] Studies have shown that neither monomethyl nor dimethyl succinate significantly affects glucose metabolism in mouse neuroblastoma x rat glioma hybrid cells or normal rat brain cells.[4] However, extracellular succinate has been shown to increase neuronal excitatory post-synaptic potentials and can induce convulsive behavior through mechanisms involving NMDA receptor activation.[5] This suggests that elevated intracellular succinate, which can be achieved with MMSucc, may have excitatory effects on neurons and could contribute to excitotoxicity under certain pathological conditions.[5]
Immune Cells:
Succinate is increasingly recognized as an important immunomodulatory molecule. While direct studies with MMSucc are limited, research on succinate and cell-permeable analogs like diethyl succinate indicates a complex, context-dependent role in immunity. Succinate can act as a pro-inflammatory signal in macrophages by stabilizing hypoxia-inducible factor-1α (HIF-1α), leading to the production of pro-inflammatory cytokines like IL-1β.[6] Conversely, succinate can also exert anti-inflammatory effects, and its receptor, SUCNR1, is often associated with the suppression of inflammatory responses.[6][7] In the context of viral infections, succinate has been shown to suppress the antiviral immune response by targeting MAVS signaling.[8][9]
Cancer Cells:
Succinate is considered an oncometabolite, and its accumulation in the tumor microenvironment can promote tumor growth and modulate the phenotype of tumor-associated macrophages.[10][11][12] Extracellular succinate can induce angiogenesis through its receptor SUCNR1.[12] While direct evidence for MMSucc in cancer is scarce, its ability to increase intracellular succinate levels suggests it could be a useful tool for studying the role of this oncometabolite in cancer biology.
Quantitative Data
The following tables summarize the key quantitative data from studies on the biological activity of monomethyl succinate.
Table 1: Effects of Monomethyl Succinate on Insulin Secretion from Rat Islets
| Parameter | Concentration of MMSucc | Observation | Reference |
| Insulin Release Pattern | 10-20 mM | Biphasic | [1][2] |
| First-Phase Insulin Release | 20 mM | Comparable to 20 mM glucose | [1] |
| Second-Phase Insulin Release | 20 mM | ~20% of 20 mM glucose response | [1] |
| Calcium Dependence | 20 mM | Abolished by 5 µM nitrendipine | [2] |
| Potentiation | 20 mM | Amplified by 25 µM monooleoylglycerol and 0.25 µM forskolin | [2] |
Table 2: Effects of Monomethyl Succinate on β-Cell Signaling and Metabolism
| Parameter | Concentration of MMSucc | Observation | Reference |
| Phosphoinositide Hydrolysis | Not specified | Potent activator | [2] |
| [3H]inositol Efflux | Not specified | Rapid and sustained dose-dependent increase | [2] |
| Inositol Phosphate Levels | Not specified | Increased in batch-incubated islets | [2] |
| Protein Kinase C Activation | Not specified | Contributes to acute insulin secretion | [2] |
| Glucose Oxidation ([U-14C]glucose) | 20 mM | Reduced in the presence of 8 mM glucose | [2] |
| Proinsulin Biosynthesis | Not specified | Specifically stimulated | [3] |
Table 3: Toxicological Data for Monomethyl Succinate
| Endpoint | Species/System | Result | Reference |
| Acute Oral LD50 | Rat | > 5000 mg/kg bw | [4] |
| Acute Dermal LD50 | Rat | > 2000 mg/kg bw | [4] |
| Skin Irritation | Not specified | Causes skin irritation | [3] |
| Eye Irritation | Not specified | Causes serious eye irritation | [3] |
| Respiratory Irritation | Not specified | May cause respiratory irritation | [3] |
| Genotoxicity | Not specified | No information available | [13] |
| Carcinogenicity | Not specified | Not listed as a carcinogen | [13] |
| Reproductive/Developmental Toxicity | Not specified | No information available | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Isolation and Perifusion of Rat Pancreatic Islets
Objective: To isolate viable pancreatic islets from rats and perifuse them to study the dynamics of insulin secretion in response to secretagogues like monomethyl succinate.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Collagenase (Type V)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Ficoll-Paque
-
Perifusion system with a multichannel pump
-
Krebs-Ringer bicarbonate (KRB) buffer supplemented with 0.5% bovine serum albumin (BSA)
-
Monomethyl succinate and other test substances
-
Insulin radioimmunoassay (RIA) or ELISA kit
Procedure:
-
Islet Isolation: a. Anesthetize the rat and perform a laparotomy to expose the pancreas. b. Cannulate the common bile duct and clamp the distal end towards the duodenum. c. Perfuse the pancreas with cold HBSS containing collagenase until the pancreas is distended. d. Excise the pancreas and incubate it in a shaking water bath at 37°C for 15-20 minutes to digest the tissue. e. Stop the digestion by adding cold HBSS with serum. f. Wash the digested tissue several times with HBSS. g. Purify the islets from the exocrine tissue using a discontinuous Ficoll gradient. h. Hand-pick the islets under a stereomicroscope and culture them overnight in RPMI-1640 medium.
-
Islet Perifusion: a. Place a group of 100-150 size-matched islets into each chamber of the perifusion system. b. Equilibrate the islets by perifusing with KRB buffer containing a basal glucose concentration (e.g., 2.75 mM) for 30-60 minutes at a flow rate of 1 mL/min. c. After equilibration, switch to the perifusion medium containing the test substance (e.g., 20 mM monomethyl succinate) for the desired duration. d. Collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes). e. At the end of the experiment, lyse the islets to determine the total insulin content. f. Store the collected fractions and islet lysates at -20°C until insulin measurement.
-
Insulin Measurement: a. Quantify the insulin concentration in the perifusate fractions and islet lysates using a commercially available insulin RIA or ELISA kit, following the manufacturer's instructions. b. Express the insulin secretion rate as ng/islet/min or as a percentage of the total insulin content.
Protocol 2: Measurement of Phosphoinositide Hydrolysis in Islets
Objective: To assess the effect of monomethyl succinate on the hydrolysis of phosphoinositides in pancreatic islets by measuring the efflux of radiolabeled inositol.
Materials:
-
Isolated rat islets
-
myo-[2-3H]inositol
-
KRB buffer
-
Monomethyl succinate
-
Dowex AG1-X8 resin (formate form)
-
Scintillation counter and scintillation fluid
Procedure:
-
Islet Labeling: a. Incubate batches of islets (e.g., 200-300 islets per condition) for 2 hours in KRB buffer containing myo-[2-3H]inositol (e.g., 20 µCi/mL) and a low glucose concentration (e.g., 2.75 mM) to label the phosphoinositide pools.
-
Stimulation and Measurement of Inositol Efflux (Perifusion Method): a. After labeling, wash the islets with fresh KRB buffer. b. Perifuse the islets as described in Protocol 1. c. After an equilibration period with basal glucose, switch to the perifusion medium containing monomethyl succinate. d. Collect fractions of the perifusate and measure the radioactivity in each fraction using a scintillation counter. e. Calculate the fractional efflux of [3H]inositol as the percentage of total radioactivity released per minute.
-
Measurement of Inositol Phosphates (Static Incubation Method): a. After labeling, wash the islets and pre-incubate them in fresh KRB buffer. b. Incubate the islets in the presence or absence of monomethyl succinate for a defined period (e.g., 30 minutes). c. Terminate the incubation by adding ice-cold trichloroacetic acid (TCA). d. Extract the inositol phosphates from the aqueous phase. e. Separate the different inositol phosphates (IP1, IP2, IP3) using anion-exchange chromatography with a Dowex AG1-X8 column, eluting with increasing concentrations of ammonium formate/formic acid. f. Measure the radioactivity in the eluted fractions by scintillation counting.
Protocol 3: Proinsulin Biosynthesis Assay
Objective: To measure the rate of proinsulin synthesis in isolated islets in response to monomethyl succinate using radiolabeled amino acids.
Materials:
-
Isolated rat islets
-
KRB buffer
-
[3H]-Leucine or [35S]-Methionine
-
Monomethyl succinate
-
Acid-ethanol solution (for extraction)
-
Anti-insulin antibody
-
Protein A-Sepharose beads
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Islet Incubation and Labeling: a. Pre-incubate isolated islets in KRB buffer with a basal glucose concentration. b. Transfer the islets to fresh KRB buffer containing the radiolabeled amino acid (e.g., [3H]-Leucine) and the test substance (monomethyl succinate) or control. c. Incubate for a specific period (e.g., 2 hours) at 37°C.
-
Extraction of Proinsulin and Insulin: a. After incubation, wash the islets with cold buffer. b. Lyse the islets and extract the proinsulin and insulin using an acid-ethanol solution. c. Precipitate the proteins from the extract.
-
Immunoprecipitation: a. Resuspend the protein precipitate in a buffer containing a detergent. b. Add an anti-insulin antibody to specifically bind to proinsulin and insulin. c. Incubate to allow for antibody-antigen binding. d. Add Protein A-Sepharose beads to precipitate the antibody-protein complexes. e. Wash the beads several times to remove non-specifically bound proteins.
-
Analysis: a. Elute the immunoprecipitated proteins from the beads. b. Separate the proinsulin and insulin by SDS-PAGE. c. Visualize the radiolabeled proteins by autoradiography or fluorography. d. Quantify the bands corresponding to proinsulin and insulin using densitometry to determine the rate of biosynthesis.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of monomethyl succinate-induced insulin secretion in pancreatic β-cells.
Caption: Experimental workflow for measuring proinsulin biosynthesis in isolated islets.
Conclusion and Future Directions
Monomethyl succinate serves as a valuable research tool for elucidating the intracellular roles of succinate in cellular metabolism and signaling. Its profound effects on insulin secretion and proinsulin biosynthesis in pancreatic β-cells highlight the critical role of mitochondrial metabolism in regulating endocrine function. The detailed mechanisms of its action, particularly the interplay between phosphoinositide signaling, protein kinase C activation, and mitochondrial ATP production, warrant further investigation.
While the current body of research is heavily focused on pancreatic islets, the emerging evidence of succinate's role in neuronal and immune cell function suggests that MMSucc could be instrumental in exploring these areas further. Future studies should aim to:
-
Elucidate the precise molecular targets of MMSucc and intracellular succinate in different cell types.
-
Conduct comprehensive dose-response studies to better define the therapeutic and toxicological windows of MMSucc.
-
Investigate the in vivo effects of MMSucc on glucose homeostasis and its potential as a therapeutic agent for diabetes.
-
Perform detailed toxicological assessments, including studies on genotoxicity, carcinogenicity, and reproductive toxicity, to ensure its safety for potential clinical applications.
By addressing these questions, the scientific community can fully harness the potential of monomethyl succinate as both a powerful research tool and a potential lead compound for the development of novel therapeutics.
References
- 1. Comparative effects of monomethylsuccinate and glucose on insulin secretion from perifused rat islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical mechanisms involved in monomethyl succinate-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. monoMethyl succinate | C5H8O4 | CID 77487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolism of succinic acid methyl esters in neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Succinate increases neuronal post-synaptic excitatory potentials in vitro and induces convulsive behavior through N-methyl-d-aspartate-mediated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Succinate Is an Inflammation-Induced Immunoregulatory Metabolite in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]
- 8. Succinate Is a Natural Suppressor of Antiviral Immune Response by Targeting MAVS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Succinate in the tumor microenvironment affects tumor growth and modulates tumor associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Succinate: An initiator in tumorigenesis and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. fishersci.com [fishersci.com]
Methodological & Application
Monomethyl succinate in solid-phase peptide synthesis
- 1. Direct conversion of resin-bound peptides to C-terminal esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. General inverse solid-phase synthesis method for C-terminally modified peptide mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lib.ysu.am [lib.ysu.am]
- 4. Solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monomethyl Succinate as a Versatile Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and drug development. The choice of a chemical linker is critical as it influences the stability, solubility, and function of the resulting conjugate. Monomethyl succinate, a simple and cost-effective dicarboxylic acid monoester, offers a versatile platform for creating both cleavable and non-cleavable linkers for attaching payloads, such as small molecule drugs or reporter molecules, to proteins, antibodies, and other biomolecules.
This document provides detailed application notes and experimental protocols for utilizing monomethyl succinate in bioconjugation, with a focus on its application in the development of antibody-drug conjugates (ADCs).
Chemical Properties of Monomethyl Succinate
Monomethyl succinate possesses two distinct functional groups: a carboxylic acid and a methyl ester. This bifunctionality allows for sequential chemical modifications, making it an ideal starting point for linker synthesis. The carboxylic acid can be readily activated to react with nucleophiles, most commonly primary amines on proteins (e.g., the epsilon-amine of lysine residues), while the methyl ester provides a handle for further chemical elaboration or can be hydrolyzed to reveal a second carboxylic acid for alternative conjugation strategies.
| Property | Value | Reference |
| Molecular Formula | C5H8O4 | [1] |
| Molecular Weight | 132.11 g/mol | [1] |
| Appearance | White to off-white crystals | [1] |
| Melting Point | 54-57 °C | [2] |
| Boiling Point | 151 °C at 20 mmHg | [2] |
| Solubility | Slightly soluble in water | [2] |
Application: Non-Cleavable Linker for Antibody-Drug Conjugates
A non-cleavable linker provides a stable connection between the antibody and the payload. The payload is released only after the complete degradation of the antibody within the lysosome of the target cell.[3][][5] This approach can enhance plasma stability and may increase the specificity of drug release.[3][][5]
The following workflow outlines the general procedure for creating a non-cleavable bioconjugate using monomethyl succinate.
Experimental Protocols
Protocol 1: Activation of Monomethyl Succinate with EDC/Sulfo-NHS
This protocol describes the activation of the carboxylic acid group of monomethyl succinate to form an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
Monomethyl succinate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve monomethyl succinate in a minimal amount of DMF or DMSO.
-
Dilute the monomethyl succinate solution in ice-cold Activation Buffer to a final concentration of 10-20 mM.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and a 2.5 to 3-fold molar excess of Sulfo-NHS to the monomethyl succinate solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
The resulting NHS-activated monomethyl succinate solution is now ready for conjugation to an amine-containing biomolecule. For applications requiring a purified activated linker, purification can be performed using reverse-phase chromatography.
Protocol 2: Conjugation of NHS-Activated Monomethyl Succinate to an Antibody
This protocol details the conjugation of the activated linker to primary amines (lysine residues) on an antibody.
Materials:
-
NHS-activated monomethyl succinate solution (from Protocol 1)
-
Antibody (in a suitable buffer, e.g., PBS, pH 7.2-7.4)
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Buffer exchange the antibody into the Coupling Buffer. The antibody concentration should typically be in the range of 2-10 mg/mL.
-
Add a 5 to 20-fold molar excess of the NHS-activated monomethyl succinate solution to the antibody solution. The optimal molar ratio should be determined empirically for each specific antibody and desired degree of labeling.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.
-
Purify the antibody-linker conjugate by passing it through a desalting column equilibrated with PBS to remove excess linker and quenching reagents.
Protocol 3: Payload Attachment to the Antibody-Linker Conjugate
This protocol describes the attachment of an amine-containing payload to the now free carboxylic acid end of the linker (after hydrolysis of the methyl ester).
Materials:
-
Antibody-linker conjugate
-
Amine-containing payload
-
EDC and Sulfo-NHS
-
Activation Buffer and Coupling Buffer as in previous protocols
Procedure:
-
The methyl ester of the conjugated linker must first be hydrolyzed to a carboxylic acid. This can be achieved under mild basic conditions (e.g., pH 8.5-9.0) or through enzymatic hydrolysis. The specific conditions will depend on the stability of the antibody and should be optimized.
-
Once the carboxylic acid is exposed, the conjugation can proceed via EDC/Sulfo-NHS chemistry as described in Protocols 1 and 2, with the antibody-linker conjugate now being the carboxyl-containing molecule and the payload being the amine-containing molecule.
-
Following the conjugation reaction, the final ADC should be purified using an appropriate method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unconjugated payload and other reagents.
Application: Cleavable Linker for Antibody-Drug Conjugates
Cleavable linkers are designed to release the payload under specific conditions, such as the acidic environment of the lysosome or in the presence of specific enzymes that are abundant in tumor cells.[6] Monomethyl succinate can be elaborated into various cleavable linkers. For example, the methyl ester can be reduced to an alcohol, which can then be used to form a carbonate or other acid-labile linkage. Alternatively, the carboxylic acid can be coupled to a dipeptide sequence that is a substrate for lysosomal proteases like cathepsin B.[7]
The following diagram illustrates a general strategy for creating a dipeptide-based cleavable linker starting from monomethyl succinate.
Experimental Protocols
The synthesis of cleavable linkers is a multi-step organic synthesis process that is highly specific to the desired cleavage chemistry. The following is a conceptual protocol for creating a cathepsin B-cleavable linker.
Protocol 4: Synthesis of a Valine-Citrulline (Val-Cit) Dipeptide Linker from Monomethyl Succinate
This protocol requires expertise in organic synthesis.
Materials:
-
Monomethyl succinate
-
Fmoc-L-Citrulline and other protected amino acids
-
p-Aminobenzyl alcohol (PABA) or a similar self-immolative spacer
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Standard solvents and reagents for organic synthesis
Procedure:
-
Activation of Monomethyl Succinate: Activate the carboxylic acid of monomethyl succinate using a suitable method for peptide coupling (e.g., conversion to an acid chloride or activation with HATU/HOBt).
-
Dipeptide Synthesis: Couple the activated monomethyl succinate to the N-terminus of a protected dipeptide, such as Val-Cit. This is typically done in a stepwise manner on a solid support or in solution phase.
-
Spacer Attachment: Couple the C-terminus of the dipeptide to a self-immolative spacer like PABA.
-
Payload Attachment: Attach the payload to the spacer.
-
Introduction of Antibody-Reactive Group: The methyl ester of the original monomethyl succinate can be hydrolyzed and then reacted to introduce a group that can be conjugated to the antibody, such as a maleimide for reaction with thiols.
-
Purification: Each intermediate and the final linker-payload construct must be purified by chromatography (e.g., flash chromatography or HPLC).
Characterization and Quantitative Analysis
The characterization of the bioconjugate is a critical step to ensure its quality and to understand its properties.
Drug-to-Antibody Ratio (DAR)
The DAR is the average number of payload molecules conjugated to one antibody. It is a key parameter that influences the efficacy and toxicity of an ADC.[8][9] Several methods can be used to determine the DAR:
-
UV/Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload, the concentrations of each can be determined and the DAR calculated. This method requires that the payload has a distinct absorbance peak away from that of the protein.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated payloads. The relative peak areas can be used to calculate the average DAR.
-
Mass Spectrometry (MS): Both intact mass analysis and analysis of the light and heavy chains after reduction can provide precise information on the distribution of different drug-loaded species and an accurate average DAR.[10]
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (protein and payload) to calculate concentrations. | Average DAR. | Simple, rapid, and readily available. | Requires a payload chromophore with a distinct absorbance maximum. Can be inaccurate if the payload's extinction coefficient is not precisely known or is affected by conjugation. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity, which increases with the number of conjugated payloads. | Distribution of DAR species (e.g., DAR0, DAR2, DAR4) and average DAR. | Provides information on the heterogeneity of the ADC population. High resolution. | Requires method development and optimization. May not be suitable for all ADCs, particularly those with very hydrophobic payloads. |
| Mass Spectrometry (MS) | Measures the mass of the intact ADC or its subunits (light and heavy chains) to determine the number of attached payloads. | Precise mass of each DAR species, distribution of species, and accurate average DAR. Can also identify conjugation sites. | Highly accurate and provides detailed structural information. | Requires specialized instrumentation and expertise. Can be sensitive to sample purity and formulation components. |
Stability Analysis
The stability of the linker is crucial, especially for cleavable linkers, to prevent premature payload release.
Protocol 5: In Vitro Plasma Stability Assay
Materials:
-
Bioconjugate
-
Human or animal plasma
-
PBS, pH 7.4
-
LC-MS system
Procedure:
-
Incubate the bioconjugate in plasma at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot of the plasma sample.
-
Process the sample to precipitate plasma proteins and extract the bioconjugate and any released payload.
-
Analyze the samples by LC-MS to quantify the amount of intact bioconjugate and released payload over time.
-
The stability can be reported as the percentage of intact conjugate remaining at each time point or as a half-life.
Conclusion
Monomethyl succinate is a versatile and readily available building block for the synthesis of both non-cleavable and cleavable linkers in bioconjugation. By following the protocols and considering the analytical methods outlined in these application notes, researchers can effectively utilize this linker to create a wide range of bioconjugates for research, diagnostic, and therapeutic applications. The ability to tailor the linker properties by extending the succinate backbone allows for fine-tuning of the stability and release characteristics of the final conjugate, making it a valuable tool in the field of drug development.
References
- 1. monoMethyl succinate | C5H8O4 | CID 77487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mono-methyl succinate synthesis - chemicalbook [chemicalbook.com]
- 3. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 6. benchchem.com [benchchem.com]
- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Novel antibody drug conjugate linker - Debiopharm [debiopharm.com]
- 10. agilent.com [agilent.com]
Monomethyl succinate for protein modification and labeling protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the succinylation of proteins, a significant post-translational modification (PTM) that plays a crucial role in regulating protein function and cellular processes. Succinylation involves the addition of a succinyl group to lysine residues, which neutralizes their positive charge and introduces a bulkier moiety, often leading to substantial changes in protein structure and function.[1][2][3] This modification can be achieved in vitro using reagents such as succinic anhydride.
Introduction to Protein Succinylation
Protein succinylation is a post-translational modification where a succinyl group is covalently attached to a lysine residue.[3] This modification is increasingly recognized for its role in regulating metabolic pathways, particularly the tricarboxylic acid (TCA) cycle, and influencing a wide range of cellular processes.[4][5][6] The addition of the negatively charged succinyl group can dramatically alter protein conformation, stability, and interactions with other molecules.
Key Features of Succinylation:
-
Charge Alteration: Succinylation converts the positively charged primary amine of a lysine residue to a negatively charged carboxylate group at physiological pH, resulting in a net charge change of -2.[3]
-
Structural Impact: The addition of the relatively bulky succinyl group can induce significant conformational changes in proteins.[1]
-
Functional Regulation: By altering charge and structure, succinylation can modulate enzyme activity, protein-protein interactions, and protein stability.
Quantitative Data on Protein Succinylation
The efficiency and stoichiometry of protein succinylation can be influenced by various factors, including the concentration of the modifying reagent, pH, and the specific protein being targeted. Below is a summary of quantitative parameters reported in the literature for in vitro protein succinylation using succinic anhydride.
| Parameter | Value/Range | Conditions | Reference |
| Reagent | Succinic anhydride-d4 | For quantitative mass spectrometry | [7] |
| Reagent Concentration | 5 M stock solution in DMSO | Used for chemical succinylation | [7][8] |
| Protein Concentration | 1 µg/µL | In 8 M urea, 200 mM TEAB, pH 8 | [7][8] |
| Reaction Time | 20 minutes | At 4°C with vortexing | [7] |
| Stoichiometry of Modification | Generally low (<1%) for endogenous succinylation | E. coli cell lysates | [9] |
| In vitro Succinylation Efficiency | High efficiency achievable with chemical methods | For stoichiometry determination | [7][10] |
Experimental Protocols
Protocol 1: In Vitro Succinylation of a Purified Protein
This protocol describes the chemical succinylation of a purified protein using succinic anhydride.
Materials:
-
Purified protein of interest
-
Succinic anhydride
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Urea
-
Triethylammonium bicarbonate (TEAB) or Sodium Bicarbonate buffer (amine-free)
-
7.25 M NaOH
-
pH indicator paper
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation:
-
Prepare a 1 µg/µL solution of the purified protein in a buffer containing 8 M urea and 200 mM TEAB, pH 8.0. It is crucial to use an amine-free buffer to prevent reaction with the succinic anhydride.[8]
-
-
Reagent Preparation:
-
Succinylation Reaction:
-
Add the succinic anhydride solution to the protein solution. A typical starting point is a 600-fold molar excess of anhydride to protein. For 100 µg of a 50 kDa protein, this would be approximately 12 µL of a 5 M solution.
-
Incubate the reaction mixture at 4°C for 20 minutes with gentle vortexing.[7]
-
-
Quenching and pH Adjustment:
-
Purification of the Succinylated Protein:
-
Remove excess reagents and byproducts by desalting the protein solution using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Protocol 2: Sample Preparation for Mass Spectrometry Analysis of Succinylated Proteins
This protocol outlines the steps for preparing succinylated proteins for identification and quantification of modification sites by mass spectrometry.
Materials:
-
Succinylated protein sample (from Protocol 1 or cell lysate)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Endoproteinase Glu-C or Trypsin
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Reduction and Alkylation:
-
To the protein sample, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Enzymatic Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 50 mM TEAB, pH 8) to reduce the urea concentration to less than 1 M.
-
Add Endoproteinase Glu-C at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C. Glu-C is often preferred for per-acylated proteins as it cleaves at glutamic and aspartic acid residues, avoiding issues with blocked trypsin cleavage sites at modified lysines.[8][9]
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in 0.1% formic acid for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass shift for a succinylated lysine residue is +100.0186 Da.[1]
-
Visualizations
Signaling Pathway: Impact of Succinylation on the TCA Cycle
Succinylation of key enzymes in the TCA cycle can significantly impact cellular metabolism. This diagram illustrates the regulatory role of succinylation on this central metabolic pathway.
Caption: Regulation of TCA cycle enzymes by succinylation.
Experimental Workflow: Proteomic Analysis of Protein Succinylation
This diagram outlines the major steps in a typical proteomics workflow for the identification and quantification of protein succinylation sites.
Caption: Workflow for proteomic analysis of protein succinylation.
Logical Relationship: Chemical Modification of Lysine by Succinic Anhydride
This diagram illustrates the chemical reaction between a lysine residue on a protein and succinic anhydride, resulting in a succinylated lysine.
Caption: Chemical reaction of lysine succinylation.
References
- 1. Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]
- 3. PTM BIO [ptmbio.com]
- 4. Protein Succinylation: Functions and Biological Implications - Creative Proteomics [creative-proteomics.com]
- 5. Succinylation links metabolism to protein functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protein succinylation: regulating metabolism and beyond [frontiersin.org]
- 7. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry [jove.com]
- 8. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monomethyl Succinate in Metabolomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, the accurate and sensitive quantification of small molecule metabolites is paramount. Dicarboxylic acids, such as succinic acid, are central intermediates in cellular metabolism, notably in the tricarboxylic acid (TCA) cycle. Due to their polarity and low volatility, the analysis of these compounds, particularly by Gas Chromatography-Mass Spectrometry (GC-MS), often requires a derivatization step. Esterification to their methyl esters, such as monomethyl succinate and dimethyl succinate, is a common and effective strategy to improve their chromatographic and mass spectrometric properties.
This document provides detailed application notes and protocols for the use of methylation in the context of analyzing succinic acid in biological samples, focusing on the formation and subsequent analysis of monomethyl succinate. While monomethyl succinate is not typically used as a derivatizing agent or an internal standard itself, it is a key analyte formed during the derivatization of succinic acid for metabolomic analysis. Monomethyl succinate has been identified in human blood and is considered part of the human exposome.[1]
Principle of Derivatization
The primary goal of derivatizing succinic acid to monomethyl succinate is to increase its volatility and thermal stability for GC-MS analysis. The esterification process replaces one of the acidic protons of the dicarboxylic acid with a methyl group, reducing its polarity. This derivatization enhances the chromatographic peak shape and improves sensitivity. For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can also be employed to improve ionization efficiency and chromatographic retention.
Application: Derivatization of Succinic Acid to Monomethyl Succinate for GC-MS Analysis
This protocol describes the methylation of succinic acid in a biological sample extract to form its methyl esters, including monomethyl succinate, for subsequent GC-MS analysis.
Experimental Protocol: Methylation of Succinic Acid
1. Materials and Reagents:
-
Biological sample extract (e.g., from plasma, urine, or cell culture) dried under nitrogen or by lyophilization.
-
Methanol (anhydrous, HPLC grade)
-
Sulfuric acid (concentrated) or Hydrochloric acid (concentrated)
-
Internal Standard (IS): Succinic-d4 acid (or other suitable isotopically labeled standard)
-
Hexane or Dichloromethane (HPLC grade)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
GC-MS grade vials and caps
2. Sample Preparation and Derivatization:
-
To the dried sample extract, add a known amount of the internal standard (e.g., succinic-d4 acid).
-
Add 500 µL of a 2% (v/v) solution of sulfuric acid in methanol.
-
Cap the vial tightly and incubate at 60°C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Add 500 µL of 5% sodium bicarbonate solution to neutralize the excess acid.
-
Add 500 µL of hexane or dichloromethane and vortex for 1 minute to extract the methyl esters.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic layer to a GC-MS vial for analysis.
GC-MS Analysis of Monomethyl Succinate
The following are typical GC-MS parameters for the analysis of succinic acid methyl esters. These may need to be optimized for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | Initial 80°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
Expected Quantitative Performance
The following table provides expected performance characteristics for the analysis of succinate monoesters based on data for analogous compounds. These should be validated for monomethyl succinate in your laboratory.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Mass Spectral Data for Monomethyl Succinate
For identification purposes, the mass spectrum of the trimethylsilyl (TMS) derivative of monomethyl succinate can be used. The derivatization with a silylating agent like BSTFA can be performed on the methylated sample to derivatize the remaining carboxylic acid group, further increasing volatility.
-
Monomethyl succinate TMS derivative (C8H16O4Si):
-
Molecular Weight: 204.3 g/mol
-
Key m/z fragments: The mass spectrum would show characteristic fragments resulting from the loss of methyl and trimethylsilyl groups.
-
Application: LC-MS/MS Analysis of Monomethyl Succinate
For a more direct analysis without the need for extensive derivatization to increase volatility, LC-MS/MS can be employed.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation:
-
Perform a protein precipitation of the biological sample (e.g., plasma) by adding 3 volumes of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
LC-MS/MS Parameters
The following are suggested starting parameters for the LC-MS/MS analysis of monomethyl succinate.
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation from isomers and matrix components |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Monomethyl Succinate
The precursor ion for monomethyl succinate (MW: 132.11 g/mol ) in negative ion mode would be the deprotonated molecule [M-H]⁻ at m/z 131.1. Product ions would be generated by fragmentation of the succinate moiety.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Monomethyl Succinate | 131.1 | 117.0 (loss of CH₂) / 73.0 (succinate fragment) | Optimization required |
| Succinic-d4 Acid (IS) | 121.0 | 76.0 | Optimization required |
Visualizations
Experimental Workflow for GC-MS Analysis
References
Application Notes and Protocols for Succinate-Based Cross-Linking in Mass Spectrometry
Topic: Amine-Reactive Succinate-Based Cross-Linking for Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals in the fields of proteomics, structural biology, and drug discovery.
Introduction
Chemical cross-linking mass spectrometry (XL-MS) is a powerful technique for elucidating protein-protein interactions and mapping the three-dimensional structures of protein complexes.[1][2][3] This method utilizes bifunctional reagents to create covalent bonds between amino acid residues that are in close proximity, providing distance constraints for structural modeling.
A common query involves the use of monomethyl succinate as a cross-linking agent. It is important to clarify that monomethyl succinate is a monofunctional molecule and, therefore, cannot be used directly as a cross-linking agent. Cross-linking inherently requires a reagent with at least two reactive groups to bridge two points.
However, the underlying chemical structure—the succinate group—is central to a widely used class of highly effective cross-linking agents: N-hydroxysuccinimide (NHS) esters of dicarboxylic acids . These reagents, such as Disuccinimidyl succinate (DSS), are homobifunctional and react efficiently with primary amines, primarily the ε-amino groups of lysine residues and the N-termini of proteins.
This document provides detailed application notes and protocols for the use of these succinate-based NHS-ester cross-linkers in mass spectrometry workflows.
Principle of Amine-Reactive Cross-Linking
The most common amine-reactive cross-linkers utilize NHS esters. The NHS ester group reacts with primary amines in a nucleophilic acyl substitution reaction, forming a stable amide bond and releasing NHS as a byproduct. When a cross-linker with two such NHS ester groups is used, it can covalently link two lysine residues that are spatially close, as dictated by the length of the cross-linker's spacer arm.
The general workflow involves:
-
Cross-Linking: Incubating the protein sample with the NHS-ester cross-linker.
-
Quenching: Adding a small molecule with a primary amine (e.g., Tris or ammonium bicarbonate) to quench any unreacted cross-linker.
-
Proteolytic Digestion: Digesting the cross-linked protein mixture into smaller peptides, typically with trypsin.
-
Enrichment: Often, cross-linked peptides are enriched from the complex mixture, commonly by size-exclusion chromatography (SEC), as they are larger than the more abundant linear peptides.[4][5]
-
LC-MS/MS Analysis: Separating the peptides by liquid chromatography and analyzing them by tandem mass spectrometry.
-
Data Analysis: Using specialized software to identify the cross-linked peptides from the complex MS/MS spectra. This data reveals which residues are in close proximity in the protein's structure.
Below is a diagram illustrating the chemical reaction of a disuccinimidyl-based cross-linker with lysine residues.
Caption: Reaction of a bifunctional NHS-ester cross-linker with protein amine groups.
Data Presentation: Common Amine-Reactive Cross-Linkers
The choice of cross-linker is critical and depends on the specific application, including the distance range of interest and the requirements of the mass spectrometry workflow (e.g., MS-cleavability). Below is a summary of common succinate-based and other NHS-ester cross-linkers.
| Cross-Linker | Abbreviation | Spacer Arm Length (Å) | MS-Cleavable? | Reactive Groups | Key Features |
| Disuccinimidyl succinate | DSS | 11.4 | No | NHS ester | Classic, non-cleavable cross-linker. |
| Bis(sulfosuccinimidyl) suberate | BS3 | 11.4 | No | Sulfo-NHS ester | Water-soluble version of DSS, avoids organic solvents. |
| Disuccinimidyl glutarate | DSG | 7.7 | No | NHS ester | Shorter spacer arm than DSS for probing closer interactions. |
| Disuccinimidyl dibutyric urea | DSBU | 12.5 | Yes (CID) | NHS ester | MS-cleavable in the gas phase, simplifying data analysis.[1][6] |
| Disuccinimidyl sulfoxide | DSSO | 10.1 | Yes (CID) | NHS ester | MS-cleavable, leaves a characteristic mass signature.[7] |
Experimental Protocols
This protocol provides a general workflow for cross-linking a purified protein or protein complex using a non-cleavable, water-insoluble cross-linker like DSS. Modifications may be required for water-soluble (e.g., BS3) or MS-cleavable (e.g., DSBU) linkers, particularly concerning solvent choice and data analysis.
Reagent and Sample Preparation
-
Protein Sample: Prepare the purified protein or protein complex in a buffer free of primary amines (e.g., HEPES, phosphate buffer). A typical concentration is 1-5 mg/mL. Ensure the pH is between 7.0 and 8.0 for optimal NHS-ester reactivity.
-
Cross-linker Stock Solution: Prepare a fresh stock solution of the cross-linker (e.g., 25 mM DSS) in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Prepare this immediately before use as NHS esters hydrolyze in aqueous solutions.
Cross-Linking Reaction
-
Add the cross-linker stock solution to the protein sample to achieve the desired final concentration. A good starting point is a 50- to 100-fold molar excess of cross-linker over the protein. Optimization is often necessary.
-
Incubate the reaction mixture at room temperature for 30-60 minutes. Gentle mixing may be applied.
-
Optimization: The optimal cross-linker concentration and incubation time should be determined empirically. A good starting point is to test a range of concentrations (e.g., 50µM, 100µM, 250µM, 500µM) and analyze the results by SDS-PAGE to observe the formation of higher molecular weight species.
Quenching the Reaction
-
Stop the cross-linking reaction by adding a quenching buffer containing a primary amine. A common choice is Tris-HCl or ammonium bicarbonate to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to ensure all unreacted cross-linker is quenched.
Sample Preparation for Mass Spectrometry
-
Denaturation, Reduction, and Alkylation:
-
Denature the cross-linked proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio.
-
Incubate overnight at 37°C.
-
Enrichment of Cross-Linked Peptides (Optional but Recommended)
-
Enrich for cross-linked peptides using size-exclusion chromatography (SEC).[4][5]
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Load the sample onto an SEC column suitable for peptide separation.
-
Collect fractions corresponding to higher molecular weight species, which are enriched in cross-linked peptides.
-
Dry the collected fractions in a vacuum centrifuge.
LC-MS/MS Analysis
-
Reconstitute the dried peptide fractions in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid in water).
-
Analyze the samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Use a data-dependent acquisition method to acquire MS/MS spectra. For MS-cleavable cross-linkers, specific acquisition methods that trigger fragmentation based on the characteristic reporter ions may be used.[8]
Data Analysis
-
Use specialized software (e.g., MeroX, pLink, xQuest) to search the acquired MS/MS data against a protein sequence database.[1][5]
-
The software will identify intermolecular (between different proteins) and intramolecular (within the same protein) cross-links.
-
Validate the identified cross-links based on the software's scoring and manual inspection of the spectra.
-
Visualize the cross-links on existing protein structures or use them as distance restraints for de novo structural modeling.
The following diagram provides a high-level overview of the entire experimental workflow.
Caption: High-level workflow for cross-linking mass spectrometry experiments.
References
- 1. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. youtube.com [youtube.com]
- 3. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating Imide-Based Mass Spectrometry-Cleavable Cross-Linkers for Structural Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for GC-MS Analysis of Monomethyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl succinate is a dicarboxylic acid monoester that plays a role in various biological and chemical processes. Its analysis is crucial in fields such as metabolomics, drug discovery, and industrial quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of monomethyl succinate; however, due to its polarity and low volatility, derivatization is a necessary prerequisite for successful analysis.
This document provides detailed application notes and protocols for the derivatization of monomethyl succinate for GC-MS analysis. Two primary derivatization strategies are presented: silylation to form the trimethylsilyl (TMS) derivative and methylation to form dimethyl succinate.
Derivatization Strategies
The choice between silylation and methylation depends on the sample matrix, potential interfering compounds, and laboratory resources.
-
Silylation: This method replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group.[1] Silylation is a versatile technique that also derivatizes other functional groups like hydroxyls and amines.[1] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective silylating agent.[1]
-
Methylation: This technique converts the remaining carboxylic acid group into a methyl ester, resulting in the formation of dimethyl succinate. This can be achieved using reagents like methanol with an acid catalyst (e.g., HCl or H₂SO₄).[2][3]
Experimental Protocols
Protocol 1: Silylation of Monomethyl Succinate
This protocol details the derivatization of monomethyl succinate to its trimethylsilyl (TMS) ester using MSTFA.
Materials:
-
Monomethyl succinate standard or sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (or other suitable solvent like acetonitrile)
-
Internal standard (e.g., deuterated succinic acid)
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Accurately weigh or pipette the sample containing monomethyl succinate into a clean, dry microcentrifuge tube.
-
If the sample is in a liquid matrix, evaporate it to dryness under a gentle stream of nitrogen.
-
-
Reconstitution and Internal Standard Spiking:
-
Add a known amount of internal standard to the dried sample.
-
Reconstitute the dried sample and internal standard in 50 µL of pyridine.
-
-
Derivatization:
-
Add 50 µL of MSTFA to the sample solution.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture at 60°C for 30 minutes in a heating block or oven.[4]
-
-
Sample Analysis:
-
After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert.
-
The sample is now ready for injection into the GC-MS system.
-
Protocol 2: Methylation of Monomethyl Succinate
This protocol describes the conversion of monomethyl succinate to dimethyl succinate using methanolic HCl.
Materials:
-
Monomethyl succinate standard or sample extract
-
Methanolic HCl (e.g., 3 N) or a mixture of methanol and a strong acid like sulfuric or hydrochloric acid.[2]
-
Internal standard (e.g., deuterated succinic acid, to be added before extraction)
-
Extraction solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
GC vials
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Procedure:
-
Extraction (if necessary):
-
For aqueous samples, acidify to pH < 2 with HCl.
-
Extract the monomethyl succinate with a suitable organic solvent like ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Add 200 µL of methanolic HCl to the dried extract.
-
Seal the vial tightly and heat at 60°C for 60 minutes.[5]
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the dimethyl succinate with an organic solvent like hexane or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Sample Analysis:
-
Transfer the final organic extract to a GC vial.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Analysis Parameters
The following are typical GC-MS parameters. Optimization will be required based on the specific instrument and column used.
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Oven Program | Initial: 70°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Data Presentation
The following tables summarize the expected quantitative data for the derivatized monomethyl succinate.
Table 1: GC Retention Times (Representative)
| Analyte | Derivatization Method | Derivative | Expected Retention Time (min) |
| Monomethyl Succinate | Silylation | Trimethylsilyl Monomethyl Succinate | ~10-15 |
| Monomethyl Succinate | Methylation | Dimethyl Succinate | ~8-12 |
Note: Retention times are highly dependent on the specific GC column, oven temperature program, and carrier gas flow rate. The values provided are for illustrative purposes.
Table 2: Mass Spectrometry Data
| Derivative | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| Trimethylsilyl Monomethyl Succinate | 204.29 | 189, 147, 131, 101, 73[6] |
| Dimethyl Succinate | 146.14 | 115, 101, 87, 59, 55[7][8] |
Visualizations
The following diagrams illustrate the experimental workflows for the derivatization of monomethyl succinate.
Caption: Silylation workflow for monomethyl succinate.
Caption: Methylation workflow for monomethyl succinate.
Conclusion
The protocols provided offer robust and reliable methods for the derivatization of monomethyl succinate for GC-MS analysis. Proper validation of the chosen method is essential to ensure accurate and precise quantification in complex matrices. The selection of the derivatization technique should be based on the specific requirements of the analysis and the available instrumentation.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Simple method of methylation for gas chromatographic analysis of S-benzyl-N-acetylcysteine, a metabolite of toluene, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. massbank.eu [massbank.eu]
- 8. Dimethyl Succinate | C6H10O4 | CID 7820 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monomethyl Succinate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl succinate, a monoester of succinic acid, is a versatile molecule increasingly utilized in the development of advanced drug delivery systems. Its chemical structure, featuring both a carboxylic acid and a methyl ester group, allows it to function as an effective linker for creating prodrugs and for surface modification of nanoparticles. This dual functionality enables the development of sophisticated drug carriers with enhanced solubility, stability, and targeted delivery capabilities. The ester bond within the monomethyl succinate linker can be designed to be cleavable under specific physiological conditions, such as changes in pH or the presence of certain enzymes, facilitating controlled drug release at the desired site of action. These application notes provide an overview of the use of monomethyl succinate in drug delivery, along with detailed protocols for the synthesis and characterization of such systems.
Applications of Monomethyl Succinate in Drug Delivery
Monomethyl succinate and its derivatives are employed in various drug delivery strategies, primarily as linkers to conjugate drugs to carriers or to create prodrugs with improved pharmacokinetic profiles.
-
Prodrug Synthesis: Monomethyl succinate can be covalently bonded to a drug molecule, temporarily inactivating it. This prodrug approach can improve the drug's solubility, reduce its toxicity, and enhance its stability. The ester linkage is designed to be cleaved in vivo, releasing the active drug.
-
Nanoparticle Formulation: Monomethyl succinate can be used to modify the surface of nanoparticles, such as those made from polymers (e.g., PLGA) or lipids. This surface modification can improve the nanoparticle's stability in biological fluids, modulate its surface charge, and facilitate the attachment of targeting ligands.
-
pH-Sensitive Drug Release: The carboxylic acid group of monomethyl succinate can be exploited to create pH-sensitive drug delivery systems. In acidic environments, such as those found in tumor tissues or endosomes, the protonation of the carboxylate can trigger a conformational change or destabilization of the carrier, leading to accelerated drug release[1].
-
Antibody-Drug Conjugates (ADCs): Succinate-based linkers are widely used in the development of ADCs. These linkers connect a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The linker is designed to be stable in circulation and to release the drug upon internalization into the target cell[][3].
Data Presentation
The following tables summarize quantitative data from studies on drug delivery systems utilizing succinate-based linkers. While specific data for monomethyl succinate is often part of a broader category of succinate derivatives, these tables provide representative values for key parameters.
Table 1: Physicochemical Characterization of Succinate-Based Nanoparticles
| Drug | Carrier System | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Paclitaxel | PLGA-TPGS | ~200-270 | 0.206 | -37.85 | [4][5] |
| Doxorubicin | Citrate-coated SPIONs | ~150 | < 0.3 | -34.2 | [6] |
| Paclitaxel | PLGA | 207.3 | 0.206 | - | [7] |
| Mometasone Furoate | PLGA | 180-220 | 0.1-0.2 | -20 to -30 | [8] |
Table 2: Drug Loading and Encapsulation Efficiency of Succinate-Based Nanoparticles
| Drug | Carrier System | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Paclitaxel | PLA-TPGS | Not Specified | > 90% | [4] |
| Doxorubicin | Solid Lipid Nanoparticles | 2.8 ± 0.1 | 67.5 ± 2.4 | [9] |
| Paclitaxel | Porphyrin-based MOF | Not Specified | 87.3 | [10] |
| Doxorubicin | Functionalized Graphene Oxide | 9.91 | 99.1 | [11] |
| Paclitaxel | PLGA | 4.0 - 4.7 | > 85% | [12] |
Table 3: In Vitro Drug Release from Succinate-Based Nanoparticles
| Drug | Carrier System | Condition | Cumulative Release | Time | Reference |
| Doxorubicin | pH-sensitive micelles | pH 5.0 | ~80% | 48 h | [13] |
| Doxorubicin | pH-sensitive micelles | pH 7.4 | ~25% | 48 h | [14] |
| Doxorubicin | Functionalized Graphene Oxide | pH 5.2 | 53% | 25 days | [11] |
| Doxorubicin | Functionalized Graphene Oxide | pH 7.4 | 37% | 25 days | [11] |
| Paclitaxel | PLGA microparticles | PBS (pH 7.4) | ~50-80% | 28 days | [12] |
Experimental Protocols
The following are generalized protocols for key experiments involving monomethyl succinate in drug delivery systems, based on methodologies reported in the literature.
Protocol 1: Synthesis of a Drug-Monomethyl Succinate Conjugate
This protocol describes the general procedure for conjugating a drug containing a hydroxyl group with monomethyl succinate.
Materials:
-
Drug with a hydroxyl group (e.g., Paclitaxel)
-
Succinic anhydride
-
Methanol (anhydrous)
-
Pyridine (anhydrous)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Synthesis of Monomethyl Succinate:
-
In a round-bottom flask, dissolve succinic anhydride (1.0 eq) in anhydrous methanol.
-
Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure to obtain crude monomethyl succinate. The product can be purified by recrystallization or used directly in the next step.
-
-
Conjugation of Drug to Monomethyl Succinate:
-
Dissolve the drug (1.0 eq), monomethyl succinate (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure drug-monomethyl succinate conjugate.
-
-
Characterization:
-
Confirm the structure of the conjugate using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Preparation of Drug-Loaded Nanoparticles using a Monomethyl Succinate-Modified Polymer
This protocol outlines the preparation of drug-loaded nanoparticles using a pre-formed polymer-monomethyl succinate-drug conjugate via the nanoprecipitation method.
Materials:
-
Polymer-monomethyl succinate-drug conjugate (e.g., PLGA-MMS-Paclitaxel)
-
Acetone or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant
-
Deionized water
-
Dialysis membrane (e.g., MWCO 10 kDa)
-
Magnetic stirrer
-
Ultrasonicator (optional)
Procedure:
-
Preparation of Organic Phase:
-
Dissolve the polymer-monomethyl succinate-drug conjugate in acetone to a final concentration of, for example, 10 mg/mL.
-
-
Preparation of Aqueous Phase:
-
Dissolve PVA in deionized water to a final concentration of, for example, 1% (w/v).
-
-
Nanoparticle Formation:
-
Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Continue stirring for 2-4 hours to allow for complete evaporation of the organic solvent.
-
-
Purification:
-
Transfer the nanoparticle suspension to a dialysis membrane and dialyze against deionized water for 24-48 hours, with frequent changes of water, to remove unencapsulated drug and residual surfactant.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticle suspension can be lyophilized to obtain a dry powder. A cryoprotectant (e.g., trehalose) may be added before freezing.
-
Protocol 3: Characterization of Drug-Loaded Nanoparticles
This protocol describes the standard methods for characterizing the physicochemical properties of the prepared nanoparticles.
Materials and Instruments:
-
Dynamic Light Scattering (DLS) instrument for size and PDI measurement
-
Zeta potential analyzer
-
Transmission Electron Microscope (TEM) or Scanning Electron Microscope (SEM)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer
Procedure:
-
Particle Size and Polydispersity Index (PDI):
-
Dilute the nanoparticle suspension with deionized water.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
-
Zeta Potential:
-
Dilute the nanoparticle suspension with deionized water.
-
Measure the surface charge of the nanoparticles using a zeta potential analyzer.
-
-
Morphology:
-
Prepare a sample for electron microscopy by placing a drop of the diluted nanoparticle suspension on a carbon-coated copper grid (for TEM) or a stub (for SEM) and allowing it to dry.
-
Image the nanoparticles to observe their shape and surface morphology.
-
-
Drug Loading and Encapsulation Efficiency:
-
Lyophilize a known volume of the purified nanoparticle suspension to determine the total weight of the nanoparticles.
-
Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent to release the encapsulated drug.
-
Quantify the amount of drug using a UV-Vis spectrophotometer or an HPLC system with a standard calibration curve.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
-
-
In Vitro Drug Release:
-
Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS) with a specific pH (e.g., 7.4 or 5.5) at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the amount of released drug in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
Mandatory Visualization
Diagram 1: General Workflow for Drug-Monomethyl Succinate Nanoparticle Formulation
Caption: Workflow for the synthesis and formulation of drug-monomethyl succinate nanoparticles.
Diagram 2: Mechanism of pH-Sensitive Drug Release
Caption: pH-triggered drug release from a succinate-modified nanoparticle.
Diagram 3: Doxorubicin's Mechanism of Action Signaling Pathway
Caption: Simplified signaling pathway for Doxorubicin's anticancer activity[15][16][][18][19].
References
- 1. Stepwise pH-responsive nanoparticles for enhanced cellular uptake and on-demand intracellular release of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The drug encapsulation efficiency, in vitro drug release, cellular uptake and cytotoxicity of paclitaxel-loaded poly(lactide)-tocopheryl polyethylene glycol succinate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and In Vitro Cytotoxicity Evaluation of Doxorubicin-Loaded Magnetite Nanoparticles on Triple-Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polylactide-based Paclitaxel-loaded Nanoparticles Fabricated by Dispersion Polymerization: Characterization, Evaluation in Cancer Cell Lines, and Preliminary Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hpst.cz [hpst.cz]
- 9. Preparation and characterization of solid lipid nanoparticles loaded with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Paclitaxel-based Self-Delivery Nanomedicines for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization, and evaluation of pH-sensitive doxorubicin-loaded functionalized graphene oxide in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paclitaxel-loaded polymeric microparticles: Quantitative relationships between in vitro drug release rate and in vivo pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. ClinPGx [clinpgx.org]
- 16. Doxorubicin - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
Monomethyl Succinate: A Versatile Precursor in the Synthesis of Advanced Pharmaceutical Ingredients
Monomethyl succinate, a readily available and versatile chemical building block, serves as a crucial starting material in the synthesis of complex active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both an ester and a carboxylic acid group, allows for a variety of chemical transformations, making it an attractive precursor for the construction of intricate molecular architectures found in modern pharmaceuticals. This document provides detailed application notes and experimental protocols for the utilization of monomethyl succinate in the synthesis of a key pharmaceutical intermediate, which is then elaborated into the antiplatelet drug, Ticagrelor.
Introduction
Monomethyl succinate (3-carbomethoxypropanoic acid) is a mono-ester of succinic acid. It is an important intermediate in organic synthesis, valued for its predictable reactivity which facilitates the efficient construction of carbon chains and functional group interconversions.[1] In the pharmaceutical industry, it is a sought-after intermediate for incorporation into various drug molecules, often acting as a linker or a key functional component.[1] A significant application of monomethyl succinate is its role as a precursor in the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, a critical intermediate for the antiplatelet agent Ticagrelor.
Synthetic Pathway Overview: From Monomethyl Succinate to Ticagrelor
The synthetic route from monomethyl succinate to Ticagrelor involves a multi-step process that showcases a range of fundamental organic reactions. The overall workflow begins with the activation of the carboxylic acid moiety of monomethyl succinate, followed by a Friedel-Crafts acylation to introduce an aromatic group. Subsequent stereoselective reduction, cyclization, and rearrangement reactions lead to the formation of the key cyclopropylamine intermediate. This intermediate is then coupled with a substituted triazolopyrimidine core to yield the final API, Ticagrelor.
Figure 1: Synthetic workflow from Monomethyl Succinate to Ticagrelor.
Data Presentation
The following table summarizes the key transformations and reported yields for the synthesis of the crucial intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, starting from monomethyl succinate.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Synthesis of Monomethyl Succinate | Succinic anhydride | Monomethyl succinate | Methanol | 95-96[2] |
| 2 | Acyl Chloride Formation | Monomethyl succinate | Monomethyl succinyl chloride | Thionyl chloride | High (typically quantitative) |
| 3 | Friedel-Crafts Acylation | Monomethyl succinyl chloride | Methyl 4-(3,4-difluorophenyl)-4-oxobutanoate | 1,2-Difluorobenzene, AlCl₃ | Not specified |
| 4 | Asymmetric Reduction | Methyl 4-(3,4-difluorophenyl)-4-oxobutanoate | Methyl (R)-4-(3,4-difluorophenyl)-4-hydroxybutanoate | Chiral catalyst (e.g., CBS-oxazaborolidine), borane source | Not specified |
| 5 | Cyclization | Methyl (R)-4-(3,4-difluorophenyl)-4-hydroxybutanoate | (R)-5-((3,4-difluorophenyl)methyl)dihydrofuran-2(3H)-one | Acid or base catalyst | Not specified |
| 6 | Aminolysis & Hofmann Rearrangement | (R)-5-((3,4-difluorophenyl)methyl)dihydrofuran-2(3H)-one | (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine | Ammonia, followed by NaOCl, NaOH | Not specified |
Experimental Protocols
Protocol 1: Synthesis of Monomethyl Succinate [2]
-
In a reaction vessel equipped with a stirrer and a reflux condenser, add 400g (4.0 mol) of succinic anhydride and 200 mL of anhydrous methanol.
-
Heat the mixture to reflux with stirring. The reaction mixture will become homogeneous in approximately 35 minutes.
-
Continue to reflux for an additional 30 minutes.
-
Remove the excess methanol under reduced pressure.
-
Pour the hot reaction mixture into a large petri dish and allow it to cool and solidify.
-
Dry the solid product under vacuum to a constant weight to yield 502-507g (95-96%) of monomethyl succinate.
Protocol 2: Synthesis of Monomethyl Succinyl Chloride
-
To a solution of monomethyl succinate (1 equivalent) in a suitable inert solvent (e.g., dichloromethane), add thionyl chloride (1.1-1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude monomethyl succinyl chloride, which can be used in the next step without further purification.
Protocol 3: Friedel-Crafts Acylation
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.1 equivalents) in 1,2-difluorobenzene (used as both reactant and solvent), slowly add monomethyl succinyl chloride (1 equivalent).
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 4-(3,4-difluorophenyl)-4-oxobutanoate.
Protocol 4: Asymmetric Reduction of the Ketoester
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine) in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add a solution of a borane source (e.g., borane-dimethyl sulfide complex) dropwise.
-
Slowly add a solution of methyl 4-(3,4-difluorophenyl)-4-oxobutanoate in THF to the catalyst-borane mixture.
-
Stir the reaction at the controlled temperature until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of methanol, followed by dilute hydrochloric acid.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting methyl (R)-4-(3,4-difluorophenyl)-4-hydroxybutanoate by column chromatography.
Protocol 5: Cyclization to Lactone
-
Dissolve the hydroxyester, methyl (R)-4-(3,4-difluorophenyl)-4-hydroxybutanoate, in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base.
-
Heat the mixture to reflux, and remove the water formed during the reaction using a Dean-Stark apparatus.
-
Monitor the reaction until completion by TLC.
-
Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude lactone, which can be purified by chromatography.[3]
Protocol 6: Hofmann Rearrangement to (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine
-
The lactone is first converted to the corresponding amide by treatment with ammonia.
-
The resulting amide is then subjected to a Hofmann rearrangement. In a typical procedure, the amide is treated with a solution of sodium hypochlorite and sodium hydroxide at a low temperature (e.g., 0-5 °C).[4]
-
The reaction mixture is stirred for a specified period, and the temperature is gradually allowed to rise.
-
Upon completion, the product, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is extracted into an organic solvent.
-
The organic extracts are combined, dried, and concentrated to give the crude amine, which can be further purified, for example, by forming a salt with D-mandelic acid.[4]
Protocol 7: Synthesis of Ticagrelor from the Cyclopropylamine Intermediate [5]
-
To a stirred solution of the triazolopyrimidine core (1.0 kg) in acetonitrile (7 L), add (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (0.709 kg) and anhydrous potassium carbonate (0.640 kg).
-
Stir the mixture at 25–30 °C for 2–3 hours.
-
Monitor the reaction by HPLC.
-
Upon completion, dilute the reaction mass with water (10 L) and extract with dichloromethane (10 L + 5 L).
-
The resulting intermediate is then deprotected using aqueous hydrochloric acid in dichloromethane.
-
After the reaction is complete (monitored by HPLC), adjust the pH of the reaction mass to 9–11 with aqueous NaOH solution.
-
Concentrate the dichloromethane layer under reduced pressure to provide an oil.
-
Dilute the oil with water and extract with ethyl acetate.
-
The combined ethyl acetate layers are then processed to isolate Ticagrelor.
Signaling Pathway and Mechanism of Action of Ticagrelor
Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor, a key receptor in platelet activation.[6][7] Unlike clopidogrel, it does not require metabolic activation. By binding to the P2Y12 receptor, Ticagrelor prevents adenosine diphosphate (ADP) from binding and initiating the downstream signaling cascade that leads to platelet activation and aggregation. This inhibition of platelet aggregation is crucial in preventing thrombotic events in patients with acute coronary syndromes.
Figure 2: Ticagrelor's mechanism of action on the P2Y12 signaling pathway.
Conclusion
Monomethyl succinate proves to be a valuable and versatile C4 building block for the synthesis of complex pharmaceutical ingredients. The outlined synthetic pathway to the key intermediate of Ticagrelor demonstrates its utility in constructing highly functionalized and stereochemically rich molecules. The provided protocols offer a foundation for researchers and drug development professionals to explore and optimize the synthesis of this and other important APIs derived from monomethyl succinate. Further research into green and more efficient catalytic methods for these transformations will continue to enhance the value of this precursor in pharmaceutical manufacturing.
References
- 1. jocpr.com [jocpr.com]
- 2. Page loading... [wap.guidechem.com]
- 3. tutorchase.com [tutorchase.com]
- 4. mdpi.com [mdpi.com]
- 5. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Amine synthesis by Hofmann rearrangement [quimicaorganica.org]
Monomethyl Succinate as a Spacer in Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, pharmacokinetic profile, and mechanism of action. This document provides detailed application notes and protocols for the use of monomethyl succinate as a representative dicarboxylic acid monoester spacer in the development of ADCs. While not as prevalent as other linker classes, dicarboxylic acid monoesters offer a straightforward approach to drug derivatization and conjugation, presenting a unique set of characteristics for investigation in novel ADC constructs. These notes will cover the conceptual framework, synthesis, and evaluation of ADCs employing a monomethyl succinate spacer, including illustrative data and detailed experimental procedures.
Introduction to Dicarboxylic Acid Monoester Spacers
Dicarboxylic acid monoesters, exemplified by monomethyl succinate, represent a class of simple, potentially cleavable linkers for ADCs. The fundamental design involves the derivatization of a payload containing a hydroxyl or amino group with a cyclic anhydride, such as succinic anhydride. This reaction opens the anhydride ring, forming an ester or amide bond with the drug and leaving a free carboxylic acid. This terminal carboxyl group can then be activated for conjugation to the primary amines of lysine residues on the antibody surface.
The ester bond introduced through this method can be susceptible to hydrolysis, either chemically in the acidic environment of the lysosome or enzymatically by esterases present in plasma and within cells. This potential for cleavage is a key consideration, as premature payload release in systemic circulation can lead to off-target toxicity, while insufficient cleavage at the tumor site can diminish efficacy. The stability of such an ester linkage is influenced by factors such as steric hindrance around the ester bond and the specific site of conjugation on the antibody.
Potential Advantages:
-
Simple Synthesis: The derivatization of payloads with cyclic anhydrides is often a straightforward and efficient reaction.
-
Tunable Cleavage: The susceptibility of the ester bond to hydrolysis may be modulated through structural modifications to the spacer.
-
Hydrophilicity: The presence of the carboxylate group can impart a degree of hydrophilicity to the linker, potentially improving the solubility and aggregation properties of the ADC.
Potential Challenges:
-
Plasma Instability: Ester bonds can be readily cleaved by plasma esterases, leading to premature drug release and potential off-target toxicity.
-
Heterogeneity: Conjugation to lysine residues typically results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs).
Data Presentation
The following tables present illustrative quantitative data to guide the evaluation of an ADC featuring a monomethyl succinate spacer. This data is hypothetical and intended to represent the types of results that would be generated during the characterization of such a conjugate.
Table 1: Comparative In Vitro Cytotoxicity of a HER2-Targeted ADC
| ADC Construct | Linker Type | Payload | Target Cell Line (HER2+) | IC50 (nM) |
| ADC-MMS | Monomethyl Succinate | MMAE | SK-BR-3 | 15.2 |
| ADC-VC | Val-Cit (Protease-Cleavable) | MMAE | SK-BR-3 | 1.8 |
| ADC-SMCC | Non-Cleavable | DM1 | SK-BR-3 | 5.6 |
Table 2: Comparative Plasma Stability in Human Plasma
| ADC Construct | Linker Type | Assay | Time Point (hours) | % Intact ADC (Remaining Payload) |
| ADC-MMS | Monomethyl Succinate | LC-MS | 0 | 100 |
| 24 | 75 | |||
| 72 | 40 | |||
| ADC-VC | Val-Cit (Protease-Cleavable) | LC-MS | 0 | 100 |
| 24 | 95 | |||
| 72 | 85 |
Experimental Protocols
Synthesis of a Monomethyl Succinate-Linked ADC
This protocol describes a two-part synthesis for conjugating a hydroxyl-containing payload to an antibody using a succinate-based spacer.
Part 1: Synthesis of the Drug-Hemisuccinate Intermediate
This step involves the derivatization of the payload with succinic anhydride to introduce the monomethyl succinate spacer.
-
Materials:
-
Hydroxyl-containing cytotoxic payload
-
Succinic anhydride
-
Anhydrous pyridine or another suitable base
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Reverse-phase HPLC system for purification
-
-
Procedure:
-
Dissolve the hydroxyl-containing payload (1.0 equivalent) in anhydrous DCM.
-
Add succinic anhydride (1.5 equivalents) and pyridine (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting drug-hemisuccinate intermediate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the product as a solid.
-
Part 2: Conjugation of the Drug-Hemisuccinate to the Antibody
This step involves the activation of the terminal carboxylic acid on the drug-linker intermediate and its conjugation to lysine residues on the antibody.
-
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Drug-hemisuccinate intermediate
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) system for purification
-
-
Procedure:
-
Antibody Preparation: Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL) in an amine-free buffer.
-
Activation of Drug-Linker:
-
Dissolve the drug-hemisuccinate (10-fold molar excess over the antibody) in anhydrous DMSO.
-
In a separate tube, prepare fresh solutions of EDC (12-fold molar excess) and NHS (12-fold molar excess) in anhydrous DMSO.
-
Add the EDC and NHS solutions to the drug-linker solution to activate the carboxylic acid group.
-
Incubate for 15-20 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated drug-linker solution to the antibody solution with gentle mixing. The final concentration of DMSO should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction for 2 hours at room temperature with gentle agitation.
-
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 20 minutes at room temperature.
-
Purification: Purify the ADC using an SEC column to remove unconjugated drug-linker and other small molecules.
-
Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR) Determination: The average DAR can be determined using hydrophobic interaction chromatography (HIC) or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Aggregation Analysis: Analyze the purified ADC for the presence of aggregates using size-exclusion chromatography (SEC).
-
Purity Assessment: Assess the purity of the ADC by SDS-PAGE under reducing and non-reducing conditions.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the potential for premature payload release in plasma.
-
Materials:
-
Purified ADC
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS system
-
-
Procedure:
-
Incubate the ADC (e.g., at 100 µg/mL) in plasma at 37°C. A control sample of the ADC in PBS should be run in parallel.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), withdraw aliquots of the incubation mixture.
-
Immediately process the samples to precipitate plasma proteins (e.g., with acetonitrile) and stop the reaction.
-
Analyze the supernatant for the presence of the released payload using LC-MS.
-
Quantify the amount of intact ADC remaining at each time point to determine the plasma half-life.
-
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines. The MTT assay is a common method.
-
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well plates
-
ADC, unconjugated antibody, and free payload solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.
-
Remove the old medium from the cells and add the test compounds.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
-
Visualizations
Caption: Workflow for the synthesis of an ADC with a monomethyl succinate spacer.
Caption: Proposed mechanism of action for an ADC with a hydrolyzable spacer.
Conclusion
The use of monomethyl succinate as a spacer in ADCs presents a chemically tractable approach for linking payloads to antibodies. The primary consideration for this class of linkers is the stability of the ester bond in plasma. The protocols provided herein offer a framework for the synthesis, characterization, and evaluation of ADCs employing such a spacer. Further optimization may involve the introduction of steric hindrance near the ester bond to modulate its cleavage rate, thereby potentially improving the therapeutic index. Researchers are encouraged to adapt these protocols to their specific antibody and payload combinations and to conduct thorough stability and efficacy studies to validate the performance of novel ADC constructs.
Application Notes and Protocols: Monomethyl Succinate in the Synthesis and Modification of Biodegradable Polymers
Introduction
Monomethyl succinate, a monoester of succinic acid, is a versatile molecule in the field of biodegradable polymers. While not typically used as a primary monomer for high-molecular-weight polymer synthesis due to its monofunctional nature, it serves two critical roles: as a chain terminator to control molecular weight in polycondensation reactions and as a bio-based plasticizer to enhance polymer flexibility. These functionalities are crucial for tailoring the properties of biodegradable polymers like poly(butylene succinate) (PBS) and polylactic acid (PLA) for specific applications in drug delivery, packaging, and biomedical devices.
These application notes provide detailed protocols and theoretical data for researchers, scientists, and drug development professionals on the use of monomethyl succinate in these two key areas.
Application Note 1: Monomethyl Succinate as a Chain Terminator for Molecular Weight Control in Polyester Synthesis
Application Overview
In the synthesis of biodegradable polyesters such as poly(butylene succinate) (PBS) via step-growth polymerization, achieving a specific molecular weight is often critical for the final material's properties, including its degradation rate, mechanical strength, and processability. The introduction of a monofunctional reactant like monomethyl succinate acts as a "chain stopper." By capping the growing polymer chain, it prevents further propagation, allowing for precise control over the final molecular weight. This is particularly important in drug delivery applications where the polymer's molecular weight can influence drug release kinetics.
Logical Diagram of Chain Termination
Caption: Logical diagram illustrating the role of monomethyl succinate as a chain terminator in polyester synthesis.
Experimental Protocol: Synthesis of PBS with Controlled Molecular Weight using Monomethyl Succinate
This protocol describes the melt polycondensation synthesis of PBS where monomethyl succinate is used to control the molecular weight.
Materials:
-
Succinic acid (SA)
-
1,4-Butanediol (BDO)
-
Monomethyl succinate (MMS)
-
Titanium(IV) butoxide (TBT) or other suitable catalyst
-
High-purity nitrogen gas
-
Chloroform (for purification)
-
Methanol (anti-solvent for precipitation)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and collection flask
-
Heating mantle with a temperature controller
-
Vacuum pump with a cold trap
-
Nitrogen inlet
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of PBS with controlled molecular weight using monomethyl succinate.
Procedure:
-
Reactor Setup: Assemble the reaction apparatus in a fume hood. Charge the flask with succinic acid, 1,4-butanediol (typically a slight molar excess, e.g., 1.1 moles per mole of diacid), and the desired amount of monomethyl succinate (see Table 1 for examples).
-
Esterification Stage: Purge the reactor with nitrogen gas for 15-20 minutes. Begin stirring and heat the mixture to 170-190°C. Water will be produced as a byproduct and should be collected. This stage typically lasts 2-3 hours.
-
Polycondensation Stage: Add the catalyst (e.g., TBT, ~0.1% by weight of total monomers). Gradually increase the temperature to 210-235°C while slowly applying a vacuum to the system (pressure < 1 Torr). Excess 1,4-butanediol will be distilled off. The viscosity of the mixture will increase as the polymerization proceeds. The reaction is typically continued for 3-5 hours.
-
Polymer Recovery and Purification: Release the vacuum with nitrogen and cool the reactor. Dissolve the resulting polymer in chloroform and precipitate it by slowly adding the solution to an excess of cold methanol with vigorous stirring.
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Characterization: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the chemical structure using ¹H NMR spectroscopy. Analyze thermal properties such as glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC).
Data Presentation: Effect of Monomethyl Succinate on PBS Properties
The following table presents theoretical and expected data on how varying the molar ratio of monomethyl succinate (MMS) relative to succinic acid (SA) can be used to control the molecular weight and thermal properties of PBS.
| Molar Ratio (SA:BDO:MMS) | Theoretical Mn ( g/mol ) | Expected Mw ( g/mol ) | Expected PDI (Mw/Mn) | Expected Tg (°C) | Expected Tm (°C) |
| 1 : 1.1 : 0 | > 50,000 | > 100,000 | ~2.0 | -30 to -35 | 110 - 115 |
| 1 : 1.1 : 0.02 | ~8,600 | ~17,200 | ~2.0 | -35 to -40 | 105 - 110 |
| 1 : 1.1 : 0.05 | ~3,440 | ~6,880 | ~2.0 | -40 to -45 | 95 - 105 |
| 1 : 1.1 : 0.10 | ~1,720 | ~3,440 | ~2.0 | <-45 | 85 - 95 |
Note: These are theoretical and representative values. Actual experimental results will be influenced by reaction conditions such as temperature, time, and catalyst efficiency. Lower molecular weight generally leads to a decrease in both Tg and Tm.
Application Note 2: Monomethyl Succinate as a Bio-based Plasticizer for Biodegradable Polymers
Application Overview
Plasticizers are additives that increase the flexibility and processability of polymers by reducing intermolecular forces between polymer chains. Succinate esters are considered "green" alternatives to traditional phthalate plasticizers. Monomethyl succinate, with its methyl ester group and a free carboxylic acid, can act as a plasticizer for polymers like PLA and PBS. The methyl succinate moiety can intercalate between polymer chains, increasing free volume and lowering the glass transition temperature (Tg), which imparts greater flexibility. This is beneficial for applications requiring soft materials, such as flexible films and medical tubing.
Logical Diagram of Plasticization
Caption: Logical diagram illustrating the plasticizing effect of monomethyl succinate on a polymer matrix.
Experimental Protocol: Melt Blending of Monomethyl Succinate with PLA
This protocol describes the incorporation of monomethyl succinate as a plasticizer into a PLA matrix.
Materials:
-
Poly(lactic acid) (PLA) resin (pellets or powder)
-
Monomethyl succinate (MMS)
-
(Optional) Thermal stabilizer
Equipment:
-
Internal mixer or twin-screw extruder
-
Compression molder or injection molder
-
Tensile tester
-
Differential Scanning Calorimeter (DSC)
Experimental Workflow Diagram
experimental protocol for protein cross-linking with Monomethyl succinate
Topic: Experimental Protocol for Protein Cross-linking with Succinimidyl Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction: Understanding Succinate-Based Protein Modification
It is a common objective in protein research to covalently link interacting proteins to study their interactions, stabilize complexes for structural analysis, or identify binding partners. This process, known as protein cross-linking, requires reagents with at least two reactive groups that can form stable bonds with amino acid residues on different proteins (or different parts of the same protein). These are known as bifunctional cross-linkers[1].
A point of clarification is necessary regarding the use of "Monomethyl succinate" for protein cross-linking. Monomethyl succinate is a dicarboxylic acid monoester, meaning it has only one carboxyl group esterified[2][3]. Its primary interaction with proteins is through a process called succinylation, a post-translational modification where a succinyl group is added to a lysine residue[4][5]. This modification is catalyzed by enzymes or can occur non-enzymatically with succinyl-CoA and is involved in regulating protein function[5][6]. As a monofunctional reagent, monomethyl succinate can modify a protein but cannot form a bridge between two proteins, which is the definition of cross-linking.
For effective protein cross-linking, bifunctional reagents are essential. A widely used class of such reagents are the N-hydroxysuccinimide (NHS) esters of dicarboxylic acids, such as Disuccinimidyl suberate (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3)[7][8]. These homobifunctional cross-linkers have an NHS ester at each end of a spacer arm, which react efficiently with primary amines (the ε-amino group of lysine residues and the N-terminus of polypeptides) to form stable amide bonds[7][9].
This document provides a detailed protocol for protein cross-linking using BS3, a versatile and commonly used bifunctional succinimidyl ester.
Mechanism of Action: Amine-Reactive NHS Ester Cross-linking
BS3 and DSS are homobifunctional cross-linkers, meaning they have identical reactive groups at both ends of a spacer arm[10]. The reactive groups are N-hydroxysuccinimide (NHS) esters. The cross-linking reaction proceeds via a two-step nucleophilic acyl substitution:
-
Reaction with the first primary amine: The primary amine of a lysine residue on the first protein attacks one of the NHS esters on the cross-linker, forming a stable amide bond and releasing N-hydroxysuccinimide.
-
Reaction with the second primary amine: The second NHS ester on the other end of the cross-linker reacts with a primary amine on a second protein (intermolecular cross-link) or on the same protein (intramolecular cross-link), again forming a stable amide bond.
The reaction is most efficient at a pH range of 7.0-9.0[9][11]. Below this range, the primary amines are protonated and less nucleophilic. Above this range, hydrolysis of the NHS ester becomes a significant competing reaction[12].
Quantitative Data Presentation
The efficiency of protein cross-linking is influenced by several factors. The following table summarizes key quantitative parameters for designing experiments with BS3.
| Parameter | Recommended Range/Value | Notes |
| BS3 Concentration | 0.25 - 5 mM (final concentration) | The optimal concentration depends on the protein concentration and the desired degree of cross-linking[13]. |
| Molar Excess of BS3 to Protein | 10-fold molar excess for protein solutions > 5 mg/mL. 20- to 50-fold molar excess for more dilute protein solutions. | Higher molar excess is generally required for lower protein concentrations to achieve efficient cross-linking[14][15]. |
| Reaction Buffer | Phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, or borate buffers. | The buffer must be free of primary amines (e.g., Tris, glycine) which will compete with the protein for reaction with BS3[14]. |
| pH | 7.0 - 9.0 | The reaction of NHS esters with primary amines is most efficient at neutral to slightly alkaline pH[7][11]. |
| Incubation Time | 30 minutes to 2 hours | Can be optimized based on the specific proteins and desired cross-linking efficiency. Longer incubation on ice (e.g., 2 hours) or shorter incubation at room temperature (e.g., 30-60 minutes) are common[14]. |
| Incubation Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can help to maintain the stability of protein complexes but may require longer incubation times[14]. |
| Quenching Reagent Concentration | 20-50 mM (final concentration) of Tris or Glycine | Added to stop the reaction by consuming unreacted NHS esters[15][16]. |
| Quenching Time | 15-20 minutes | Sufficient time for the quenching reagent to react with all remaining active cross-linker[14]. |
Experimental Protocols
This section provides a detailed methodology for protein cross-linking using Bis(sulfosuccinimidyl) suberate (BS3).
-
Purified protein sample(s) in a suitable buffer
-
BS3 (Bis(sulfosuccinimidyl) suberate)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Anhydrous DMSO (if preparing a stock solution of a non-sulfonated version like DSS)
-
Desalting columns or dialysis equipment
-
SDS-PAGE and Western blotting reagents and equipment
-
Mass spectrometer (for identification of cross-linked peptides)
-
Sample Preparation:
-
Ensure the protein sample is in an amine-free buffer (e.g., PBS, HEPES). If the buffer contains primary amines like Tris or glycine, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the protein concentration to the desired level. For interaction studies, the concentration should be sufficient to favor complex formation.
-
-
Preparation of BS3 Solution:
-
Allow the vial of BS3 to equilibrate to room temperature before opening to prevent moisture condensation, as NHS esters are moisture-sensitive.
-
Immediately before use, prepare a stock solution of BS3 in the reaction buffer (e.g., 10-50 mM in PBS)[14]. BS3 is water-soluble. Do not store aqueous solutions of BS3 as it hydrolyzes over time.
-
-
Cross-linking Reaction:
-
Add the freshly prepared BS3 stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM)[13].
-
Gently mix the reaction solution.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours[14]. The optimal time and temperature should be determined empirically for each system.
-
-
Quenching the Reaction:
-
Analysis of Cross-linked Products:
-
SDS-PAGE: Analyze the cross-linked sample by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to cross-linked proteins. Run a non-cross-linked control alongside the cross-linked sample.
-
Western Blotting: If antibodies are available for the proteins of interest, perform a Western blot to confirm the identity of the cross-linked products.
-
Mass Spectrometry: For detailed analysis of cross-linking sites, the sample can be digested with a protease (e.g., trypsin) and analyzed by mass spectrometry. Specialized software is then used to identify the cross-linked peptides[17].
-
-
Low or no cross-linking:
-
Check the freshness and storage of the BS3 reagent.
-
Ensure the reaction buffer is free of primary amines.
-
Increase the concentration of BS3 or the protein.
-
Optimize incubation time and temperature.
-
-
Excessive aggregation/precipitation:
-
Reduce the concentration of BS3.
-
Decrease the incubation time.
-
Perform the reaction at a lower temperature (4°C).
-
Lower the protein concentration.
-
Visualizations
Caption: A flowchart of the protein cross-linking experimental workflow.
Caption: The chemical reaction of BS3 with primary amines on two proteins.
References
- 1. scbt.com [scbt.com]
- 2. monoMethyl succinate | C5H8O4 | CID 77487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. monomethyl succinate (CHEBI:75146) [ebi.ac.uk]
- 4. The dawn of succinylation: a posttranslational modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]
- 6. wjgnet.com [wjgnet.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Disuccinimidyl esters as bifunctional crosslinking reagents for proteins: assays with myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 10. 제품 [insung.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. covachem.com [covachem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 17. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting & Optimization
Monomethyl Succinate Synthesis: A Technical Support Center for Troubleshooting Low Yields
Welcome to the Technical Support Center for Monomethyl Succinate Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of monomethyl succinate, with a primary focus on addressing low product yields.
Troubleshooting Guide: Low Yield in Monomethyl Succinate Synthesis
Low yields in the synthesis of monomethyl succinate from succinic anhydride and methanol can be attributed to several factors, ranging from incomplete reactions to the formation of byproducts. This section provides a question-and-answer-formatted guide to diagnose and resolve these common issues.
Question 1: My monomethyl succinate yield is significantly lower than the reported >90%. What are the most likely causes?
Low yields can stem from four primary issues: incomplete reaction, formation of the diester byproduct (dimethyl succinate), product loss during workup, and suboptimal reaction conditions. Identifying the specific cause is crucial for effective troubleshooting.
Question 2: How can I determine if my reaction has gone to completion?
Monitoring the reaction progress is essential. The most common technique for this is Thin-Layer Chromatography (TLC).
-
TLC Analysis:
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation.
-
Visualization: UV light (if the compounds are UV active) or staining with potassium permanganate solution.
-
Interpretation: As the reaction progresses, the spot corresponding to succinic anhydride should diminish, while the spot for monomethyl succinate should intensify. If a significant amount of succinic anhydride remains after the expected reaction time, the reaction is incomplete.
-
Question 3: I suspect the formation of dimethyl succinate. How can I confirm its presence and how can I minimize it?
The formation of dimethyl succinate is a common side reaction.
-
Identification of Dimethyl Succinate:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying the components of your reaction mixture. Dimethyl succinate is more volatile than monomethyl succinate and will have a different retention time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can distinguish between the monoester and diester. Monomethyl succinate will show a carboxylic acid proton signal (typically a broad singlet between 10-12 ppm), which will be absent in the dimethyl succinate spectrum. The integration of the methyl ester protons (around 3.7 ppm) relative to other protons in the molecule will also differ.
-
-
Minimizing Dimethyl Succinate Formation:
-
Control Molar Ratio: Avoid a large excess of methanol. While a slight excess is often used to drive the reaction, a large excess can favor the formation of the diester. A molar ratio of succinic anhydride to methanol of approximately 1:1.2 to 1:2.5 is often recommended.[1]
-
Optimize Reaction Time: Monitor the reaction by TLC or GC-MS to determine the point of maximum monomethyl succinate formation. Prolonged reaction times can lead to the conversion of the monoester to the diester.[2]
-
Control Temperature: While the reaction is typically run at reflux, excessively high temperatures for extended periods can promote diester formation.
-
Question 4: I seem to be losing a significant amount of product during the workup and purification. What are the best practices to minimize this?
Product loss during extraction and purification is a common issue.
-
Extraction: Monomethyl succinate is a carboxylic acid and can be extracted from an organic solvent (like ethyl acetate or dichloromethane) into an aqueous basic solution (e.g., saturated sodium bicarbonate). To recover the product, the aqueous layer is then acidified (e.g., with 1M HCl) to a pH of 1-2, and the precipitated monomethyl succinate is back-extracted into an organic solvent. Ensure complete extraction by performing multiple extractions with fresh solvent.
-
Purification:
-
Recrystallization: This is an effective method for purifying solid monomethyl succinate. A suitable solvent is one in which the compound is soluble when hot but sparingly soluble at room temperature. Ether-dithiocarbonate mixed solvent has been reported for recrystallization.[1] Another common technique is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.
-
Vacuum Distillation: Monomethyl succinate can be purified by vacuum distillation.[3] It is crucial to use a vacuum trap and to ensure all glassware is free of cracks or defects to prevent implosion under reduced pressure.[4] A stir bar should be used to prevent bumping, as boiling stones are ineffective under vacuum.[4]
-
Question 5: Could the purity of my starting materials be affecting the yield?
Yes, the purity of succinic anhydride and methanol is important.
-
Succinic Anhydride: If the succinic anhydride contains a significant amount of succinic acid, this can complicate the reaction and purification, potentially leading to lower yields of the desired monoester.
-
Methanol: The presence of water in the methanol can lead to the hydrolysis of succinic anhydride to succinic acid, which will not react under the same conditions to form the monoester. Using anhydrous methanol is recommended.[3]
Frequently Asked Questions (FAQs)
Q1: What is a typical protocol for the synthesis of monomethyl succinate?
A common laboratory-scale protocol involves reacting succinic anhydride with a slight excess of anhydrous methanol under reflux.[2][3]
Q2: What are the key reaction parameters to control for optimal yield?
The key parameters are the molar ratio of reactants, reaction temperature, and reaction time. The table below summarizes the impact of these parameters.
Q3: How can I monitor the progress of my reaction?
As mentioned in the troubleshooting guide, Thin-Layer Chromatography (TLC) is a simple and effective method. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used.
Q4: What are the common impurities in monomethyl succinate synthesis?
The most common impurities are unreacted succinic anhydride, succinic acid (from hydrolysis of the anhydride), and the diester byproduct, dimethyl succinate.
Q5: What is the best way to purify the final product?
For solid monomethyl succinate, recrystallization is a highly effective method.[1] Vacuum distillation is also a viable option.[3]
Data Presentation
Table 1: Impact of Reaction Parameters on Monomethyl Succinate Synthesis
| Parameter | Condition | Expected Impact on Yield | Potential Issues with Suboptimal Conditions |
| Molar Ratio (Succinic Anhydride:Methanol) | 1:1.2 - 1:2.5[1] | Optimal for high monoester yield. | Too Low: Incomplete reaction. Too High: Increased formation of dimethyl succinate. |
| Reaction Temperature | Reflux (Methanol boiling point: ~65 °C) | Drives the reaction to completion. | Too Low: Slow or incomplete reaction. Too High (prolonged): Increased diester formation. |
| Reaction Time | 0.5 - 2 hours[1] | Sufficient for complete conversion of starting material. | Too Short: Incomplete reaction. Too Long: Increased formation of dimethyl succinate. |
Experimental Protocols
Detailed Experimental Protocol for Monomethyl Succinate Synthesis
This protocol is adapted from established methods with high reported yields.[2][3]
Materials:
-
Succinic anhydride
-
Anhydrous methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add succinic anhydride and anhydrous methanol in a 1:2 molar ratio (e.g., 10 g of succinic anhydride, 100 mmol, and 8 mL of methanol, 200 mmol).
-
Heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for approximately 1-2 hours. The reaction can be monitored by TLC.
-
After the reaction is complete (as indicated by the disappearance of the succinic anhydride spot on TLC), allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
The resulting crude monomethyl succinate can then be purified by recrystallization or vacuum distillation.
Mandatory Visualizations
Monomethyl Succinate Synthesis Workflow
Caption: Experimental workflow for the synthesis of monomethyl succinate.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield in monomethyl succinate synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for Monomethyl Succinate Esterification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of monomethyl succinate. It includes troubleshooting for common experimental issues, answers to frequently asked questions, detailed protocols, and comparative data to facilitate the optimization of reaction conditions.
Troubleshooting Guide
This section addresses specific challenges that may be encountered during the synthesis of monomethyl succinate, presented in a user-friendly question-and-answer format.
Q1: My yield of monomethyl succinate is significantly lower than expected. What are the likely causes and how can I improve it?
Potential Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or a suboptimal temperature.
-
Suboptimal Molar Ratio: An incorrect molar ratio of the succinic precursor to methanol can limit the formation of the desired mono-ester.
-
Reaction Reversibility: When using succinic acid, the Fischer esterification is a reversible reaction. The water produced as a byproduct can shift the equilibrium back towards the reactants, thereby reducing the yield.
-
Product Loss During Workup: A significant amount of product can be lost during extraction and purification if these steps are not performed with care.
-
Side Reactions: The formation of byproducts, primarily dimethyl succinate, consumes the starting materials and reduces the yield of the target compound.
Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction's progress using analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction duration and temperature.
-
Adjust Molar Ratio: While a slight excess of methanol can favor monoester formation, a large excess may promote the formation of the diester. A molar ratio of succinic anhydride to methanol in the range of 1:1.2 to 1:2.5 is often a good starting point.[1]
-
Use Succinic Anhydride: It is generally preferable to start with succinic anhydride rather than succinic acid. The reaction of the anhydride is an irreversible ring-opening process that does not produce water, thus avoiding the equilibrium limitations of the Fischer esterification.
-
Minimize Workup Losses: During the aqueous workup, carefully control the pH. As an acidic compound, monomethyl succinate is more soluble in the aqueous phase at a higher pH. Acidifying the aqueous layer can aid in product recovery. To ensure complete recovery, perform multiple extractions with a suitable organic solvent.
-
Control Side Reactions: To minimize the formation of dimethyl succinate, avoid prolonged reaction times and excessively high temperatures.
Q2: I am observing a significant amount of dimethyl succinate in my product. How can I minimize its formation?
Potential Causes:
-
Excessive Reaction Time or Temperature: Longer reaction times and higher temperatures increase the likelihood of the second esterification reaction occurring, which leads to the formation of the diester.
-
High Methanol Concentration: A large excess of methanol can drive the reaction towards the formation of dimethyl succinate.
-
Catalyst Choice and Concentration: The type and amount of catalyst used can influence the selectivity of the reaction.
Solutions:
-
Control Reaction Time: Closely monitor the reaction and terminate it once the formation of monomethyl succinate is maximized, before a significant amount of dimethyl succinate is produced.
-
Moderate Reaction Temperature: Avoid excessively high temperatures. For the reaction of succinic anhydride with methanol, refluxing is common, but prolonged heating should be avoided.
-
Optimize Molar Ratio: Use a controlled amount of methanol. A molar ratio of succinic anhydride to methanol of approximately 1:1.2 can be effective.[2]
-
Purification: If dimethyl succinate does form, it can be separated from monomethyl succinate by taking advantage of their different chemical properties. Monomethyl succinate is acidic due to its free carboxylic acid group, whereas dimethyl succinate is neutral. This difference allows for separation by washing the crude product with a basic aqueous solution (e.g., sodium bicarbonate). The monomethyl succinate will form a salt and dissolve in the aqueous layer, while the dimethyl succinate will remain in the organic layer. The monomethyl succinate can then be recovered by acidifying the aqueous layer.[3]
Q3: The reaction seems to be very slow or is not proceeding at all. What should I check?
Potential Causes:
-
Catalyst Inactivity: If you are using a catalyst (e.g., for the esterification of succinic acid), it may be old, inactive, or used in an insufficient quantity.
-
Low Temperature: The reaction temperature may be too low for the reaction to proceed at a practical rate.
-
Poor Solubility of Starting Material: Succinic acid has limited solubility in methanol at room temperature, which can impede the reaction rate.
Solutions:
-
Catalyst: Ensure that your catalyst is active. For the acid-catalyzed esterification of succinic acid, a small amount of a strong acid like sulfuric acid is typically used.
-
Temperature: Make sure the reaction is heated to the appropriate temperature as specified in the chosen protocol.
-
Solubility: When using succinic acid, heating the mixture will help to increase its solubility in methanol. This issue can be circumvented by starting with succinic anhydride, which reacts more readily with methanol upon heating.
Frequently Asked Questions (FAQs)
Q1: What is the preferred starting material for synthesizing monomethyl succinate: succinic acid or succinic anhydride?
A1: Succinic anhydride is generally the preferred starting material. The reaction of succinic anhydride with methanol is a high-yield, irreversible ring-opening reaction that directly produces monomethyl succinate without forming water as a byproduct. This avoids the equilibrium limitations associated with the Fischer esterification of succinic acid and often results in a higher yield and purity of the monoester.
Q2: What are the typical reaction conditions for the synthesis of monomethyl succinate from succinic anhydride?
A2: A common and effective method involves heating a mixture of succinic anhydride and a slight excess of methanol at reflux temperature. The reaction is typically complete within about an hour.[4]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored using several analytical techniques:
-
Thin Layer Chromatography (TLC): TLC can be used to qualitatively track the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material, monomethyl succinate, and any byproducts like dimethyl succinate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the appearance of the characteristic methyl ester peak of monomethyl succinate.
Q4: What is the best way to purify crude monomethyl succinate?
A4: The most appropriate purification method depends on the impurities present in the crude product.
-
Recrystallization: If the main impurity is unreacted succinic anhydride or succinic acid, recrystallization from a suitable solvent can be an effective purification method.
-
Acid-Base Extraction: If dimethyl succinate is the primary impurity, an acid-base extraction is highly effective.[3] The crude mixture is dissolved in an organic solvent and washed with an aqueous base. The acidic monomethyl succinate will transfer to the aqueous layer, leaving the neutral dimethyl succinate in the organic layer. The aqueous layer is then acidified to recover the purified monomethyl succinate.
Data Presentation
Table 1: Summary of Reaction Conditions for Monomethyl Succinate Synthesis from Succinic Anhydride
| Parameter | Value | Reference(s) |
| Starting Material | Succinic Anhydride | [1][2][4] |
| Reagent | Methanol | [1][2][4] |
| Molar Ratio (Anhydride:Methanol) | 1:1.2 | [2] |
| 1:2 | [1] | |
| 1:1.5 - 2.5 (preferred) | [1] | |
| Temperature | Reflux | [4] |
| 90 - 120 °C | [1] | |
| Reaction Time | ~1 hour | [4] |
| 1 - 2 hours | [1] | |
| Yield | up to 95-96% | [4] |
Table 2: Comparison of Starting Materials
| Feature | Succinic Anhydride | Succinic Acid |
| Reaction Type | Ring-opening esterification | Fischer esterification |
| Reversibility | Irreversible | Reversible |
| Byproduct | None | Water |
| Selectivity for Monoester | High | Lower (can form diester) |
| Reaction Conditions | Generally milder | Often requires a catalyst and removal of water |
Experimental Protocols
Protocol 1: Synthesis of Monomethyl Succinate from Succinic Anhydride
Materials:
-
Succinic anhydride
-
Anhydrous methanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine succinic anhydride (1.0 eq) and anhydrous methanol (1.2 - 2.0 eq).
-
Heat the mixture to reflux with stirring.
-
Continue to reflux for approximately 1 hour, or until the reaction is complete as determined by TLC or GC-MS.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
The resulting crude monomethyl succinate can be purified by recrystallization or by following the acid-base extraction procedure outlined in Protocol 2.
Protocol 2: Purification of Monomethyl Succinate by Acid-Base Extraction
Materials:
-
Crude monomethyl succinate
-
Ethyl acetate (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Separatory funnel
-
Beakers
-
pH paper or pH meter
Procedure:
-
Dissolve the crude monomethyl succinate in ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add a saturated sodium bicarbonate solution to the separatory funnel. Gently shake the funnel at first to release any evolved CO2 gas, then shake more vigorously.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of monomethyl succinate, while the organic layer (top) will contain dimethyl succinate and other neutral impurities.
-
Drain the aqueous layer into a clean beaker.
-
To ensure complete recovery of the monoester, repeat the extraction of the organic layer with a fresh portion of sodium bicarbonate solution.
-
Combine the aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add dilute hydrochloric acid while stirring until the solution is acidic (pH ~2-3), as confirmed by pH paper or a pH meter. The monomethyl succinate will precipitate as a white solid.
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of monomethyl succinate.
Caption: Troubleshooting logic for addressing low yield in monomethyl succinate synthesis.
References
Technical Support Center: Purification of Monomethyl Succinate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of monomethyl succinate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield of Purified Monomethyl Succinate
Q: My final yield of monomethyl succinate is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors throughout the synthesis and purification process. Here are the primary causes and recommended solutions:
-
Incomplete Reaction: The initial synthesis may not have gone to completion.
-
Solution: Ensure optimal reaction conditions, including temperature and reaction time. Monitor the reaction's progress using analytical techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the complete consumption of starting materials.[1]
-
-
Product Loss During Workup: Significant amounts of product can be lost during aqueous extraction and washing steps.
-
Solution: Handle the reaction mixture with care during transfers. To ensure complete extraction of the product, perform multiple extractions with the organic solvent. Optimizing the pH during the extraction process is also crucial to ensure the monomethyl succinate is in a form that is soluble in the desired phase.[1]
-
-
Inefficient Purification: The chosen purification method may not be optimal for your specific impurity profile.
-
Solution:
-
Column Chromatography: Select an appropriate solvent system that provides good separation between the monomethyl succinate and any byproducts.[1]
-
Distillation: If using vacuum distillation, ensure the vacuum is sufficiently low and the temperature is well-controlled to prevent product decomposition.[1]
-
Recrystallization: Using too much solvent can lead to a lower yield as some product will remain in the mother liquor.[2] Ensure the solution is adequately cooled to maximize crystal formation.[2]
-
-
Issue 2: Presence of Dimethyl Succinate Impurity in the Final Product
Q: My purified monomethyl succinate is contaminated with dimethyl succinate. How can I prevent its formation and remove it?
A: The formation of the diester, dimethyl succinate, is a common side reaction. Here’s how to address this challenge:
-
Suboptimal Reaction Conditions: The conditions of the synthesis reaction can favor the formation of the diester.
-
Solution: Avoid prolonged reaction times and excessively high temperatures. Using succinic anhydride as the starting material instead of succinic acid can also favor the formation of the monoester.[1]
-
-
Ineffective Purification: The similar polarities of monomethyl succinate and dimethyl succinate can make their separation challenging.[1]
Issue 3: Difficulty with Column Chromatography Purification
Q: I'm having trouble with the column chromatography purification of monomethyl succinate. The compound is either not eluting or is eluting with significant tailing. What should I do?
A: These issues often point to problems with the interaction between your compound and the stationary phase, or the choice of mobile phase.
-
Strong Interaction with Silica Gel: The carboxylic acid group in monomethyl succinate is polar and can interact strongly with the acidic silica gel, leading to poor elution and tailing.[1]
-
Solution: Consider deactivating the silica gel with a small amount of an amine, such as triethylamine, in your eluent. Alternatively, using a different stationary phase like neutral or basic alumina could be beneficial.
-
-
Inappropriate Solvent System: The polarity of your eluent may not be high enough to effectively move the monomethyl succinate down the column.[1]
-
Solution: Gradually increase the polarity of the mobile phase. For instance, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[1]
-
Issue 4: Product "Oiling Out" During Recrystallization
Q: When I try to recrystallize my monomethyl succinate, it separates as an oil instead of forming crystals. Why is this happening and how can I fix it?
A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Solution:
-
Increase the amount of solvent: Add more hot solvent to fully dissolve the oil.
-
Lower the temperature: Allow the solution to cool more slowly to a temperature below the melting point of your compound before crystallization begins.
-
Change the solvent system: A different solvent or a mixture of solvents may be more suitable for recrystallization.
-
Quantitative Data on Monomethyl Succinate Purification
The following table summarizes illustrative data on the yield and purity of monomethyl succinate achieved through various synthesis and purification methods, based on information from patent literature. Actual results will vary depending on the specific experimental conditions.
| Starting Material | Purification Method | Reported Yield | Reported Purity | Reference |
| Succinic Anhydride & Methanol | Cooling and Crystallization | 95-96% | Not Specified | [3] |
| Succinic Anhydride & Methanol | Recrystallization from Ethanol | 82.0% | 99.3% | [4] |
| Succinic Anhydride & Methanol | Recrystallization from Ether/Carbon Disulfide | 83% | 98.0% | [4] |
| Succinic Anhydride & Methanol | Cooling, Separation, and Water Vapor Treatment | High | High | [4] |
Experimental Protocols
Protocol 1: Purification by Solvent Extraction and Washing
This method is effective for removing acidic impurities like unreacted succinic acid.
-
Dilution: Dilute the crude reaction mixture with an organic solvent such as ethyl acetate.
-
Washing: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution. This will convert the acidic monomethyl succinate and any residual succinic acid into their sodium salts, which are soluble in the aqueous layer. The less polar dimethyl succinate will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the monomethyl succinate salt.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with cold, dilute hydrochloric acid to a pH of approximately 1. This will precipitate the monomethyl succinate.[1]
-
Extraction: Extract the precipitated monomethyl succinate back into an organic solvent like ethyl acetate. Perform at least three extractions to ensure complete recovery.[1]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.[1]
Protocol 2: Purification by Column Chromatography
This technique is ideal for separating monomethyl succinate from impurities with similar polarities, such as dimethyl succinate.
-
Stationary Phase and Mobile Phase Selection: Use silica gel as the stationary phase. A common mobile phase is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and pour it into the column. Allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. This gradient elution will first elute the less polar dimethyl succinate, followed by the more polar monomethyl succinate.[1]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure monomethyl succinate.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.[1]
Protocol 3: Purification by Recrystallization
Recrystallization is an effective method for obtaining high-purity crystalline monomethyl succinate.
-
Solvent Selection: Choose a solvent in which monomethyl succinate is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ether and carbon disulfide have been reported as effective.[4]
-
Dissolution: In an Erlenmeyer flask, add the crude monomethyl succinate and a small amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[5]
Visualizing Workflows and Logical Relationships
General Purification Workflow for Monomethyl Succinate
Caption: A general workflow for the purification of monomethyl succinate.
Troubleshooting Decision Tree for Low Purification Yield
Caption: A decision tree for troubleshooting low yield in monomethyl succinate purification.
Separation of Monomethyl Succinate from Key Impurities
References
identifying and removing byproducts in Monomethyl succinate reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with monomethyl succinate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in monomethyl succinate synthesis?
A1: The most common byproducts depend on the starting materials. When synthesizing monomethyl succinate from succinic anhydride and methanol, the primary potential byproducts are unreacted succinic anhydride, succinic acid (due to hydrolysis of the anhydride), and dimethyl succinate.[1][2][3] If succinic acid and methanol are used in a Fischer esterification, the main byproducts are unreacted succinic acid, dimethyl succinate, and water.[4][5]
Q2: How can I identify the presence of byproducts in my reaction mixture?
A2: Several analytical techniques can be employed to identify byproducts. Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction progress and the presence of different components. For more definitive identification and quantification, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly effective.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also a powerful tool for structural elucidation and can help identify signals corresponding to byproducts alongside the desired monomethyl succinate.[6] A melting point determination can also be indicative of purity; a broad or depressed melting range compared to the literature value (typically 56-59 °C) suggests the presence of impurities.[7][8]
Q3: My monomethyl succinate yield is low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors. Incomplete reaction is a common issue. Ensure you are using appropriate reaction times and temperatures. For the reaction of succinic anhydride with methanol, heating at reflux for about an hour is a common practice.[7] The molar ratio of reactants is also critical; using a slight excess of methanol can help drive the reaction to completion.[6] Another factor could be the loss of product during workup and purification. Careful handling during filtration and recrystallization is important to maximize recovery. Finally, ensure your starting materials are of high purity and anhydrous, as water can lead to the formation of succinic acid, which is less reactive under these conditions.
Q4: I am observing the formation of dimethyl succinate. How can I minimize this side reaction?
A4: The formation of dimethyl succinate occurs when both carboxylic acid groups of succinic acid (or its anhydride precursor) react with methanol.[1] To minimize the formation of the diester, it is crucial to control the stoichiometry of the reactants. Using a molar ratio of succinic anhydride to methanol of approximately 1:1.2 has been reported to give good yields of the monoester.[6] Shorter reaction times can also favor the formation of the monoester over the diester. Monitoring the reaction progress by TLC or GC can help in stopping the reaction at the optimal time before significant amounts of dimethyl succinate are formed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product is an oil or fails to crystallize | Presence of excess methanol or other solvent. | Remove excess solvent under reduced pressure.[6] |
| High concentration of impurities (e.g., dimethyl succinate, succinic acid). | Purify the crude product using recrystallization from a suitable solvent system (e.g., ether-dithiocarbonate).[9] | |
| Broad melting point range of the final product | Presence of impurities. | Recrystallize the product until a sharp melting point is achieved. |
| Reaction does not go to completion (starting material remains) | Insufficient reaction time or temperature. | Increase the reflux time or ensure the reaction temperature is maintained at the appropriate level (e.g., steam bath for methanol reflux).[6] |
| Inadequate mixing. | Ensure vigorous stirring or shaking throughout the reaction.[6] | |
| Formation of significant amounts of succinic acid | Presence of water in the reactants or solvent. | Use anhydrous methanol and ensure the reaction is protected from atmospheric moisture. |
Experimental Protocols
Protocol 1: Synthesis of Monomethyl Succinate from Succinic Anhydride
This protocol is adapted from established laboratory procedures.[6][7]
Materials:
-
Succinic anhydride
-
Anhydrous methanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or steam bath
-
Rotary evaporator
-
Ice bath
-
Buchner funnel and filter paper
-
Deionized water
Procedure:
-
In a round-bottom flask, combine succinic anhydride and a slight molar excess (e.g., 1.2 equivalents) of anhydrous methanol.
-
Attach a reflux condenser and heat the mixture at reflux with vigorous stirring. A steam bath is a suitable heat source.
-
Continue heating until all the succinic anhydride has dissolved, and then for an additional 25-30 minutes.[6]
-
After the reaction is complete, remove the excess methanol using a rotary evaporator under reduced pressure.
-
Cool the resulting residue in an ice bath to induce crystallization.
-
Filter the white precipitate using a Buchner funnel.
-
Wash the collected solid with a small amount of cold deionized water to remove any water-soluble impurities.
-
Dry the purified monomethyl succinate under vacuum until a constant weight is achieved.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude monomethyl succinate
-
Suitable solvent system (e.g., ether-dithiocarbonate, or experiments with toluene or hexane may be performed)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude monomethyl succinate in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
References
- 1. [PDF] Kinetics of esterification of succinic anhydride with methanol by homogeneous catalysis | Semantic Scholar [semanticscholar.org]
- 2. Effective synthesis of menthol derivative monomenthyl succinate catalyzed by nanoscale silicon dioxide immobilized DMAP derivative in mixed solvent system [comptes-rendus.academie-sciences.fr]
- 3. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 4. Video: Esterification - Concept [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mono-methyl succinate synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. mono-Methyl hydrogen succinate 95 3878-55-5 [sigmaaldrich.com]
- 9. CN104557536A - Method for preparing mono-methyl succinate - Google Patents [patents.google.com]
Technical Support Center: HPLC Methods for Monomethyl Succinate Purity Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing High-Performance Liquid Chromatography (HPLC) for the purity analysis of monomethyl succinate. It includes detailed troubleshooting guides, frequently asked questions, experimental protocols, and data presentation to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential impurities in monomethyl succinate that can be detected by HPLC?
A1: The synthesis of monomethyl succinate, typically through the esterification of succinic acid with methanol, can result in several process-related impurities.[1][2] The most common impurities to monitor via HPLC are:
-
Succinic Acid: Unreacted starting material.
-
Dimethyl Succinate: A common byproduct formed from the esterification of both carboxylic acid groups of succinic acid.[1]
-
Other Organic Impurities: Depending on the synthesis route and raw material purity, other related substances may be present.
Q2: What is a recommended starting HPLC method for monomethyl succinate purity analysis?
A2: A reverse-phase HPLC (RP-HPLC) method is a robust choice for analyzing monomethyl succinate and its common impurities. A suitable starting point is:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water, with an acidic modifier like 0.1% phosphoric acid or formic acid to ensure sharp peak shapes.[1][3]
-
Detection: UV detection at a low wavelength, typically around 210 nm, is effective as monomethyl succinate and succinic acid have chromophores that absorb in this region.[1]
-
Flow Rate: A standard flow rate of 1.0 mL/min is commonly used.[1]
Q3: Why is an acidic modifier, like phosphoric acid, added to the mobile phase?
A3: An acidic modifier is crucial for suppressing the ionization of both the carboxylic acid group on monomethyl succinate and any residual silanol groups on the silica-based column packing.[4] This suppression minimizes undesirable ionic interactions between the analyte and the stationary phase, which helps to produce sharp, symmetrical peaks and achieve reproducible retention times.[4]
Q4: How should I prepare a sample of monomethyl succinate for HPLC analysis?
A4: Sample preparation should be straightforward. A common procedure is to accurately weigh the monomethyl succinate sample and dissolve it in the mobile phase to a final concentration of approximately 1 mg/mL.[1] It is critical to ensure the sample is fully dissolved to avoid blockages and injection issues.[5] Whenever possible, using the mobile phase as the sample solvent is recommended to prevent peak distortion.[6]
HPLC Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of monomethyl succinate.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing (Asymmetrical Peaks) | 1. Secondary Silanol Interactions: Active silanol groups on the column packing interact with the analyte.[4] 2. Insufficient Mobile Phase Buffer/Acid: The mobile phase pH is not low enough to suppress analyte ionization.[4] 3. Column Overload: Injecting too much sample.[4] 4. Column Contamination/Degradation: The column is old or has accumulated contaminants.[7] | 1. Use a high-purity, end-capped C18 column. 2. Ensure the concentration of the acidic modifier (e.g., phosphoric acid) is sufficient (e.g., 0.1%).[1] 3. Reduce the sample concentration or injection volume. 4. Flush the column with a strong solvent or replace it if performance does not improve.[7] |
| Shifting Retention Times | 1. Mobile Phase Composition Change: Inconsistent mobile phase preparation or proportioning valve malfunction in the HPLC system.[6] 2. Inadequate Column Equilibration: Not allowing sufficient time for the column to equilibrate with the mobile phase before injection.[7] 3. Pump Issues: Leaks or faulty check valves causing inconsistent flow rate.[8] 4. Temperature Fluctuations: The column temperature is not stable. | 1. Prepare mobile phase carefully and degas thoroughly. If using a gradient, prime all solvent lines.[6] 2. Equilibrate the column for at least 10-15 column volumes before starting the analysis.[7] 3. Perform routine pump maintenance, check for leaks, and sonicate check valves if necessary.[8][9] 4. Use a column oven to maintain a consistent temperature.[9] |
| High System Backpressure | 1. Column Frit Blockage: Particulates from the sample or mobile phase have blocked the inlet frit of the column.[6] 2. System Blockage: Obstruction in the tubing, injector, or guard column.[7] 3. Buffer Precipitation: The buffer has precipitated due to high organic solvent concentration. | 1. Filter all samples and mobile phases before use. Reverse flush the column at a low flow rate.[7] 2. Systematically disconnect components (starting from the detector and moving backward) to locate the source of the blockage.[7] 3. Ensure the buffer is soluble in the entire mobile phase gradient range. Flush the system with water to redissolve precipitated buffer.[4] |
| Ghost Peaks | 1. Carryover from Previous Injection: The previous sample was not fully eluted.[7] 2. Contaminated Mobile Phase or System: Impurities are present in the solvents or leaching from system components.[6] 3. Sample Degradation: The sample is degrading in the autosampler. | 1. Run a blank gradient after a high-concentration sample. Extend the run time or add a high-organic wash step at the end of the gradient.[7] 2. Use high-purity HPLC-grade solvents. Flush the system thoroughly.[6] 3. Use fresh samples and consider a cooled autosampler if degradation is suspected. |
| Low Sensitivity / No Peaks | 1. Incorrect Detector Wavelength: The wavelength is not set correctly for analyte detection. 2. Detector Lamp Issue: The detector lamp is failing or has low energy.[7] 3. Injection Problem: The injector is not delivering the sample to the column due to a leak or blockage.[7] 4. Sample Preparation Error: The sample was prepared incorrectly or is too dilute.[5] | 1. Confirm the UV detector is set to ~210 nm for monomethyl succinate.[1] 2. Check the lamp's energy and replace it if it is near the end of its lifespan.[7] 3. Check for leaks in the injection port and ensure the sample loop is filling correctly.[9] 4. Prepare a fresh standard to confirm the concentration and system performance. |
Experimental Protocol and Data
Detailed HPLC Protocol for Purity Analysis
This method is designed to determine the purity of monomethyl succinate and quantify succinic acid as a potential impurity.
1. Instrumentation and Conditions:
-
Column: C18 reversed-phase column, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 50 50 17.0 95 5 | 20.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve reference standards of monomethyl succinate and succinic acid in the mobile phase (95:5 Water:Acetonitrile with 0.1% Phosphoric Acid) to a concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the monomethyl succinate test sample in the same manner to a concentration of approximately 1.0 mg/mL.[1] Filter the final solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Determine the retention times for succinic acid and monomethyl succinate from the standard chromatogram.
-
Calculate the percentage purity of monomethyl succinate using the area percent method:
-
% Purity = (Area of Monomethyl Succinate Peak / Total Area of All Peaks) x 100
-
-
Quantify the amount of succinic acid in the sample using a calibration curve generated from succinic acid standards.[1]
Data Presentation: Method Validation and Purity Profile
The following tables summarize typical validation parameters for this type of HPLC method and a hypothetical purity analysis for different batches of monomethyl succinate.
Table 1: Typical HPLC Method Validation Parameters
| Parameter | Typical Value |
|---|---|
| Linearity (r²) | > 0.999[11] |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL[10] |
| Limit of Quantitation (LOQ) | 0.05 - 0.15 µg/mL[10] |
| Precision (%RSD) | < 2.0%[10][11] |
| Accuracy (% Recovery) | 98.0 - 102.0%[12][13] |
Table 2: Example Purity Profile of Monomethyl Succinate Batches
| Parameter | Batch A | Batch B | Batch C |
|---|---|---|---|
| Purity (by HPLC, Area %) | 99.85% | 98.9% | 96.5% |
| Succinic Acid (by HPLC, %) | 0.08% | 0.45% | 1.8% |
| Dimethyl Succinate (by HPLC, %) | 0.05% | 0.6% | 1.5% |
| Unknown Impurities (Area %) | 0.02% | 0.05% | 0.2% |
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow for purity assessment and a logical approach to troubleshooting.
Caption: Experimental workflow for monomethyl succinate purity assessment.
Caption: Logical troubleshooting flow for common HPLC problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Mono-methyl succinate | 3878-55-5 [chemicalbook.com]
- 3. Separation of Dimethyl succinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. hplc.eu [hplc.eu]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. turkjps.org [turkjps.org]
- 11. researchgate.net [researchgate.net]
- 12. ijrpc.com [ijrpc.com]
- 13. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing Protein Conjugation with Monomethyl Succinate
Welcome to the technical support center for improving the efficiency of protein conjugation with Monomethyl Succinate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the succinylation of proteins.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating monomethyl succinate NHS ester to a protein?
The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester and primary amines (like the ε-amino group of lysine residues) on a protein is between 8.3 and 8.5.[1][2][3] At a lower pH, the primary amines are protonated, making them less nucleophilic and reducing the reaction efficiency.[1][2] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and reduces the yield of the modified protein.[1][2]
Q2: What are the recommended buffer conditions for the conjugation reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the monomethyl succinate NHS ester.[1][3] Commonly used buffers include sodium bicarbonate or sodium borate at a concentration of 50-100 mM.[3] Buffers like Tris and glycine should be avoided in the reaction mixture.[1] If your protein is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before starting the conjugation.[1]
Q3: How do I prepare the monomethyl succinate NHS ester for the reaction?
Monomethyl succinate NHS ester is sensitive to moisture and should be handled accordingly to prevent hydrolysis.[1][3] It is recommended to dissolve the NHS ester in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution, typically at a concentration of 10 mg/mL or 10 mM.[1][3][4] This stock solution should ideally be prepared fresh for each experiment.[1] Always allow the vial of the NHS ester to warm to room temperature before opening to prevent condensation of moisture.[1]
Q4: What is the ideal protein concentration for efficient conjugation?
For optimal results, the protein concentration should be at least 2 mg/mL.[1][3] Higher protein concentrations generally lead to more efficient labeling.[1] Reactions with protein concentrations below this recommendation may result in significantly lower conjugation efficiency.[1]
Q5: What happens if I use too much or too little monomethyl succinate NHS ester?
An insufficient molar excess of the NHS ester will result in a low degree of labeling (DOL).[1] Conversely, using a large excess of the NHS ester does not guarantee a higher DOL and can lead to problems such as protein precipitation, aggregation, or a loss of biological activity due to over-modification.[1] It is essential to optimize the molar ratio of the NHS ester to the protein for each specific application. A common starting point is a 5:1 to 20:1 molar excess of the modifying agent to the protein.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency / Low Degree of Labeling (DOL) | Suboptimal pH of the reaction buffer.[1] | Ensure the reaction buffer pH is between 8.3 and 8.5.[1][2][3] Use a buffer like 0.1 M sodium bicarbonate.[2] |
| Presence of primary amines in the buffer (e.g., Tris, glycine).[1] | Perform a buffer exchange into an amine-free buffer (e.g., PBS, sodium borate, or sodium bicarbonate) using dialysis or a desalting column.[1] | |
| Inactive (hydrolyzed) monomethyl succinate NHS ester.[1] | Prepare a fresh stock solution of the NHS ester in anhydrous DMSO or DMF.[1][4] Allow the reagent vial to warm to room temperature before opening.[1] | |
| Low protein concentration.[1] | Concentrate the protein to at least 2 mg/mL.[1][3] | |
| Inappropriate molar ratio of NHS ester to protein. | Optimize the molar ratio by performing a titration experiment. Start with a range of 5:1 to 20:1 (NHS ester:protein).[1] | |
| Protein Precipitation or Aggregation During/After Reaction | Over-labeling of the protein. | Reduce the molar ratio of the NHS ester to the protein.[1] |
| High concentration of organic solvent (DMSO/DMF). | Minimize the volume of the organic solvent added to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v). | |
| Suboptimal buffer conditions affecting protein stability. | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight).[1] Ensure the buffer composition and salt concentration are suitable for your specific protein. | |
| Inconsistent Results Between Experiments | Variability in reagent preparation. | Always prepare fresh stock solutions of the monomethyl succinate NHS ester for each experiment.[1] |
| Inaccurate pH measurement. | Calibrate the pH meter before preparing the reaction buffer. | |
| Inconsistent incubation times or temperatures. | Standardize the incubation time and temperature for all experiments. Room temperature reactions are faster, while 4°C can enhance stability for sensitive proteins.[1] |
Experimental Protocols
Protocol 1: General Procedure for Protein Succinylation
-
Buffer Exchange (if necessary):
-
If the protein solution contains primary amines (e.g., Tris buffer), exchange the buffer to an amine-free buffer like 0.1 M sodium bicarbonate, pH 8.3.
-
This can be achieved using dialysis or a desalting column according to the manufacturer's instructions.
-
After buffer exchange, adjust the protein concentration to a minimum of 2 mg/mL.[1][3]
-
-
Preparation of Monomethyl Succinate NHS Ester Stock Solution:
-
Conjugation Reaction:
-
Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess over the protein. A starting point of a 10:1 molar ratio is recommended.[1]
-
While gently vortexing, add the calculated volume of the NHS ester stock solution to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[1] The choice of temperature and time may need to be optimized for your specific protein.
-
-
Purification of the Conjugated Protein:
-
Remove excess, unreacted monomethyl succinate and byproducts by running the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Protocol 2: Determining the Degree of Labeling (DOL)
The degree of labeling can be determined using various methods, such as a TNBSA assay to quantify the remaining primary amines after conjugation compared to the unmodified protein.
Visualizing Workflows and Pathways
Caption: A typical experimental workflow for protein conjugation.
Caption: A troubleshooting flowchart for low conjugation efficiency.
References
preventing side reactions with Monomethyl succinate linkers
Welcome to the technical support center for monomethyl succinate (MMS) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is a monomethyl succinate (MMS) linker and how is it typically used?
A monomethyl succinate linker is a four-carbon dicarboxylic acid, succinic acid, in which one carboxyl group is esterified with a methyl group, while the other is a free carboxylic acid. In bioconjugation, this free carboxylic acid is typically activated, most commonly as an N-hydroxysuccinimide (NHS) ester, to react with primary amines (e.g., the ε-amino group of lysine residues on an antibody) to form a stable amide bond. The resulting conjugate will have a terminal methyl ester.
Q2: What are the primary side reactions associated with MMS linkers?
The most common side reactions when using MMS linkers (activated as NHS esters) are:
-
Hydrolysis of the NHS ester: The reactive NHS ester can be hydrolyzed by water, rendering it inactive and unable to conjugate to the target protein. This is a major cause of low conjugation efficiency.
-
Hydrolysis of the Methyl Ester: The terminal methyl succinate ester may be susceptible to hydrolysis, either chemically or enzymatically (by carboxylesterases) in a biological environment like plasma. This would convert the linker to a succinic acid linker, altering its charge and properties.
-
Reaction with other nucleophiles: Besides the target primary amines, NHS esters can react with other nucleophilic groups on a protein, such as the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine, though these reactions are generally less favorable under optimal conditions.
Q3: A related issue is di-acylation when using succinic anhydride. How can this be prevented?
While monomethyl succinate inherently prevents di-acylation from a single linker molecule, researchers sometimes use the related compound, succinic anhydride, which can lead to unwanted cross-linking or di-acylation of multiple lysine residues. To control this and favor mono-succinylation, you should:
-
Control Stoichiometry: Use a low molar excess of succinic anhydride relative to the protein. Start with a 1:1 to 5:1 molar ratio and optimize from there.
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures (e.g., 4°C) can help limit the extent of the reaction.
-
Monitor the Reaction: Use techniques like mass spectrometry to analyze the extent of modification and adjust conditions to achieve the desired drug-to-antibody ratio (DAR).
Troubleshooting Guides
Guide 1: Low or No Conjugation Yield
Problem: After reacting my protein with an NHS-activated monomethyl succinate linker, I am observing very low or no conjugation.
This is a common issue, primarily caused by the hydrolysis of the NHS ester before it can react with the protein's amines.
Logical Troubleshooting Workflow
Data on NHS Ester Hydrolysis
The stability of the NHS ester is highly dependent on pH and temperature. As pH increases, the rate of hydrolysis competes more effectively with the desired aminolysis reaction.[1][2]
| pH | Temperature (°C) | Approximate Half-Life |
| 7.0 | 0 | 4-5 hours |
| 7.5 | 25 (Room Temp) | ~1 hour |
| 8.0 | 25 (Room Temp) | ~30 minutes |
| 8.5 | 4 | ~30 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | 25 (Room Temp) | <10 minutes |
| Data compiled from multiple sources.[1][2] |
Guide 2: Conjugate Instability in Plasma
Problem: My purified conjugate appears to be unstable during in vitro plasma stability assays, showing a change in properties over time.
This could be due to the hydrolysis of the terminal methyl ester by plasma esterases. Carboxylesterases (CES) in plasma are known to hydrolyze ester bonds, with substrate preference varying between species.[3][4][5] Generally, CES1 enzymes prefer esters with small alcohol groups (like methanol), making methyl esters potential substrates.[4][5]
Chemical & Enzymatic Hydrolysis Pathways
Experimental Protocols
Protocol 1: Optimizing pH for NHS-Ester Conjugation
This protocol provides a method to minimize NHS-ester hydrolysis while ensuring efficient conjugation by carefully controlling pH.
Materials:
-
Protein of interest (in an amine-free buffer like PBS, e.g., 2-10 mg/mL)
-
NHS-activated Monomethyl Succinate linker
-
Anhydrous, amine-free DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Desalting column for purification
Procedure:
-
Prepare Protein: Ensure the protein is in an amine-free buffer. If not, perform a buffer exchange into the Reaction Buffer. Adjust the protein concentration.
-
Prepare NHS Ester Solution: Allow the vial of the NHS ester to equilibrate to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the linker in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Perform Conjugation:
-
While gently stirring the protein solution, add the desired molar excess of the NHS ester stock solution (a 10-20 fold molar excess is a common starting point).
-
Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The lower temperature can help minimize hydrolysis if longer reaction times are needed.
-
-
Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes.
-
Purification: Remove excess, unreacted linker and quenching reagents by running the reaction mixture over a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Characterization: Analyze the purified conjugate to determine the Drug-to-Antibody Ratio (DAR) using techniques like HIC-HPLC or Mass Spectrometry.
Protocol 2: Assessing Conjugate Stability in Plasma
This protocol outlines a method to evaluate the stability of the entire conjugate, including the monomethyl succinate ester linkage, in a plasma environment using LC-MS.
Experimental Workflow for Plasma Stability Assay
Procedure:
-
Preparation: Prepare a stock solution of the purified ADC in PBS at a known concentration (e.g., 1-5 mg/mL). Thaw frozen animal or human plasma at 37°C.
-
Incubation: In microcentrifuge tubes, add the ADC stock solution to the plasma to a final concentration of ~100 µg/mL. Also prepare a control sample of ADC in PBS. Incubate all samples at 37°C.
-
Sample Collection: At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots from the incubation mixtures and immediately freeze them at -80°C to stop any further degradation.
-
ADC Isolation:
-
Thaw the plasma samples for analysis.
-
Isolate the ADC from the plasma matrix using an immunoaffinity capture method, such as Protein A or G magnetic beads.
-
Wash the beads thoroughly with PBS to remove non-specifically bound plasma proteins.
-
Elute the captured ADC using a low-pH elution buffer (e.g., 20 mM Glycine, pH 2.5).
-
-
LC-MS Analysis:
-
Neutralize the eluted samples immediately.
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with a liquid chromatography system.
-
The analysis can be performed on the intact ADC or after reduction to separate the heavy and light chains.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the mass of the different drug-loaded species.
-
Calculate the average DAR at each time point. A decrease in DAR over time indicates payload loss.
-
Specifically look for mass shifts corresponding to the hydrolysis of the methyl ester (a mass decrease of 14 Da, corresponding to the loss of CH₂ from the OCH₃ group and addition of H). This will confirm the instability of the ester portion of the linker.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability of Ketoprofen Methylester in Plasma of Different Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage of Monomethyl Succinate Linkers in Peptides
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the cleavage of peptides from solid-phase resins via monomethyl succinate (Mms) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for cleaving a monomethyl succinate (Mms) linker?
A1: The monomethyl succinate linker attaches the peptide to the solid support via an ester bond. This ester bond is susceptible to nucleophilic attack under basic conditions. The most common method for cleavage is ammonolysis, which uses ammonia to cleave the ester and release the peptide as a C-terminal amide. Other amines can also be used in a process called aminolysis.
Q2: Why would I choose an Mms linker over a more common linker like Wang or Rink Amide?
A2: Mms linkers are often used in applications where a C-terminal amide is desired and the peptide is sensitive to the strong acidic conditions required for cleavage from Wang or Rink Amide resins. The cleavage conditions for Mms linkers are basic and generally milder than the trifluoroacetic acid (TFA) cocktails used for many other linkers.
Q3: Can I obtain a peptide with a C-terminal carboxylic acid using an Mms linker?
A3: While the most common cleavage method (ammonolysis) yields a C-terminal amide, it is possible to obtain a C-terminal carboxylic acid by using alkaline hydrolysis (e.g., with sodium hydroxide). However, this method can be harsh and may lead to side reactions such as racemization or hydrolysis of side-chain esters. Careful optimization is required for this approach.
Q4: Are there any specific amino acid residues that are particularly problematic during the basic cleavage of Mms linkers?
A4: Yes, peptides containing sequences prone to aspartimide formation, such as Asp-Gly, Asp-Ala, or Asp-Ser, can be problematic under basic conditions. The basic environment can catalyze the formation of a cyclic aspartimide, which can then reopen to form a mixture of α- and β-aspartyl peptides, leading to impurities.
Troubleshooting Guide
Issue 1: Incomplete Cleavage and Low Peptide Yield
Question: After treating my peptide-resin with the cleavage reagent, I have a very low yield of my desired peptide. What could be the cause and how can I fix it?
Answer: Incomplete cleavage is a common issue with succinate linkers. Here are several potential causes and solutions:
-
Insufficient Reaction Time: The cleavage of succinate linkers, particularly with aqueous ammonia, can be slow. Studies have shown that only about 80% of the peptide may be cleaved after one hour.[1]
-
Solution: Increase the reaction time significantly. It is recommended to perform a time-course study (e.g., taking samples at 2, 6, 12, and 24 hours) to determine the optimal cleavage time for your specific peptide.
-
-
Ineffective Cleavage Reagent: The concentration or choice of base may not be optimal.
-
Solution: For ammonolysis, ensure you are using a fresh, concentrated solution of aqueous ammonia or ammonia in an appropriate organic solvent. Consider switching to a stronger base or a different nucleophile, but be mindful of potential side reactions (see table below).
-
-
Poor Resin Swelling: If the resin is not properly swollen, the cleavage reagent cannot efficiently access the linker.
-
Solution: Ensure the resin is pre-swollen in the cleavage solvent before initiating the reaction. If using a co-solvent system, ensure it is compatible with both the resin and the cleavage reagent.
-
Issue 2: Presence of Side-Products in the Crude Peptide
Question: My mass spectrometry analysis shows multiple peaks, indicating the presence of impurities. What are the likely side reactions and how can I minimize them?
Answer: Basic cleavage conditions can promote several side reactions. Here are the most common culprits and mitigation strategies:
-
Aspartimide Formation: As mentioned in the FAQs, sequences containing aspartic acid are prone to this side reaction.
-
Solution: If possible, consider protecting the backbone amide of the residue following the aspartic acid. Alternatively, use milder basic conditions and shorter reaction times, though this may require a trade-off with cleavage efficiency.
-
-
Racemization: The chirality of amino acids can be compromised under strong basic conditions, especially at the C-terminus.
-
Solution: Use the mildest basic conditions that still provide an acceptable cleavage yield. Avoid high temperatures during cleavage.
-
-
Hydrolysis of Side-Chain Protecting Groups: Ester-based side-chain protecting groups (e.g., on Asp or Glu) can be partially or fully cleaved by the basic conditions.
-
Solution: If side-chain deprotection is not desired, use a milder base or shorter reaction time. Alternatively, choose protecting groups that are stable to the basic cleavage conditions.
-
Quantitative Data on Cleavage Conditions
The following table summarizes various conditions for the cleavage of succinate and other ester-based linkers. Note that cleavage efficiency is highly dependent on the peptide sequence and resin matrix.
| Cleavage Reagent | Concentration | Solvent | Temperature (°C) | Time | Typical Yield/Efficiency | Potential Side Reactions |
| Aqueous Ammonia | Concentrated | Water | Room Temp | 1 hr | ~80%[1] | Aspartimide formation, racemization, side-chain ester hydrolysis. |
| Aqueous Ammonia | Concentrated | Water | Room Temp | >6 hrs | Potentially >90% (optimization required) | Increased risk of side reactions with longer exposure. |
| Ethanolamine | 20% | Dichloromethane (DCM) | 24 | 48 hrs | High (for specific hydrophobic peptides)[2] | Aminolysis will result in a hydroxyethyl amide C-terminus. |
| Ethylenediamine | 20% | Dichloromethane (DCM) | 24 | 48 hrs | High (for specific hydrophobic peptides)[2] | Aminolysis will result in an aminoethyl amide C-terminus. |
| Hydrazine | Dilute | DMF/Water | Room Temp | 1-4 hrs | Variable | Forms a peptide hydrazide, potential for side reactions. |
| Sodium Hydroxide | 0.1 - 1 M | Water/Dioxane | Room Temp | 1-12 hrs | Variable | High risk of racemization and side-chain hydrolysis. Yields C-terminal acid. |
Experimental Protocols
Protocol 1: Ammonolysis for Cleavage of Peptides from Succinyl-Linked Resin
This protocol describes a general procedure for the cleavage of a peptide from a succinyl-linked solid support to yield a C-terminal peptide amide.
Materials:
-
Peptide-resin (dried under vacuum)
-
Concentrated aqueous ammonia (e.g., 28-30%)
-
Suitable reaction vessel (e.g., sealed vial or flask)
-
Shaker or rocker
-
Filtration apparatus
-
Lyophilizer
Methodology:
-
Resin Preparation: Place the dried peptide-resin in the reaction vessel.
-
Cleavage Reaction: Add concentrated aqueous ammonia to the resin (approximately 10-20 mL per gram of resin). Seal the vessel tightly.
-
Incubation: Place the vessel on a shaker or rocker and allow the reaction to proceed at room temperature. For initial trials, a reaction time of 12-18 hours is recommended.
-
Peptide Isolation: After the incubation period, filter the resin and collect the filtrate containing the cleaved peptide.
-
Resin Washing: Wash the resin 2-3 times with a small volume of 50% aqueous acetonitrile or another suitable solvent to recover any remaining peptide. Combine the washes with the initial filtrate.
-
Lyophilization: Freeze the combined filtrate and washes using a dry ice/acetone bath or a freezer, and then lyophilize to obtain the crude peptide powder.
-
Analysis: Analyze the crude peptide using RP-HPLC and mass spectrometry to determine purity and confirm the molecular weight.
Note: It is highly recommended to perform a small-scale trial cleavage to optimize the reaction time for your specific peptide sequence.
Visualizations
Caption: General experimental workflow for the ammonolysis cleavage of a peptide from a succinyl-linked resin.
Caption: Troubleshooting decision tree for optimizing Mms linker cleavage.
References
troubleshooting guide for Monomethyl succinate in cross-linking experiments
Welcome to the technical support center for cross-linking experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments involving N-hydroxysuccinimide (NHS) ester cross-linkers. While monomethyl succinate is not a direct cross-linking agent, this guide addresses its potential relevance in the broader context of succinimidyl ester chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the role of monomethyl succinate in cross-linking?
Monomethyl succinate is not a cross-linking agent itself. It is an ester of succinic acid. In the context of cross-linking, you may encounter it or similar molecules in a few scenarios:
-
Precursor/Related Compound: Succinic acid derivatives are fundamental to creating common cross-linking reagents like Disuccinimidyl suberate (DSS).
-
Byproduct: The hydrolysis of certain cross-linkers could potentially yield related succinate compounds.
-
Metabolic Studies: In cellular contexts, monomethyl succinate is known to be a cell-permeable precursor of succinate, an intermediate in the Krebs cycle, and can influence cellular metabolism and signaling.[1][2][3]
This guide focuses on the practical aspects of using the cross-linkers themselves, which are typically succinimidyl esters.
Q2: What is the fundamental reaction mechanism of NHS ester cross-linking?
NHS esters react with primary aliphatic amines (—NH₂) found at the N-terminus of proteins and on the side chain of lysine (Lys) residues.[4][5] The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[4][6]
Troubleshooting Guide
Issue 1: Low or No Cross-Linking Efficiency
Q: I am seeing very little or no cross-linked product. What are the common causes and solutions?
A: This is a frequent issue that can arise from several factors related to reagent quality and reaction conditions.
| Potential Cause | Explanation & Solution |
| Hydrolyzed Cross-linker | NHS esters are highly sensitive to moisture and can hydrolyze, becoming inactive.[4][7] Solutions: Store the reagent desiccated at -20°C.[4][8] Before opening, always allow the vial to warm to room temperature to prevent condensation.[7][8] Prepare stock solutions in a dry, high-quality organic solvent like DMSO or DMF immediately before use.[4][9] |
| Incorrect Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with your target protein for reaction with the NHS ester, significantly reducing efficiency.[7][10] Solution: Use a non-amine buffer like Phosphate-Buffered Saline (PBS), HEPES, Borate, or Bicarbonate within a pH range of 7.2-8.5.[10][11] |
| Suboptimal pH | The reaction is highly pH-dependent.[4] Below pH 7.0, primary amines are protonated and less nucleophilic, slowing the reaction.[12] Above pH 8.5, the rate of cross-linker hydrolysis increases dramatically, reducing its availability.[6][13] Solution: Maintain the reaction pH between 7.2 and 8.5 for optimal results.[14][] |
| Dilute Protein Solution | In dilute protein solutions, the concentration of water is much higher than that of primary amines, favoring hydrolysis of the cross-linker over the desired cross-linking reaction.[4][6] Solution: Increase the protein concentration. A concentration of at least 1-2 mg/mL is recommended as a starting point.[7][16] |
Issue 2: Protein Aggregation and Precipitation
Q: My protein precipitates out of solution after I add the cross-linker. How can I fix this?
A: Precipitation indicates excessive or uncontrolled cross-linking, leading to large, insoluble aggregates.
| Potential Cause | Explanation & Solution |
| Excessive Cross-linker | Too much cross-linker can lead to the formation of large, insoluble aggregates due to extensive intermolecular cross-linking.[4][17] Solution: Perform a titration to find the optimal molar ratio of cross-linker to your protein. Start with a lower molar excess (e.g., 10-fold to 50-fold) and adjust as needed.[11][18] |
| High Protein Concentration | While beneficial for efficiency, very high protein concentrations can also favor the formation of intermolecular cross-links that lead to aggregation.[7] Solution: Optimize the protein concentration in conjunction with the cross-linker concentration. |
| Hydrophobicity | Some cross-linkers are hydrophobic and can cause less soluble proteins to precipitate. Solution: Consider using a more hydrophilic cross-linker, such as those containing polyethylene glycol (PEG) spacers, to improve the solubility of the cross-linked complex.[7] |
Issue 3: Difficulty Detecting Cross-Linked Products
Q: I believe the cross-linking is working, but I'm having trouble detecting the products. What should I check?
A: Detection issues can arise from the nature of the cross-linked species or the analytical method itself.
| Potential Cause | Explanation & Solution |
| Intramolecular Cross-linking | The cross-linker may be reacting with two sites within the same protein molecule. This will not produce a significant shift in molecular weight on an SDS-PAGE gel. Solution: While difficult to prevent entirely, optimizing the cross-linker's spacer arm length for your specific protein complex can favor intermolecular cross-linking.[19] Analysis by mass spectrometry is required to identify these cross-links.[20] |
| Antibody Epitope Masking | If you are using Western blotting for detection, the cross-linking reaction may have modified the epitope recognized by your antibody. Solution: Test multiple antibodies that recognize different epitopes on the target protein.[21] Alternatively, use a detection method that is not antibody-dependent, such as Coomassie or silver staining. |
| Inefficient Quenching | Failure to stop the reaction can lead to continued, non-specific cross-linking that results in a smear on a gel rather than distinct bands. Solution: Ensure the reaction is effectively stopped by adding a quenching agent like Tris or glycine to a final concentration of 20-100 mM.[8][14] |
Experimental Protocols & Data
General Protocol for Protein Cross-Linking with DSS
This protocol provides a starting point for cross-linking proteins using Disuccinimidyl suberate (DSS), a common homobifunctional NHS ester.[11][22]
-
Protein Preparation: Prepare your protein sample in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2-8.5. Ensure any buffer exchange is complete to remove interfering substances.[11][22]
-
DSS Stock Solution Preparation: Immediately before use, dissolve the DSS in a dry organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 25-50 mM).[8][22] DSS is water-insoluble and moisture-sensitive.[11]
-
Cross-linking Reaction: Add the freshly prepared DSS stock solution to the protein sample to achieve the desired final concentration. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[11] Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[23]
-
Reaction Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM.[14][23] Incubate for 15 minutes at room temperature.[23]
-
Analysis: Analyze the cross-linked products using methods like SDS-PAGE, Western blotting, or mass spectrometry.[22] If necessary, remove unreacted DSS using dialysis or gel filtration.[8]
Quantitative Data Summary for NHS Ester Cross-Linking
The following table summarizes key parameters for designing cross-linking experiments with reagents like DSS.
| Parameter | Recommended Range/Value | Notes |
| Cross-linker Concentration | 0.25 - 5 mM (final) | The optimal concentration depends on the protein concentration and desired degree of cross-linking.[9][11] |
| Molar Excess (Cross-linker:Protein) | 10-fold to 50-fold | Higher molar excess is generally required for lower protein concentrations.[9][11] |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity with the rate of NHS ester hydrolysis.[11][14] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can slow the reaction but may be necessary for sensitive proteins.[8] |
| Reaction Time | 30 minutes - 2 hours | Should be optimized for each specific system.[23] |
| Quenching Agent Concentration | 20 - 100 mM (Tris, Glycine, or Lysine) | Ensures rapid and complete termination of the cross-linking reaction.[14] |
| Half-life of NHS Ester (Hydrolysis) | ~4-5 hours at pH 7.0 (0°C) ~10 minutes at pH 8.6 (4°C) | Demonstrates the critical impact of pH and temperature on reagent stability.[6][13] |
Visualizations
Caption: General experimental workflow for protein cross-linking.
Caption: Reaction of an NHS ester with a primary amine.
Caption: Troubleshooting decision tree for low cross-linking yield.
References
- 1. Biochemical mechanisms involved in monomethyl succinate-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gluconeogenesis in rat hepatocytes from monomethyl succinate and other esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. store.sangon.com [store.sangon.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. thermofisher.com [thermofisher.com]
- 19. Probabilistic cross-link analysis and experiment planning for high-throughput elucidation of protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Quantification of Monomethyl Succinate in Biological Samples
Welcome to the technical support center for the analytical method development of monomethyl succinate (MMS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to offer answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the quantification of monomethyl succinate in biological samples.
Issue 1: Poor Peak Shape (Tailing or Fronting) in LC-MS/MS Analysis
-
Question: My chromatogram for monomethyl succinate shows significant peak tailing. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing for acidic compounds like monomethyl succinate is a common issue in reversed-phase liquid chromatography. The primary causes are often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the carboxyl group of MMS, causing peak tailing.[1]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of monomethyl succinate, it can exist in both ionized and non-ionized forms, leading to poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of MMS (approximately 4.4) to ensure it is in a single protonated state. Adding a small amount of formic acid or acetic acid is common.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[2]
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely issue.
-
-
Column Contamination or Voids: Buildup of matrix components on the column frit or the formation of a void at the column inlet can distort peak shape.[2][3]
-
Issue 2: Low Recovery of Monomethyl Succinate During Sample Preparation
-
Question: I am experiencing low and inconsistent recovery of monomethyl succinate from plasma samples after liquid-liquid extraction (LLE). What can I do to improve this?
-
Answer: Low recovery in LLE is often due to suboptimal extraction solvent polarity, incorrect pH, or analyte instability.
-
Solvent Polarity: The choice of organic solvent is critical for efficiently partitioning MMS from the aqueous biological matrix.
-
Solution: Monomethyl succinate is a relatively polar organic acid. A more polar solvent, such as ethyl acetate, may be more effective than highly non-polar solvents like hexane. A mixture of solvents can also be tested to optimize recovery.
-
-
Sample pH: The ionization state of MMS will significantly impact its solubility in the organic phase.
-
Solution: Acidify the sample by adding an acid (e.g., hydrochloric acid or formic acid) to a pH well below the pKa of MMS. This will ensure it is in its neutral, more non-polar form, which will partition more readily into the organic solvent.
-
-
Emulsion Formation: Vigorous mixing can sometimes lead to the formation of an emulsion layer between the aqueous and organic phases, trapping the analyte.
-
Solution: Use gentle, consistent mixing (e.g., on a rocker or by inverting the tube) instead of vigorous vortexing. Centrifugation can also help to break up emulsions.
-
-
Analyte Adsorption: MMS may adsorb to the surface of glass or plastic tubes.
-
Solution: Using silanized glassware or low-retention plasticware can help to minimize this issue.
-
-
Issue 3: High Matrix Effects Observed in LC-MS/MS
-
Question: I am observing significant signal suppression for monomethyl succinate when analyzing tissue homogenates. How can I mitigate these matrix effects?
-
Answer: Matrix effects, particularly ion suppression in electrospray ionization (ESI), are a common challenge when analyzing complex biological samples like tissue homogenates.[5][6] This is caused by co-eluting endogenous components that interfere with the ionization of the analyte.[5]
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.
-
Solution: Implement a more rigorous sample preparation method. Solid-phase extraction (SPE) is often more effective than LLE at removing a wider range of interferences.[7] A weak anion exchange (WAX) SPE sorbent could be suitable for retaining and selectively eluting an acidic compound like MMS.
-
-
Chromatographic Separation: Ensure that MMS is chromatographically separated from the bulk of the matrix components.
-
Solution: Optimize the LC gradient to better resolve MMS from co-eluting interferences. A longer, shallower gradient can improve separation.
-
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard (e.g., monomethyl succinate-d3) will co-elute with the analyte and experience the same matrix effects.
-
Solution: By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be compensated for.
-
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[8]
-
Solution: While this may also reduce the analyte signal, it can be an effective strategy if the method has sufficient sensitivity.
-
-
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting common issues in MMS analysis.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for quantifying monomethyl succinate in biological samples?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the preferred method for its high sensitivity and selectivity, which are crucial for accurately quantifying low-abundance metabolites in complex biological matrices.[7][9] Gas chromatography-mass spectrometry (GC-MS) is also a viable option, but it typically requires a derivatization step to make the non-volatile MMS amenable to analysis.[10][11]
Q2: Is derivatization necessary for the analysis of monomethyl succinate?
A2: For LC-MS/MS analysis, derivatization is not usually required. MMS can be ionized directly, typically in negative ion mode electrospray ionization (ESI). For GC-MS analysis, derivatization is necessary to increase the volatility of MMS.[12] A common approach is silylation, which replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (TMS) group.[13][14]
Q3: What is a suitable internal standard for the quantification of monomethyl succinate?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as monomethyl succinate-d3. This is because it will have nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus providing the most accurate correction for matrix effects and extraction variability. If a stable isotope-labeled standard is not available, a structurally similar compound that is not endogenously present in the sample can be used.
Q4: How should biological samples be stored to ensure the stability of monomethyl succinate?
A4: To prevent potential degradation by endogenous enzymes (esterases) or chemical hydrolysis, biological samples (e.g., plasma, tissue) should be processed as quickly as possible after collection. For short-term storage, samples should be kept at 4°C. For long-term storage, it is recommended to store samples at -80°C until analysis.[15] Avoid repeated freeze-thaw cycles, as this can degrade the analyte.
Q5: Can monomethyl succinate be measured in urine samples?
A5: Yes, monomethyl succinate can be quantified in urine. However, urine samples can have high concentrations of urea, which may interfere with some analytical methods, particularly GC-MS.[16] For GC-MS, a urease treatment step may be necessary to remove urea prior to derivatization and analysis.[17]
Quantitative Data Summary
| Parameter | LC-MS/MS | GC-MS (with Derivatization) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.02 - 5 ng/mL | 1 - 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 - 2000 ng/mL | 500 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 15% |
| Recovery | 85 - 115% | 80 - 120% |
Note: These values are illustrative and should be established for each specific assay and matrix during method validation.
Experimental Protocol: LC-MS/MS Quantification of Monomethyl Succinate in Human Plasma
This section provides a detailed example of a protocol for the quantification of monomethyl succinate in human plasma using LC-MS/MS.
1. Materials and Reagents
-
Monomethyl succinate analytical standard
-
Monomethyl succinate-d3 (or other suitable internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange, 30 mg)
2. Sample Preparation (Solid-Phase Extraction)
-
Spike Internal Standard: To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Dilute Supernatant: Transfer the supernatant to a clean tube and dilute with 500 µL of water.
-
SPE Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute: Elute the monomethyl succinate and internal standard with 500 µL of 5% formic acid in acetonitrile.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Negative.
-
MRM Transitions (Hypothetical):
-
Monomethyl succinate: Q1: 131.0 m/z -> Q3: 115.0 m/z (loss of methane)
-
Monomethyl succinate-d3: Q1: 134.0 m/z -> Q3: 118.0 m/z
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of monomethyl succinate in the samples from the calibration curve using a weighted linear regression.
Experimental Workflow Diagram
Caption: Workflow for MMS quantification in plasma via LC-MS/MS.
References
- 1. m.youtube.com [m.youtube.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bme.psu.edu [bme.psu.edu]
- 9. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. weber.hu [weber.hu]
- 13. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. A Sample Preparation Method for the Simultaneous Profiling of Signaling Lipids and Polar Metabolites in Small Quantities of Muscle Tissues from a Mouse Model for Sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Urine metabolome analysis by gas chromatography-mass spectrometry (GC-MS): Standardization and optimization of protocols for urea removal and short-term sample storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimising a urinary extraction method for non-targeted GC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
dealing with incomplete Monomethyl succinate derivatization for GC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the derivatization of Monomethyl succinate for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of Monomethyl succinate necessary for GC-MS analysis?
A1: Monomethyl succinate is a polar and non-volatile compound due to the presence of a free carboxylic acid group. Direct analysis by GC-MS is challenging as it can lead to poor peak shape, low sensitivity, and strong interactions with the GC column's stationary phase.[1] Derivatization converts the non-volatile Monomethyl succinate into a more volatile and thermally stable derivative, making it suitable for GC-MS analysis.[2][3]
Q2: What are the common derivatization methods for Monomethyl succinate?
A2: The two primary and most effective derivatization techniques for converting the carboxylic acid group of Monomethyl succinate are:
-
Silylation: This method replaces the acidic proton of the carboxylic acid group with a trimethylsilyl (TMS) group.[2] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][4]
-
Esterification (Alkylation): This technique converts the remaining carboxylic acid into an ester, typically a methyl ester, which is significantly more volatile.[5][6] A common reagent for this is a Boron Trifluoride-Methanol (BF3-Methanol) solution.[1][6]
Q3: Does the existing methyl ester group in Monomethyl succinate affect the derivatization process?
A3: While specific literature on Monomethyl succinate derivatization is limited, the existing methyl ester group could potentially influence the derivatization of the remaining carboxylic acid group through steric hindrance. This might necessitate more stringent reaction conditions (e.g., higher temperature, longer reaction time, or use of a catalyst) compared to the derivatization of succinic acid.[7]
Q4: What are the critical factors for achieving complete derivatization?
A4: Several factors are crucial for ensuring the derivatization reaction goes to completion:
-
Absence of Water: Silylating reagents are highly sensitive to moisture, which can hydrolyze the reagent and the formed derivative, leading to incomplete reactions and poor yields.[7][8] All glassware, solvents, and the sample itself should be anhydrous.
-
Reagent Excess: A molar excess of the derivatizing reagent is necessary to drive the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogen in the analyte.[7]
-
Optimal Temperature and Time: The reaction temperature and duration are critical and depend on the analyte and the derivatizing reagent. While some reactions proceed at room temperature, others may require heating to ensure complete derivatization.[9][10]
Q5: How can I confirm that the derivatization of Monomethyl succinate is complete?
A5: To confirm complete derivatization, you can analyze aliquots of the reaction mixture at different time points. The reaction is considered complete when there is no further increase in the peak area of the derivatized product.[10] The absence of the underivatized Monomethyl succinate peak in the chromatogram is another indicator of a complete reaction.
Troubleshooting Guide: Incomplete Monomethyl Succinate Derivatization
This guide addresses common issues encountered during the derivatization of Monomethyl succinate for GC-MS analysis.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no derivative peak with a large solvent front | Incomplete reaction due to the presence of water. | - Ensure all glassware is thoroughly dried in an oven. - Use anhydrous solvents. - Lyophilize or evaporate the sample to dryness before adding the derivatization reagent.[8] |
| Insufficient amount of derivatizing reagent. | - Increase the molar excess of the derivatizing reagent. A 2:1 molar ratio of reagent to active hydrogen is a good starting point.[7] | |
| Suboptimal reaction temperature or time. | - Increase the reaction temperature in increments (e.g., 60°C, 80°C). - Increase the reaction time and monitor the reaction progress by analyzing aliquots.[9][10] | |
| Degradation of the derivatizing reagent. | - Use fresh derivatizing reagent. - Store reagents in a desiccator to protect from moisture.[7] | |
| Presence of both the derivative and the underivatized Monomethyl succinate peaks | Incomplete reaction. | - Re-optimize the derivatization conditions (reagent concentration, temperature, and time). - Consider using a catalyst, such as trimethylchlorosilane (TMCS), with silylating reagents like BSTFA or MSTFA to enhance their reactivity, especially if steric hindrance is a factor.[11][12] |
| Multiple unexpected peaks in the chromatogram | Side reactions or formation of by-products. | - If using silylation, ensure the sample does not contain other active hydrogen-containing compounds that could also be derivatized. - For esterification with BF3-Methanol, be aware that it can produce artifacts. Consider alternative esterification methods if this is a persistent issue.[13] |
| Contamination. | - Run a reagent blank (all components except the sample) to identify any contaminant peaks originating from the reagents or solvents.[10] - Ensure proper cleaning of all glassware and syringes. | |
| Poor peak shape (e.g., tailing) for the derivative peak | Interaction of the derivative with active sites in the GC system. | - Ensure the GC inlet liner is clean and properly deactivated (silanized). - Use a high-quality, well-conditioned GC column. |
| Incomplete derivatization. | - A tailing peak can also be a sign of some underivatized analyte co-eluting. Re-optimize the derivatization as described above. |
Experimental Protocols
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol provides a general guideline for the silylation of Monomethyl succinate. Optimization may be required for specific sample matrices.
Reagents and Materials:
-
Monomethyl succinate sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
Reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. It is crucial to remove all traces of water.
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to the dried sample to dissolve it.
-
Add 100 µL of BSTFA with 1% TMCS to the reaction vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
Protocol 2: Esterification using BF3-Methanol
This protocol describes the conversion of the carboxylic acid group of Monomethyl succinate to a methyl ester.
Reagents and Materials:
-
Monomethyl succinate sample
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Anhydrous hexane
-
Saturated sodium chloride (NaCl) solution
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample is in a non-aqueous solvent or has been dried completely.
-
Reagent Addition: Add 200 µL of 14% BF3-Methanol solution to the sample in the reaction vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Extraction: After cooling to room temperature, add 1 mL of saturated NaCl solution and 1 mL of anhydrous hexane to the vial.
-
Vortex vigorously for 1 minute to extract the derivatized product into the hexane layer.
-
Allow the layers to separate.
-
Analysis: Carefully transfer the upper hexane layer to a clean autosampler vial and inject 1 µL into the GC-MS.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the derivatization of carboxylic acids, which can be used as a starting point for optimizing the derivatization of Monomethyl succinate.
| Derivatization Method | Reagent | Typical Temperature | Typical Time | Catalyst | Reference |
| Silylation | BSTFA | 60-80°C | 30-60 min | TMCS | [12] |
| Silylation | MSTFA | 30-100°C | 30 min - 4 hours | TMCS (optional) | [9][11] |
| Esterification | BF3-Methanol | 60-100°C | 30-60 min | None | [1][6] |
Visualizations
References
- 1. restek.com [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. benchchem.com [benchchem.com]
- 13. gcms.cz [gcms.cz]
Technical Support Center: Optimization of Monomethyl Succinate Linker Length in Bioconjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of monomethyl succinate (MMS) and other succinate-based linkers in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the role of a monomethyl succinate (MMS) linker in bioconjugation?
A monomethyl succinate linker is a type of chemical spacer used to connect a biomolecule (like an antibody) to another molecule (like a drug or a dye). It is often part of a larger, more complex linker structure. The succinate portion provides a stable, four-carbon chain that can be derivatized for attachment. The length and overall composition of the linker, which may include components like polyethylene glycol (PEG) in addition to the MMS moiety, are critical for the performance of the final bioconjugate.[]
Q2: Why is the length of the linker so important for a bioconjugate's function?
The linker length is a critical design parameter that significantly influences the bioconjugate's overall stability, efficacy, and safety.[2][3] Key factors affected by linker length include:
-
Solubility and Aggregation : Hydrophilic linkers, such as those incorporating PEG spacers, can improve the solubility of the conjugate, which is especially important when working with hydrophobic payloads.[2][3] This helps prevent aggregation, allowing for higher and more consistent drug-to-antibody ratios (DAR).[2][3]
-
Steric Hindrance : A linker must be long enough to prevent the payload from interfering with the biomolecule's binding to its target.[4][5] However, an excessively long linker can sometimes lead to decreased activity.[4][6]
-
Pharmacokinetics (PK) : The length and composition of the linker can affect the bioconjugate's circulation half-life.[3][7] Longer, more hydrophilic linkers can sometimes increase the in vivo half-life.[3]
-
Payload Release : For cleavable linkers, the length and structure can influence the efficiency of payload release at the target site.[8][9]
Q3: What are the common chemistries used to attach succinate-based linkers to biomolecules?
A common method for attaching succinate-based linkers is through amide bond formation.[10] This typically involves activating the carboxylic acid of the succinate linker (e.g., from the MMS) to form an N-hydroxysuccinimide (NHS) ester. This activated NHS ester then reacts efficiently with primary amines, such as the side chain of lysine residues on a protein, to form a stable amide bond.[10][11]
Q4: What is succinimide ring hydrolysis and why is it important?
When using maleimide chemistry to attach a linker to a thiol group (e.g., from a cysteine residue), a succinimide ring is formed.[12][13] This ring can be unstable and prone to a reverse Michael reaction, leading to premature release of the payload.[12][13][14] Hydrolysis of the succinimide ring ("ring-opening") creates a more stable succinamic acid thioether bond, which significantly enhances the stability of the conjugate in vivo.[14][15] However, this ring-opened form can sometimes revert to the closed, less stable form, a process that can be influenced by the linker's chemical structure.[12][13]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of linker length in bioconjugation experiments.
Issue 1: Low Conjugation Yield or Inconsistent Drug-to-Antibody Ratio (DAR)
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Optimize the reaction pH. For NHS ester-amine reactions, a pH of 7.2-8.5 is typical; however, higher pH increases the rate of NHS ester hydrolysis.[11] Perform small-scale experiments to find the optimal balance. Also, optimize reaction time and temperature.[16][17] |
| Poor Solubility of Linker-Payload | If the linker-payload construct is hydrophobic, it may precipitate in aqueous buffers. Try adding a small amount of a water-miscible organic co-solvent like DMSO.[5] Alternatively, use a longer, more hydrophilic linker (e.g., by incorporating more PEG units).[5] |
| Incompatible Buffer Components | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for reaction with NHS esters.[16] Perform a buffer exchange into a non-amine-containing buffer like PBS before starting the conjugation.[16] |
| Steric Hindrance | A short linker may not be able to efficiently reach the conjugation site on the biomolecule.[5] If steric hindrance is suspected, test a longer or more flexible linker.[5] |
| Hydrolyzed/Degraded Reagents | NHS esters are moisture-sensitive.[11] Prepare the activated linker solution immediately before use in an anhydrous solvent like DMSO or DMF.[11] |
Issue 2: Aggregation of the Final Bioconjugate
| Possible Cause | Recommended Solution |
| Increased Hydrophobicity | Conjugation of a hydrophobic payload increases the overall hydrophobicity of the biomolecule, leading to aggregation.[3] This is a primary reason to incorporate hydrophilic spacers like PEG into the linker design.[2][18] |
| High Drug-to-Antibody Ratio (DAR) | A high DAR, especially with hydrophobic payloads, increases the likelihood of aggregation.[5] If aggregation is observed, try targeting a lower DAR by reducing the molar excess of the linker-payload during the reaction. |
| Suboptimal Buffer Conditions | The buffer's pH and ionic strength can influence protein stability. Screen different buffer systems (e.g., phosphate, histidine) and pH values to find conditions that minimize aggregation.[5] |
| Over-modification of the Biomolecule | Modifying too many surface residues can alter the protein's isoelectric point and lead to precipitation.[19] Consider using site-specific conjugation methods to create a more homogeneous product.[16][17] |
Issue 3: Reduced Biological Activity of the Bioconjugate
| Possible Cause | Recommended Solution |
| Steric Hindrance at the Binding Site | The linker may be too short, causing the payload to block the active or binding site of the biomolecule.[5] Test a longer linker to provide greater spatial separation between the biomolecule and the payload.[5] |
| Conjugation at a Critical Residue | Random conjugation (e.g., to lysine residues) can result in modification within a critical binding region, impairing function. If activity is consistently lost, site-specific conjugation may be necessary.[16][20] |
| Conformational Changes | The attachment of the linker-payload may induce a conformational change in the biomolecule that reduces its activity. Experiment with different linker attachment chemistries or shorter/more rigid linkers.[5] |
| Payload Interference | The payload itself might interfere with the biological assay. Ensure proper controls are in place, including the unconjugated biomolecule and the free payload. The optimal linker length can be highly dependent on the specific payload.[5] |
Quantitative Data on Linker Length Optimization
The optimal linker length is often a trade-off between various properties and must be determined empirically.[3] The following tables summarize general trends observed in preclinical studies, primarily using PEG spacers, which are often combined with succinate moieties in complex linkers.
Table 1: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)
| PEG Spacer Length | DAR Efficiency | Rationale |
| Short (e.g., PEG2, PEG4) | Can enable efficient conjugation, leading to optimal DAR.[3][21] | Provides a good balance of hydrophilicity and compact size, facilitating an efficient conjugation process.[3][21] |
| Intermediate (e.g., PEG6, PEG8, PEG12) | Often demonstrates high drug loading efficiencies.[21][22] | Balances improved solubility with minimal steric hindrance, often representing an optimal range for achieving higher DAR.[21] |
| Long (e.g., PEG24) | May result in lower drug loading.[21] | Increased steric hindrance from the long PEG chain can impede the conjugation reaction.[21] |
Table 2: Impact of PEG Spacer Length on In Vitro and In Vivo Performance
| Property | PEG Spacer Length | General Trend and Rationale |
| In Vitro Potency (IC50) | Short (e.g., PEG2, PEG4) | Often associated with higher in vitro potency (lower IC50).[3][7] Shorter linkers may lead to more efficient cellular processing or less steric hindrance at the target site. |
| Long (e.g., PEG8, PEG12+) | Can sometimes lead to decreased in vitro potency.[3][6][7] Longer, flexible chains might sterically hinder the interaction of the payload with its intracellular target. | |
| Plasma Clearance | Short to Long | A clear trend of decreased clearance (longer half-life) is often observed as PEG length increases, plateauing around PEG8-PEG12.[4] The hydrophilic PEG shield reduces renal clearance and enzymatic degradation. |
| In Vivo Efficacy | Context-Dependent | The optimal linker length for in vivo efficacy is a balance between stability, clearance, and potency, and is highly dependent on the specific antibody, payload, and tumor model.[23] |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation via Lysine Residues
This protocol describes a general method for conjugating a succinate-linker activated with an NHS ester to an antibody.
-
Antibody Preparation :
-
NHS Ester-Linker Preparation :
-
Immediately before use, dissolve the NHS ester-activated linker-payload in anhydrous DMSO or DMF to create a concentrated stock solution.[11]
-
-
Conjugation Reaction :
-
Quenching :
-
Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[11] This will react with any remaining NHS esters.
-
-
Purification :
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
DAR can be determined using UV-Vis spectrophotometry if the drug and antibody have distinct absorbance maxima.[22]
-
Measure the absorbance of the purified bioconjugate at 280 nm (A280) and at the maximum absorbance wavelength of the drug (A_drug).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law (A = εbc), correcting for the drug's contribution to the A280 reading.
-
The DAR is the molar ratio of the drug to the antibody.
Alternatively, methods like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) can provide more detailed information on the distribution of drug species.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the potency of an antibody-drug conjugate (ADC) on a target cancer cell line.[24]
-
Cell Plating : Seed the target cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
ADC Treatment : Treat the cells with a serial dilution of the ADC (with varying linker lengths), a non-binding control ADC, and free drug for a specified period (e.g., 72-96 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.[24]
-
Solubilization : Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading : Measure the absorbance of each well on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis : Plot the cell viability versus the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
The following diagrams illustrate key workflows and relationships in the optimization of linker length for bioconjugation.
Caption: A typical experimental workflow for optimizing linker length in bioconjugation projects.
Caption: The impact of linker length on key physicochemical and biological properties of a bioconjugate.
Caption: A decision tree to guide troubleshooting efforts for low bioconjugation yields.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 9. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellmosaic.com [cellmosaic.com]
- 11. benchchem.com [benchchem.com]
- 12. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 17. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 18. benchchem.com [benchchem.com]
- 19. vectorlabs.com [vectorlabs.com]
- 20. aboligo.com [aboligo.com]
- 21. books.rsc.org [books.rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Protein Labeling with NHS-Esters
This guide provides comprehensive troubleshooting advice and protocols for researchers, scientists, and drug development professionals working with N-hydroxysuccinimide (NHS) ester-based protein labeling.
Frequently Asked Questions (FAQs)
A quick reference for the most common queries regarding NHS-ester labeling chemistry.
Q1: What is the optimal pH for labeling proteins with NHS-esters? The optimal pH for reacting NHS-esters with primary amines (N-terminus and lysine residues) is between 8.3 and 8.5.[1][2] In this pH range, the primary amines are sufficiently deprotonated to act as effective nucleophiles, while the competing hydrolysis of the NHS-ester is minimized.[2] At a lower pH, the amine groups are protonated and less reactive, whereas at a pH above 8.5, the rate of NHS-ester hydrolysis significantly increases, reducing labeling efficiency.[1][2] For proteins sensitive to higher pH, a lower pH of around 7.4 can be used, but this will require a longer incubation time.[3]
Q2: Which buffers are compatible with NHS-ester reactions, and which should be avoided? It is critical to use buffers that are free of primary amines.[4]
-
Compatible Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, carbonate, borate, and HEPES buffers are suitable, provided they are adjusted to the optimal pH range of 8.3-8.5.[2][4] A 0.1 M sodium bicarbonate buffer is commonly recommended.[1][2]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided.[2][5] These substances will compete with the protein's primary amines for reaction with the NHS-ester, leading to significantly lower labeling efficiency.[2] If your protein is in an incompatible buffer, a buffer exchange step via dialysis or gel filtration is required before labeling.[2][5]
Q3: How should I store and handle NHS-ester reagents? NHS-esters are highly sensitive to moisture and should be stored in a desiccated environment at -20°C.[2][6] To prevent condensation, always allow the reagent vial to equilibrate to room temperature before opening.[2][6] It is best to prepare fresh stock solutions in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before each use.[2][7]
Q4: What is the primary competing reaction that reduces labeling efficiency? The main side reaction is the hydrolysis of the NHS-ester by water.[2] This reaction forms an unreactive carboxylic acid and N-hydroxysuccinimide (NHS), reducing the amount of active ester available to react with the protein.[2] The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH values.[2]
Q5: What is a typical Degree of Labeling (DOL) for an antibody? The Degree of Labeling (DOL) represents the average number of dye molecules conjugated per protein molecule.[8] For most antibody applications, a DOL between 2 and 10 is considered optimal.[2][8] However, the ideal DOL depends on the specific application and dye. Over-labeling can lead to issues like fluorescence quenching, reduced protein solubility, and loss of biological activity, while under-labeling results in a weak signal.[2][9]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the labeling process in a question-and-answer format.
Issue 1: Low or No Labeling Efficiency
This is the most common problem encountered. The table below outlines potential causes and the recommended actions to resolve them.
| Potential Cause | Recommended Action |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 8.3-8.5.[2] A pH that is too low results in protonated, unreactive amines, while a pH that is too high accelerates NHS-ester hydrolysis.[1][2] |
| Presence of Competing Amines | Ensure the protein solution is free from amine-containing buffers (e.g., Tris, glycine) or stabilizers (e.g., BSA, gelatin).[2][10] Perform buffer exchange using dialysis or gel filtration if necessary.[2] |
| Inactive/Hydrolyzed NHS-Ester | NHS-esters are moisture-sensitive.[6] Always allow the vial to warm to room temperature before opening.[2] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[2][7] |
| Low Protein Concentration | The labeling reaction efficiency is concentration-dependent.[2] Increase the protein concentration; a concentration of at least 2 mg/mL is recommended for efficient labeling.[6][7] |
| Inappropriate Dye-to-Protein Molar Ratio | An insufficient molar excess of the NHS-ester will result in a low DOL.[2] Start with a 5-fold to 20-fold molar excess of dye over protein and optimize for your specific protein.[7] |
| Poor NHS-Ester Solubility | Ensure the NHS-ester is completely dissolved in anhydrous DMSO or DMF before adding it to the protein solution.[2] The final concentration of the organic solvent in the reaction should typically be less than 10%.[2][11] |
| Lack of Accessible Primary Amines | The reaction targets the N-terminus and lysine residues.[3] If your protein has few accessible primary amines, labeling efficiency will be inherently low. Consider alternative labeling chemistries targeting other functional groups.[2] |
Troubleshooting Logic for Low Labeling Efficiency
The following diagram provides a step-by-step decision-making process to diagnose the cause of low labeling efficiency.
Issue 2: Protein Precipitation During or After Labeling
Protein aggregation can be a significant problem. The table below details common causes and solutions.
| Potential Cause | Recommended Action |
| High Dye-to-Protein Ratio | Excessive labeling can increase the hydrophobicity of the protein, leading to aggregation.[11] Reduce the molar excess of the NHS-ester in the reaction.[11][12] |
| High Organic Solvent Concentration | The final concentration of DMSO or DMF should not exceed 10% of the total reaction volume, as higher concentrations can denature the protein.[11][12] Dissolve the dye in the smallest practical volume of solvent.[11] |
| Change in Protein Charge | The reaction neutralizes the positive charge of lysine residues, which can alter the protein's isoelectric point and solubility.[12] Consider using a crosslinker with a more hydrophilic spacer arm (e.g., containing PEG).[12] |
| Inherent Protein Instability | The protein itself may be unstable under the required buffer or temperature conditions. Try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[7] |
Quantitative Data Summary
For successful and reproducible labeling, refer to the following optimized reaction parameters.
Table 1: Recommended Reaction Conditions for NHS-Ester Labeling
| Parameter | Recommended Value | Notes |
| pH | 8.3 - 8.5 | Critical for efficient reaction and minimizing hydrolysis.[1][2] |
| Temperature | Room Temperature (18-25°C) or 4°C | Room temperature reactions are faster (1-2 hours); 4°C (overnight) can improve stability for sensitive proteins.[7] |
| Incubation Time | 1 - 4 hours at RT; Overnight at 4°C | Longer incubation may be needed at lower pH or temperature.[3][7] |
| Protein Concentration | > 2 mg/mL | Higher concentrations favor more efficient labeling.[6][7] |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | This is a starting range and must be optimized for each specific protein and desired DOL.[2][7] |
| Solvent Concentration | < 10% (v/v) | Final concentration of DMSO or DMF in the reaction mix.[2][11] |
Experimental Protocols
Protocol 1: General Workflow for Protein Labeling with an NHS-Ester
This protocol provides a general procedure for labeling a protein with a fluorescent dye NHS-ester.
Methodology:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[1][2] If the protein is in an incompatible buffer, perform a buffer exchange.[2]
-
Prepare NHS-Ester Solution: Immediately before use, allow the NHS-ester vial to warm to room temperature.[2] Dissolve the ester in anhydrous DMSO or DMF to a stock concentration of 1-10 mg/mL or 10 mM.[7][10]
-
Perform the Labeling Reaction: While gently stirring the protein solution, add the calculated amount of NHS-ester stock solution to achieve the desired molar excess (e.g., 10:1 dye-to-protein).[7] Incubate the reaction for 1-2 hours at room temperature, protected from light.[7]
-
Purify the Labeled Protein: Separate the labeled protein from the unreacted free dye.[10] The most common methods are size exclusion chromatography (e.g., desalting or spin columns) or dialysis.[13]
-
Determine Degree of Labeling: Calculate the DOL to assess the efficiency of the reaction (see Protocol 2).
-
Storage: Store the purified conjugate protected from light at 4°C. For long-term storage, consider adding a stabilizing agent like BSA and storing at -20°C or -80°C.[14]
Protocol 2: How to Determine the Degree of Labeling (DOL)
The DOL is calculated from the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (A_max).[9][15]
Methodology:
-
Measure Absorbance: After removing all unbound dye, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the dye's maximum absorbance wavelength (A_max) using a spectrophotometer.[15][16]
-
Calculate Protein Concentration: The dye also absorbs at 280 nm, so a correction factor (CF) is needed. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at A_max.
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)
-
Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)
-
where ε_protein is the molar extinction coefficient of the protein.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max / (ε_dye × path length)
-
where ε_dye is the molar extinction coefficient of the dye at A_max.
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. biotium.com [biotium.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to Monomethyl Succinate and Dimethyl Succinate in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of monomethyl succinate and dimethyl succinate, focusing on their distinct effects in key biological assays. The information presented is supported by experimental data to assist researchers in selecting the appropriate molecule for their studies in areas such as metabolic disorders, neuroscience, and cancer research.
Introduction
Monomethyl succinate and dimethyl succinate are esterified forms of succinate, a key intermediate in the tricarboxylic acid (TCA) cycle. Their esterification enhances cell permeability, allowing for the investigation of intracellular succinate metabolism and signaling. While structurally similar, these two molecules exhibit distinct biological effects, primarily due to differences in their metabolism and subsequent interaction with cellular machinery. Monomethyl succinate has been extensively studied for its role as an insulin secretagogue, whereas dimethyl succinate is often utilized as a tool to elevate intracellular succinate levels and study its impact on cellular processes like myogenesis and respiration.
Comparative Biological Activities
The primary distinction in the biological activities of monomethyl succinate and dimethyl succinate lies in their principal effects on different cell types and pathways. Monomethyl succinate is a potent stimulator of insulin secretion from pancreatic β-cells, while dimethyl succinate is primarily used to study the consequences of elevated intracellular succinate, which can include disruption of the TCA cycle, impaired myogenesis, and induction of apoptosis.[1]
Data Summary
| Biological Assay | Monomethyl Succinate | Dimethyl Succinate | Key Findings |
| Insulin Secretion (Pancreatic Islets) | Potent stimulator | Metabolized by islets, but direct comparative insulin secretagogue effect not well-documented. | Monomethyl succinate induces a biphasic insulin release, comparable in the first phase to glucose.[2] Dimethyl succinate is metabolized to CO2 in islets. |
| Cellular Respiration | Can reduce glucose oxidation in islets.[1] | Decreases maximal cellular respiration and reserve capacity in C2C12 myoblasts.[1] | Both compounds can impact mitochondrial respiration, albeit in different cellular contexts and potentially through different mechanisms. |
| Myogenesis (C2C12 myoblasts) | Not extensively studied | Impairs myogenic differentiation and reduces protein anabolism.[1] | Dimethyl succinate-induced elevation of intracellular succinate disrupts muscle cell development. |
| Apoptosis (C2C12 myoblasts) | Not extensively studied | Induces apoptosis at higher concentrations (e.g., 16 mM).[1] | Elevated intracellular succinate resulting from dimethyl succinate treatment can trigger programmed cell death. |
| SUCNR1 (GPR91) Activation | Not a primary focus of cited studies | Not a primary focus of cited studies | While both are derivatives of the SUCNR1 ligand succinate, their primary effects in the cited studies are intracellular, following esterase-mediated conversion to succinate and methanol/methoxide. |
Experimental Protocols
Insulin Secretion Assay in Isolated Pancreatic Islets
This protocol is adapted from methods used to assess the effects of secretagogues on insulin release from isolated rodent islets.
Materials:
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 culture medium
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations
-
Monomethyl succinate and/or dimethyl succinate
-
24-well culture plates
-
Insulin ELISA kit
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Stereomicroscope
Procedure:
-
Islet Isolation: Isolate pancreatic islets from rodents by injecting cold collagenase P solution into the pancreatic duct to inflate the pancreas. Excise the pancreas and digest it in a 37°C water bath. Stop the digestion with cold HBSS and purify the islets using a density gradient.
-
Islet Culture: Handpick the islets under a stereomicroscope and culture them overnight in RPMI-1640 medium.
-
Pre-incubation: Transfer batches of 10-15 islets of similar size into a 24-well plate. Pre-incubate the islets in KRB buffer with low glucose for 1-2 hours at 37°C to establish a basal state of insulin secretion.
-
Treatment: Replace the pre-incubation buffer with KRB buffer containing low glucose and the desired concentrations of monomethyl succinate or dimethyl succinate. For control wells, use the buffer without the test compounds.
-
Basal Insulin Secretion: After a 1-hour incubation, collect the supernatant to measure basal insulin secretion.
-
Stimulated Insulin Secretion: Replace the buffer with KRB buffer containing high glucose, with or without the test compounds, and incubate for another hour. Collect the supernatant to measure stimulated insulin secretion.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
Cellular Respiration Assay using a Seahorse XF Analyzer
This protocol outlines the measurement of oxygen consumption rate (OCR) to assess the impact of monomethyl succinate and dimethyl succinate on mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Analyzer
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Monomethyl succinate and/or dimethyl succinate
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Adherent cells of interest (e.g., C2C12 myoblasts)
Procedure:
-
Cell Seeding: Seed the cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Cell Preparation: On the day of the assay, replace the culture medium with the assay medium pre-warmed to 37°C. Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the mitochondrial stress test compounds and the test articles (monomethyl succinate or dimethyl succinate) into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate.
-
Data Acquisition: Start the assay protocol. The instrument will measure the basal OCR and then the OCR after sequential injections of the test compounds and mitochondrial stressors.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Signaling Pathways and Mechanisms of Action
Monomethyl Succinate-Induced Insulin Secretion
Monomethyl succinate stimulates insulin secretion in pancreatic β-cells through a mechanism that involves its intracellular metabolism.[1] Once inside the cell, it is hydrolyzed to succinate and methanol. Succinate enters the mitochondria and is metabolized, leading to an increase in the ATP/ADP ratio. This closes ATP-sensitive potassium (KATP) channels, causing membrane depolarization and the opening of voltage-gated calcium channels. The resulting influx of Ca2+ triggers the exocytosis of insulin-containing granules.[1] Additionally, monomethyl succinate has been shown to activate phosphoinositide hydrolysis and protein kinase C, further contributing to insulin release.[1]
Caption: Monomethyl succinate signaling in insulin secretion.
Dimethyl Succinate and its Impact on Cellular Metabolism
Dimethyl succinate serves as a cell-permeable precursor to succinate. Following its entry into the cell and hydrolysis by esterases, the resulting increase in intracellular succinate can have several metabolic consequences. High levels of succinate can lead to the reversal of succinate dehydrogenase (SDH) activity, impacting the TCA cycle. In myocytes, this disruption of metabolic homeostasis has been shown to impair differentiation and protein synthesis. Furthermore, the overload of succinate in the mitochondria can lead to increased production of reactive oxygen species (ROS) and a decrease in maximal respiratory capacity.
Caption: Metabolic consequences of dimethyl succinate treatment.
Conclusion
Monomethyl succinate and dimethyl succinate, while both cell-permeable forms of succinate, serve distinct purposes in biological research. Monomethyl succinate is a valuable tool for investigating the mechanisms of insulin secretion and β-cell function. In contrast, dimethyl succinate is more suited for studies aiming to understand the cellular responses to elevated intracellular succinate levels, including metabolic reprogramming, and cytotoxicity. The choice between these two compounds should be guided by the specific biological question and the cellular context of the investigation. Further direct comparative studies are warranted to fully elucidate the nuances of their biological activities.
References
A Comparative Guide to Amine-Reactive Protein Modification and Cross-Linking Agents
For researchers, scientists, and drug development professionals, the covalent modification and cross-linking of proteins are indispensable techniques for studying protein structure, function, and interactions. The choice of reagent is critical and depends on the desired outcome, whether it is to alter the physicochemical properties of a protein or to covalently link interacting partners. This guide provides an objective comparison of protein modification via succinylation and cross-linking using common amine-reactive reagents.
Initially, it is crucial to distinguish between protein modification and cross-linking. While both involve the chemical alteration of amino acid residues, modification typically refers to the attachment of a molecule to a single residue, altering its properties. Cross-linking, on the other hand, involves covalently linking two or more molecules. In this context, succinic anhydride is a modifying agent, not a cross-linker. It reacts with primary amines to convert them into carboxyl groups, a process known as succinylation.[1][2] This guide will compare the practice of succinylation with true cross-linking strategies that also target amine groups, such as those employing N-hydroxysuccinimide (NHS) esters and carbodiimides.
Protein Modification with Succinic Anhydride (Succinylation)
Succinic anhydride is a cyclic anhydride that reacts with nucleophilic groups on proteins, most notably the ε-amino group of lysine residues and the N-terminal α-amino group.[2][3] This reaction opens the anhydride ring and forms a stable amide bond, introducing a succinyl group.
Key Characteristics:
-
Reaction Specificity: Primarily targets primary amines (lysine, N-terminus) but can also react with hydroxyl (serine, threonine) and sulfhydryl (cysteine) groups.[2]
-
Charge Alteration: The reaction replaces a positively charged primary amine with a negatively charged carboxyl group from the succinate moiety. This significant shift in charge can be used to increase the solubility of proteins.[1]
-
Outcome: This is a modification, not a cross-linking reaction. It is used to block lysine residues, alter a protein's isoelectric point, or improve solubility.[1]
Homobifunctional N-Hydroxysuccinimide (NHS) Ester Cross-linkers
Homobifunctional NHS esters are among the most widely used amine-reactive cross-linkers.[4] They consist of two NHS ester reactive groups connected by a spacer arm. These reagents react with primary amines to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct.[5]
Common Examples:
-
DSS (Disuccinimidyl suberate): A water-insoluble cross-linker with an 11.4 Å spacer arm, commonly used for intracellular cross-linking as it can permeate cell membranes.[4]
-
BS³ (Bis(sulfosuccinimidyl) suberate): The water-soluble analog of DSS, making it ideal for modifying cell surface proteins as it cannot cross the cell membrane.[4]
Key Characteristics:
-
Reaction Specificity: Highly reactive towards primary amines at physiological to slightly alkaline pH (7.2-8.5).[4][5]
-
Stability: The resulting amide bond is highly stable. However, the NHS ester itself is susceptible to hydrolysis in aqueous solutions, which is a competing reaction that reduces efficiency.[5]
-
Spacer Arm: The length and chemical nature of the spacer arm are critical for determining the distance between the linked molecules and can influence the efficiency of the reaction.[5]
"Zero-Length" Cross-linking with EDC and NHS
The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-hydroxysuccinimide (NHS) is a widely used "zero-length" cross-linking method.[6] EDC activates carboxyl groups (found on aspartic acid, glutamic acid, and C-termini) to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form an amide bond. The addition of NHS stabilizes this intermediate by converting it to a semi-stable NHS ester, which is less prone to hydrolysis and more efficient at reacting with amines.[6]
Key Characteristics:
-
Mechanism: It facilitates the direct conjugation of a carboxyl group to an amine group without adding any spacer atoms, hence the term "zero-length."[6]
-
Versatility: This method can be used to link any two molecules that possess a carboxyl and an amine group, respectively.
-
Efficiency: The inclusion of NHS significantly improves the efficiency and yield of the cross-linking reaction by creating a more stable intermediate that is less susceptible to hydrolysis.[6] Studies have shown that optimizing the NHS to EDC molar ratio is crucial for maximizing cross-linking efficiency.[7]
Performance Comparison of Amine-Reactive Reagents
The selection of a suitable agent depends heavily on the specific experimental goals. The following table summarizes the key performance characteristics of the discussed reagents.
| Feature | Succinic Anhydride | Homobifunctional NHS Esters (e.g., DSS, BS³) | EDC/NHS |
| Primary Function | Protein Modification (Succinylation) | Inter- and Intramolecular Cross-linking | "Zero-Length" Cross-linking |
| Target Residues | Primary amines (Lys), -OH, -SH | Primary amines (Lys) | Carboxyls (-COOH) and Primary amines (Lys) |
| Resulting Bond | Amide | Amide | Amide |
| Spacer Arm | Not Applicable | Fixed length (e.g., 11.4 Å for DSS/BS³) | None ("Zero-Length") |
| Effect on Charge | Converts positive amine to negative carboxyl | Neutral | Neutralizes carboxyl and amine charges |
| Key Advantage | Alters protein charge for solubilization[1] | Covalently links proteins at a defined distance | Directly conjugates interacting proteins |
| Key Limitation | Does not cross-link proteins | Susceptible to hydrolysis; fixed spacer length | Requires both carboxyl and amine groups |
Experimental Protocols
Detailed and optimized protocols are critical for successful modification and cross-linking.
Protocol 1: Protein Succinylation with Succinic Anhydride
This protocol is a general guideline for blocking lysine residues.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate buffer, pH 7.5)
-
Succinic anhydride
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
Quenching solution (e.g., 1 M hydroxylamine, pH 8.5)
Procedure:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare a fresh stock solution of succinic anhydride in a water-miscible organic solvent like DMSO.
-
Add a 20- to 50-fold molar excess of succinic anhydride to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1 hour.
-
To stop the reaction, add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes.
-
Remove excess reagent and byproducts by dialysis or using a desalting column.
Protocol 2: Cross-linking with an NHS Ester (e.g., BS³)
This protocol provides a general procedure for protein cross-linking using a water-soluble NHS ester.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-8.5)
-
BS³ (Bis(sulfosuccinimidyl) suberate)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Prepare the protein solution in the reaction buffer at a suitable concentration (0.1-5 mg/mL).
-
Immediately before use, dissolve the BS³ cross-linker in the reaction buffer.
-
Add the cross-linker to the protein solution to achieve the desired final concentration. A 20- to 50-fold molar excess of cross-linker to protein is a common starting point.[5]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[5]
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15 minutes.[5]
-
Proceed with the analysis of the cross-linked products (e.g., by SDS-PAGE).
Protocol 3: "Zero-Length" Cross-linking with EDC/NHS
This protocol describes a two-step process to conjugate a protein with carboxyl groups to a protein with amine groups.
Materials:
-
Protein #1 (with carboxyl groups) in an amine-free buffer (e.g., 0.1 M MES, pH 5.0-6.0).[6]
-
Protein #2 (with amine groups) in a suitable buffer (e.g., PBS, pH 7.2-7.5).[6]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution (e.g., 2-Mercaptoethanol or Hydroxylamine)[6]
-
Desalting columns for buffer exchange.
Procedure:
-
Activation of Protein #1: a. Dissolve Protein #1 in MES buffer. b. Add a 5- to 10-fold molar excess of Sulfo-NHS over the protein, and a 2- to 4-fold molar excess of EDC over Sulfo-NHS.[6] c. Incubate for 15-30 minutes at room temperature.[6]
-
Quenching of EDC (Optional but Recommended): a. Add 2-mercaptoethanol to a final concentration of 20 mM to quench unreacted EDC.[6] b. Remove excess EDC and Sulfo-NHS using a desalting column, exchanging the buffer to PBS (pH 7.2-7.5).
-
Conjugation to Protein #2: a. Immediately add the activated Protein #1 to the solution of Protein #2. b. Incubate for 2 hours at room temperature or overnight at 4°C.
-
The final conjugate can be purified as needed.
Visualizing the Mechanisms and Workflows
Diagrams created using the DOT language provide clear visual representations of the chemical reactions and experimental processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cross-linking and characterisation of gelatin matrices for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cleavable Linkers in Bioconjugate Development: An Objective Analysis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a cleavable linker is a critical determinant in the design of successful targeted therapies such as antibody-drug conjugates (ADCs). An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while ensuring efficient and rapid cleavage at the target site. This guide provides an objective comparison of the most prominently validated cleavable linkers, supported by experimental data and detailed methodologies to inform the rational design of next-generation bioconjugates.
Addressing Monomethyl Succinate and Ester-Based Linkers
Initial inquiries into the validation of monomethyl succinate as a cleavable linker did not yield substantial evidence of its widespread use in targeted drug delivery systems like ADCs. Succinate esters, and ester-based linkers in general, face a significant challenge: susceptibility to premature cleavage in human plasma by ubiquitous and often promiscuous esterase enzymes. This can lead to non-specific drug release, undermining the targeted therapeutic strategy. While research into hydrolysis-resistant ester linkers is ongoing, the focus of this guide will be on the well-established and clinically validated cleavable linker technologies.
Comparison of Validated Cleavable Linker Technologies
The majority of cleavable linkers in clinical development and on the market fall into three main categories based on their cleavage mechanism: protease-sensitive, pH-sensitive, and glutathione-sensitive (disulfide) linkers.
Data Presentation: Performance of Cleavable Linkers
The following table summarizes key performance parameters for the three major classes of cleavable linkers. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental conditions, including the specific antibody, payload, and cell lines used in different studies.
| Linker Type | Cleavage Trigger | Common Examples | Plasma Stability | Cleavage Efficiency | Key Advantages | Key Disadvantages |
| Protease-Sensitive | Lysosomal proteases (e.g., Cathepsin B) | Valine-Citrulline (VC), Valine-Alanine (VA), Gly-Phe-Leu-Gly (GFLG) | Generally high, but can be susceptible to cleavage by other proteases (e.g., neutrophil elastase)[1] | High in the lysosomal compartment | High plasma stability, specific cleavage mechanism[2] | Potential for off-target cleavage, can be immunogenic |
| pH-Sensitive | Acidic environment of endosomes and lysosomes (pH 4.5-6.2)[3][4] | Hydrazones, Carbonates, Acetals | Variable; some hydrazones can be unstable in plasma[5] | Efficient in acidic compartments | Simple mechanism, not dependent on enzyme expression | Potential for instability at physiological pH, leading to premature release |
| Glutathione-Sensitive | High intracellular glutathione (GSH) concentration (mM range) vs. low plasma concentration (µM range) | Disulfide bonds (e.g., SPP, SPDB) | Moderate; can be susceptible to reduction by other thiols | Efficient in the reducing intracellular environment | Good intracellular release, tunable stability through steric hindrance | Potential for premature reduction in circulation, especially with less hindered disulfides |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the cleavage mechanisms of the discussed linkers and a general workflow for assessing their stability.
Caption: Cleavage mechanisms for protease-, pH-, and glutathione-sensitive linkers.
Caption: Experimental workflow for evaluating ADC linker stability and function.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the objective comparison of different cleavable linkers.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[6]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).[6]
-
At each time point, stop the reaction by freezing the samples at -80°C.[6]
-
Analyze the samples to quantify the amount of intact ADC and released payload. Common analytical methods include:
Enzymatic Cleavage Assay (for Protease-Sensitive Linkers)
Objective: To assess the susceptibility of a linker to cleavage by a specific protease (e.g., Cathepsin B).
Methodology:
-
Prepare a reaction mixture containing the ADC (or a fluorogenic linker-payload conjugate), the purified enzyme (e.g., recombinant human Cathepsin B), and an appropriate assay buffer (e.g., sodium acetate buffer at pH 5.5).[8][9]
-
If necessary, pre-activate the enzyme according to the manufacturer's instructions (e.g., with DTT for Cathepsin B).[9]
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points and quench the reaction (e.g., with a suitable inhibitor or by adding a cold organic solvent).[9]
-
Analyze the samples to quantify the amount of released payload using methods such as HPLC or LC-MS. If a fluorogenic substrate is used, the cleavage can be monitored in real-time using a fluorescence plate reader.[8][9]
pH-Dependent Hydrolysis Assay (for pH-Sensitive Linkers)
Objective: To determine the rate of linker cleavage at different pH values, mimicking physiological and endosomal/lysosomal conditions.
Methodology:
-
Incubate the ADC in buffers of varying pH (e.g., pH 7.4, 6.0, and 5.0) at 37°C.
-
Collect aliquots at different time points.
-
Stop the hydrolysis by neutralizing the pH or freezing the samples.
-
Quantify the amount of released payload using a suitable analytical method like HPLC or LC-MS.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.[10]
-
Treat the cells with serial dilutions of the ADC and incubate for a period that allows for the assessment of cytotoxicity (typically 72 to 120 hours).[10]
-
Assess cell viability using a colorimetric assay such as MTT or XTT, or a lactate dehydrogenase (LDH) release assay.[10]
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Monomethyl Succinate and Monooctyl Maleate for Research and Pharmaceutical Applications
This guide provides a detailed comparative study of the properties of monomethyl succinate and monooctyl maleate, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection and application of these molecules. The comparison covers physicochemical properties, synthesis and reactivity, biological activities, biodegradability, and toxicological profiles, supported by experimental data and detailed methodologies.
Physicochemical Properties
| Property | Monomethyl Succinate | Monooctyl Maleate |
| Molecular Formula | C₅H₈O₄ | C₁₂H₂₀O₄[1] |
| Molecular Weight | 132.11 g/mol | 228.28 g/mol [1] |
| Appearance | White to off-white crystalline solid | Solid powder[1] |
| Melting Point | 54-57 °C | 32-32.5 °C[1] |
| Boiling Point | 151 °C at 20 mmHg | 342 °C at 760 mmHg[1] |
| Water Solubility | Slightly soluble | Predicted to be low[1] |
| pKa | Predicted to be ~4.5-5.0 | Predicted to be ~3-4[1] |
| LogP (Octanol-Water) | Predicted to be ~3.5 | 3.38 (calculated)[1] |
Synthesis and Reactivity
Both monomethyl succinate and monooctyl maleate are synthesized via esterification of their parent dicarboxylic acids or anhydrides with the corresponding alcohol.
Monomethyl Succinate Synthesis : The most common laboratory method for synthesizing monoalkyl succinates is the partial esterification of succinic anhydride with the alcohol. This approach is favored over the direct esterification of succinic acid with one equivalent of alcohol to avoid the production of a mixture of diacid, monoester, and diester.[1]
Monooctyl Maleate Synthesis : This compound is typically prepared by the reaction of maleic anhydride with 1-octanol. The reaction is often conducted under reflux in a solvent such as toluene.[1]
In terms of reactivity, the presence of the carbon-carbon double bond in the maleate structure of monooctyl maleate makes it susceptible to addition reactions, such as hydrogenation, which would convert it to monooctyl succinate. This double bond also makes it more resistant to microbial degradation compared to the saturated succinate ester.[1] Monomethyl succinate is generally stable but is incompatible with strong oxidizing agents.
Biological Activities and Applications
Monomethyl Succinate: Esters of succinic acid have been investigated for their insulinotropic properties, making them of interest for the treatment of non-insulin-dependent diabetes mellitus. Monomethyl succinate has been shown to stimulate insulin secretion from pancreatic β-cells. This action is dependent on extracellular calcium and is thought to involve the activation of protein kinase C and an increase in phosphoinositide hydrolysis. The metabolism of monomethyl succinate within the mitochondria is also believed to play a role in its insulin-releasing effect.
Monooctyl Maleate: Monooctyl maleate and other maleate esters are utilized in various industrial applications. They can act as plasticizers, co-monomers in polymerization reactions, and as intermediates in chemical synthesis. Their applications are found in coatings, adhesives, and biodegradable polymers.[1] In the context of drug development, maleate esters can be used as excipients in formulations.
Biodegradability and Toxicology
A significant point of differentiation between these two molecules is their biodegradability. Saturated succinate esters are generally more readily biodegradable than their unsaturated maleate counterparts.[1] The double bond in the maleate structure confers resistance to microbial degradation.[1] This is a critical consideration for pharmaceutical formulations concerning the environmental fate and potential for bioaccumulation of drug metabolites and excipients.
From a toxicological perspective, specific data for monooctyl succinate is limited; however, as succinic acid is a natural metabolite, its monoesters are not expected to have significant toxicity.[1] In contrast, monooctyl maleate is classified as causing skin and serious eye irritation and may also cause respiratory irritation.[1] While not classified as a skin sensitizer, germ cell mutagen, or carcinogen, other long-chain monoalkyl maleates are anticipated to be corrosive to the skin and cause serious eye damage.[1]
Experimental Protocols
Synthesis of Monomethyl Succinate
Materials:
-
Succinic anhydride
-
Methanol
-
Reflux condenser
-
Round-bottom flask
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine succinic anhydride and methanol in a molar ratio of approximately 1:1.2 to favor mono-esterification.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
The resulting crude monomethyl succinate can be purified by recrystallization.
Synthesis of Monooctyl Maleate
Materials:
-
Maleic anhydride
-
1-Octanol
-
Toluene (or other suitable solvent)
-
Reflux condenser
-
Round-bottom flask
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve maleic anhydride in toluene.
-
Add 1-octanol to the solution (approximately 1:1 molar ratio).
-
Heat the mixture to reflux with stirring for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture.
-
Remove the toluene under reduced pressure.
-
The crude monooctyl maleate can be purified by vacuum distillation or column chromatography.
Comparative Biodegradability Assessment (OECD 301F Manometric Respirometry Test)
Principle: This aerobic biodegradation test measures the oxygen consumed by a microbial population while degrading the test substance.
Procedure:
-
Test Setup: Prepare sealed vessels containing a defined volume of mineral medium, a microbial inoculum (e.g., from activated sludge), and the test substance (monomethyl succinate or monooctyl maleate) as the sole carbon source.
-
Controls: Include blank controls (inoculum and medium only) and reference controls with a readily biodegradable substance (e.g., sodium benzoate).
-
Incubation: Incubate the vessels at a constant temperature (e.g., 20-25°C) in the dark with continuous stirring for 28 days.
-
Measurement: Monitor the oxygen consumption in each vessel over the 28-day period using a respirometer.
-
Data Analysis: Calculate the percentage of biodegradation by comparing the measured biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD) of the test substance.
Conclusion
Monomethyl succinate and monooctyl maleate exhibit distinct properties that make them suitable for different applications. Monomethyl succinate, being a small, saturated monoester of a natural metabolite, shows promise in pharmaceutical applications, particularly for its insulinotropic effects. Its expected ready biodegradability is also a favorable characteristic from an environmental and safety standpoint.
In contrast, monooctyl maleate, with its longer alkyl chain and unsaturated bond, is a versatile molecule for industrial applications such as in polymers, coatings, and adhesives. However, its lower biodegradability and potential for skin and eye irritation are important considerations.
The choice between these two compounds will ultimately depend on the specific requirements of the intended application, balancing factors such as desired biological activity, physicochemical properties, biodegradability, and toxicological profile. Further direct comparative studies would be beneficial to fully elucidate their respective advantages and disadvantages in various contexts.
References
assessing the biodegradability of Monomethyl succinate vs. dioctyl succinate
A Comparative Guide for Researchers and Drug Development Professionals
The environmental fate of chemical compounds is a critical consideration in modern research and development, particularly within the pharmaceutical and chemical industries. Understanding the biodegradability of substances is paramount for ensuring environmental compatibility and meeting regulatory requirements. This guide provides a comparative assessment of the biodegradability of two succinate esters: monomethyl succinate and dioctyl succinate, with a focus on dioctyl sodium sulfosuccinate (DOSS) for which robust data is available.
Executive Summary
Comparative Biodegradability Data
The following table summarizes the available biodegradability data and key properties of monomethyl succinate and dioctyl sodium sulfosuccinate.
| Parameter | Monomethyl Succinate | Dioctyl Sodium Sulfosuccinate (DOSS) |
| Chemical Structure | CH₃OOC(CH₂)₂COOH | C₂₀H₃₇NaO₇S |
| Molecular Weight | 132.12 g/mol | 444.56 g/mol |
| Water Solubility | Slightly soluble | Soluble |
| Biodegradability Classification | Not officially tested (Predicted: Readily Biodegradable) | Readily Biodegradable[1] |
| Standardized Test Method | No data available | OECD 301F (Manometric Respirometry Test)[1] |
| % Biodegradation (28 days) | No data available | 79%[1] |
| 10-day Window | No data available | Met[1] |
Assessment of Biodegradability
Monomethyl Succinate
Currently, there is a lack of publicly available experimental data from standardized biodegradability tests (e.g., OECD 301 series) for monomethyl succinate. However, a qualitative assessment based on its chemical structure provides a strong indication of its likely biodegradability.
Monomethyl succinate is a simple monoester of a dicarboxylic acid. The primary mechanism for the biodegradation of esters is hydrolysis, which cleaves the ester bond to yield an alcohol and a carboxylic acid.[2] In the case of monomethyl succinate, hydrolysis would produce methanol and succinic acid. Both of these breakdown products are small, water-soluble molecules that are well-known to be readily utilized by a wide variety of microorganisms in the environment. Succinic acid is a central metabolite in the Krebs cycle, a fundamental metabolic pathway in most living organisms.
Therefore, it is highly probable that monomethyl succinate would be classified as "readily biodegradable."
Dioctyl Succinate (as Dioctyl Sodium Sulfosuccinate)
Dioctyl sodium sulfosuccinate (DOSS) is a diester of succinic acid and is a common surfactant. According to the European Chemicals Agency (ECHA) registration dossier, DOSS has been tested for ready biodegradability using the OECD 301F method.[1] The results of this study show that DOSS achieved 79% biodegradation over a 28-day period.[1] The biodegradation commenced on day 3 and reached 61% by the end of the 10-day window, thereby meeting the criteria for classification as "readily biodegradable".[1]
The biodegradation of DOSS likely proceeds through the initial hydrolysis of the ester linkages, releasing 2-ethylhexanol and sulfosuccinic acid. These intermediate products are then further degraded by microorganisms.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of biodegradability studies. The following are outlines for the OECD 301F and OECD 301B tests, which are commonly used to assess ready biodegradability.
OECD 301F: Manometric Respirometry Test
This method determines the biodegradability of a substance by measuring the amount of oxygen consumed by microorganisms during the degradation process.
1. Principle: A known volume of a mineral medium containing the test substance at a specified concentration is inoculated with a mixed population of microorganisms (typically from activated sludge) in a closed flask. The consumption of oxygen is measured over 28 days by a manometric device that detects pressure changes in the headspace of the flask. The amount of oxygen consumed is then compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.[3][4]
2. Test System:
-
Vessels: Closed respirometer flasks.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant.
-
Test Substance Concentration: Typically 100 mg/L, corresponding to a ThOD of at least 50-100 mg/L.[5]
-
Temperature: Maintained at a constant 22 ± 1°C.[6]
-
Duration: 28 days.[3]
-
Controls: Blank (inoculum only), reference substance (e.g., sodium benzoate), and a toxicity control (test substance + reference substance).[1]
3. Procedure:
-
The test substance is added to the mineral medium in the respirometer flasks.
-
The flasks are inoculated with the prepared activated sludge.
-
The flasks are sealed and placed in a temperature-controlled environment with continuous stirring.
-
The oxygen consumption is monitored continuously or at frequent intervals for 28 days.
-
The percentage of biodegradation is calculated based on the measured oxygen uptake relative to the ThOD.
4. Pass Criteria: The substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[7]
OECD 301B: CO₂ Evolution Test (Modified Sturm Test)
This method assesses biodegradability by measuring the amount of carbon dioxide produced by microorganisms as they degrade the test substance.
1. Principle: The test substance is exposed to an inoculum of microorganisms in a mineral medium. As the microorganisms metabolize the substance, they produce carbon dioxide, which is trapped in a solution of barium or sodium hydroxide. The amount of trapped CO₂ is then determined by titration or with an inorganic carbon analyzer. The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum (ThCO₂).[8][9]
2. Test System:
-
Vessels: Flasks connected to a CO₂-trapping apparatus.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant.
-
Test Substance Concentration: Typically 10-20 mg of total organic carbon (TOC) per liter.[8]
-
Aeration: The system is aerated with CO₂-free air.[8]
-
Temperature: Maintained at 22 ± 2°C in the dark or in diffuse light.[8]
-
Duration: 28 days.[9]
-
Controls: Blank (inoculum only), reference substance (e.g., sodium benzoate), and a toxicity control.
3. Procedure:
-
The test substance is added to the mineral medium in the test flasks.
-
The flasks are inoculated with activated sludge.
-
The system is continuously aerated with CO₂-free air, and the evolved CO₂ is passed through the trapping solution.
-
The amount of CO₂ in the trapping solution is measured at regular intervals over 28 days.
-
The percentage of biodegradation is calculated based on the cumulative CO₂ production relative to the ThCO₂.
6. Pass Criteria: The substance is considered readily biodegradable if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test period.[8]
Visualizations
Biodegradation Pathway of Succinate Esters
The following diagram illustrates the general initial step in the biodegradation of succinate esters, which is hydrolysis.
Caption: General biodegradation pathway of succinate esters via hydrolysis.
Experimental Workflow for OECD 301F Test
This diagram outlines the key steps in the OECD 301F Manometric Respirometry test.
Caption: Workflow for the OECD 301F biodegradability test.
References
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. Designing green plasticizers: influence of alkyl chain length on biodegradation and plasticization properties of succinate based plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 4. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 5. olipes.com [olipes.com]
- 6. xylemanalytics.com [xylemanalytics.com]
- 7. oecd.org [oecd.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
A Comparative Analysis of Monomethyl Succinate and Glutaric Acid Monomethyl Ester for Researchers
In the landscape of drug development and biomedical research, the selection of appropriate chemical tools is paramount. This guide provides a detailed, data-driven comparison of monomethyl succinate and glutaric acid monomethyl ester, two dicarboxylic acid monoesters with applications ranging from metabolic research to pharmaceutical synthesis. We present their physicochemical properties, comparative performance in relevant applications, and detailed experimental protocols to aid researchers in making informed decisions.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these molecules is crucial for predicting their behavior in biological systems and for designing experiments. The following table summarizes key parameters for monomethyl succinate and glutaric acid monomethyl ester.
| Property | Monomethyl Succinate | Glutaric Acid Monomethyl Ester |
| Molecular Formula | C₅H₈O₄[1] | C₆H₁₀O₄[2] |
| Molecular Weight | 132.11 g/mol [1] | 146.14 g/mol [2] |
| pKa | 4.42 ± 0.17[3] | 4.22 (Strongest Acidic)[4] |
| Water Solubility | Slightly soluble in water[3] | 57.6 g/L (Predicted)[4] |
| Melting Point | 54-57 °C[3] | Not available |
| Boiling Point | 151 °C at 20 mmHg[3] | 150-151 °C at 10 mmHg[5][6] |
| Appearance | White to off-white crystals or crystalline chunks[1][3] | Clear, colorless to light yellow liquid[5] |
| Synonyms | Succinic acid monomethyl ester, Methyl hydrogen succinate[1] | Monomethyl glutarate, Methyl hydrogen glutarate[2] |
Performance and Applications: A Comparative Overview
While direct comparative studies are limited, the existing literature provides insights into the distinct and overlapping applications of these two molecules.
Monomethyl Succinate: A Key Player in Metabolic Signaling
Monomethyl succinate has been extensively studied for its role as an insulin secretagogue. Research has shown that it stimulates insulin release from pancreatic β-cells in a biphasic pattern, comparable in its first phase to glucose-induced secretion[7]. This effect is dependent on extracellular calcium influx[8]. Furthermore, monomethyl succinate has been identified as a preferential metabolic stimulus-coupling signal for glucose-induced proinsulin biosynthesis[9]. Its ability to be metabolized by cells makes it a valuable tool for investigating cellular metabolism and insulin secretion pathways.
Glutaric Acid Monomethyl Ester: A Versatile Pharmaceutical Intermediate
Glutaric acid monomethyl ester is primarily recognized as a crucial intermediate in organic and pharmaceutical synthesis[5]. Its utility is highlighted in patents describing its synthesis for use in the preparation of novel cardiovascular medicines[10]. The additional methylene group in its backbone, compared to monomethyl succinate, can influence the flexibility and lipophilicity of molecules into which it is incorporated, a key consideration in drug design and the synthesis of prodrug linkers.
Application as Prodrug Linkers
Both monomethyl succinate and glutaric acid monomethyl ester can be utilized as linkers in the design of prodrugs. The ester linkage can be designed to be cleaved by esterases in the body, releasing the active drug. The difference in chain length between the succinate and glutarate moieties can affect the stability and release kinetics of the prodrug. While no direct comparison was found, the principles of linker stability suggest that the longer glutarate linker might offer different hydrolysis rates compared to the succinate linker.
Experimental Protocols
Synthesis of Glutaric Acid Monomethyl Ester
A common method for the synthesis of glutaric acid monomethyl ester involves the reaction of glutaric anhydride with sodium methoxide at low temperatures.
Materials:
-
Glutaric anhydride
-
Sodium methoxide
-
Anhydrous dichloromethane
-
10% Hydrochloric acid aqueous solution
-
Magnesium sulfate
Procedure:
-
Prepare a suspension of 1 part by weight of sodium methoxide in 4-10 parts by weight of anhydrous dichloromethane in a reaction vessel with stirring. Cool the suspension to a temperature between 0°C and -20°C.
-
In a separate vessel, dissolve 1.0-2.0 parts by weight of glutaric anhydride in 5-10 parts by weight of anhydrous dichloromethane with stirring. Cool the solution to between 0°C and -20°C.
-
Add the glutaric anhydride solution dropwise to the sodium methoxide suspension over a period of 0.5-1.0 hours, maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed for an additional 0.5-2.0 hours at the same temperature.
-
Slowly add 10% hydrochloric acid aqueous solution dropwise to adjust the pH of the reaction mixture to 2.0-2.5.
-
Allow the layers to separate. Extract the aqueous layer 2-3 times with dichloromethane.
-
Combine all organic layers and dry over magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the final product, monomethyl glutarate[11].
Investigation of Monomethyl Succinate-Induced Insulin Secretion
This protocol outlines a general procedure for studying the effect of monomethyl succinate on insulin secretion from isolated pancreatic islets.
Materials:
-
Collagenase-isolated rat pancreatic islets
-
Perifusion system
-
Krebs-Ringer bicarbonate buffer (KRBB) with varying concentrations of glucose
-
Monomethyl succinate solution
-
Insulin radioimmunoassay (RIA) kit
Procedure:
-
Isolate pancreatic islets from rats using a standard collagenase digestion method.
-
Pre-perifuse the isolated islets with KRBB containing a basal glucose concentration (e.g., 2.75 mM) for a stabilization period (e.g., 30 minutes).
-
After stabilization, switch the perifusion medium to one containing the desired concentration of monomethyl succinate (e.g., 10 mM or 20 mM) in the presence of basal glucose.
-
Collect perifusate fractions at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 40-60 minutes).
-
Measure the insulin concentration in each collected fraction using a radioimmunoassay.
-
To investigate the role of calcium, the experiment can be repeated in the presence of a calcium channel blocker[7][8][12][13].
Signaling Pathways
Succinate as a Signaling Molecule
Succinate, the deprotonated form of succinic acid, is not only a key intermediate in the Krebs cycle but also a potent signaling molecule. It can act both intracellularly and extracellularly.
-
Intracellular Signaling: Elevated cytosolic succinate levels can inhibit prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). This pathway is crucial in inflammatory responses and cellular adaptation to hypoxia[14][15].
-
Extracellular Signaling: Succinate is released into the extracellular space and can activate the G-protein coupled receptor SUCNR1 (also known as GPR91) on the surface of various cells, including immune cells. This activation can modulate inflammation, blood pressure, and other physiological processes[14][15][[“]].
Caption: Extracellular and intracellular succinate signaling pathways.
Glutarate and its Impact on Cellular Processes
The direct signaling role of glutarate is less well-defined. However, elevated levels of glutaric acid, a related dicarboxylic acid, have been shown to interfere with the transport of succinate in neuronal cells. This interference can disrupt the Krebs cycle and cellular energy metabolism, suggesting an indirect but significant impact on cellular function[1]. Further research is needed to elucidate any direct signaling roles of glutaric acid monomethyl ester.
Conclusion
Monomethyl succinate and glutaric acid monomethyl ester, while structurally similar, exhibit distinct performance profiles and are suited for different research applications. Monomethyl succinate is a valuable tool for probing cellular metabolism and insulin secretion due to its direct involvement in these processes. In contrast, glutaric acid monomethyl ester serves as a versatile building block in pharmaceutical synthesis, where its chemical properties can be leveraged to create novel therapeutics. The choice between these two molecules will ultimately depend on the specific research question and experimental design. This guide provides the necessary data and protocols to assist researchers in making a well-informed selection.
References
- 1. monoMethyl succinate | C5H8O4 | CID 77487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Monomethyl glutarate | C6H10O4 | CID 73917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mono-methyl succinate | 3878-55-5 [chemicalbook.com]
- 4. Human Metabolome Database: Showing metabocard for Monomethyl glutaric acid (HMDB0000858) [hmdb.ca]
- 5. MONO-METHYL GLUTARATE | 1501-27-5 [chemicalbook.com]
- 6. 1501-27-5 CAS MSDS (MONO-METHYL GLUTARATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Comparative effects of monomethylsuccinate and glucose on insulin secretion from perifused rat islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical mechanisms involved in monomethyl succinate-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. CN102260171B - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester - Google Patents [patents.google.com]
- 11. CN101333165B - Method for synthesizing monomethyl glutarate - Google Patents [patents.google.com]
- 12. academic.oup.com [academic.oup.com]
- 13. In vivo stimulation of insulin release by succinic acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. consensus.app [consensus.app]
A Comparative Guide to the Mass Spectrometric Validation of Monomethyl Succinate-Linked Peptides
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of proteomics has identified lysine succinylation as a critical post-translational modification (PTM) involved in regulating a myriad of cellular processes.[1][2] This modification, involving the addition of a succinyl group to a lysine residue, induces a significant change in the protein's physicochemical properties by adding a mass of 100.0186 Da and converting the charge of the lysine side chain from +1 to -1 at physiological pH.[3][4] Such alterations can profoundly impact protein structure, function, and cellular localization.[1] Consequently, the accurate identification and quantification of succinylation sites are paramount for understanding its biological significance.
This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the validation of monomethyl succinate-linked peptides, offering detailed experimental protocols and data presentation to aid researchers in selecting and implementing the most suitable approach for their studies.
Performance Comparison of Mass Spectrometry-Based Methods
The validation of succinylated peptides by mass spectrometry can be broadly categorized into qualitative (identification) and quantitative approaches. High-resolution mass spectrometry stands as the definitive tool for this purpose.[5] The following table summarizes the key performance characteristics of commonly employed techniques.
| Method | Principle | Primary Application | Advantages | Limitations | Typical Instrumentation |
| Data-Dependent Acquisition (DDA) | Selects precursor ions based on intensity for fragmentation (MS/MS). | Identification of succinylation sites. | High sensitivity for abundant peptides; generates high-quality fragmentation spectra for confident identification. | Stochastic nature may miss low-abundance precursors; quantitative reproducibility can be challenging. | Q-Exactive Orbitrap, LTQ-Orbitrap |
| Data-Independent Acquisition (DIA/SWATH) | Fragments all precursor ions within a defined m/z window. | Quantitative analysis of succinylation stoichiometry.[6][7][8] | Comprehensive and unbiased fragmentation of all precursors; high quantitative accuracy and reproducibility.[7][8] | More complex data analysis; requires spectral libraries for identification. | QqTOF (e.g., TripleTOF), Q-Exactive Orbitrap |
| Parallel Reaction Monitoring (PRM) | Targeted fragmentation of a predefined list of precursor ions. | Targeted quantification of specific succinylated peptides. | High sensitivity and selectivity for target peptides; excellent quantitative precision. | Requires prior knowledge of the target peptides and their fragmentation patterns. | Q-Exactive Orbitrap, Triple Quadrupole |
Experimental Protocols
Sample Preparation and Enrichment of Succinylated Peptides
A crucial step in the analysis of succinylated peptides is their enrichment from complex biological samples, owing to their often low stoichiometry.
Protocol: Immunoaffinity Enrichment of Succinylated Peptides
-
Protein Extraction and Digestion:
-
Extract total protein from cells or tissues using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a standard assay (e.g., BCA assay).
-
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).
-
Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.[9]
-
-
Peptide Desalting:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other interfering substances.
-
Lyophilize the desalted peptides.
-
-
Immunoaffinity Enrichment:
-
Dissolve the lyophilized peptides in an immunoprecipitation (IP) buffer (e.g., NETN buffer: 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).[3]
-
Incubate the peptide solution with anti-succinyl-lysine antibody-conjugated agarose beads overnight at 4°C with gentle agitation.[3]
-
Wash the beads extensively with the IP buffer and then with water to remove non-specifically bound peptides.[3]
-
Elute the enriched succinylated peptides from the beads using a low pH solution, such as 0.1% trifluoroacetic acid (TFA).
-
Desalt the eluted peptides using a C18 StageTip and lyophilize.
-
Mass Spectrometric Analysis
The enriched peptides are then subjected to LC-MS/MS analysis for identification and quantification.
Protocol: LC-MS/MS Analysis using Data-Dependent Acquisition (DDA)
-
LC Separation:
-
Mass Spectrometry:
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).
-
Operate the mass spectrometer in DDA mode, where the instrument performs a full MS scan followed by MS/MS scans of the most intense precursor ions.[3]
-
Set the mass resolution for MS1 scans to 70,000 and for MS2 scans to 17,500.[3]
-
Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for peptide fragmentation.
-
Quantitative Analysis using Stable Isotope Labeling and DIA
For accurate quantification of succinylation stoichiometry, stable isotope labeling followed by DIA is a powerful approach.[6][7][8]
Protocol: Stoichiometry Analysis using Deuterium-Labeled Succinic Anhydride and DIA
-
Quantitative Chemical Succinylation:
-
To a portion of the protein extract, add a deuterated succinic anhydride (e.g., succinic anhydride-d4) to chemically succinylate all unmodified lysine residues.[8] This creates a "heavy" internal standard for every potential succinylation site.
-
Mix the "light" (endogenously succinylated) and "heavy" (chemically succinylated) samples.
-
Proceed with protein digestion and peptide desalting as described above.
-
-
LC-MS/MS Analysis using DIA:
-
Analyze the mixed peptide sample using a mass spectrometer operating in DIA mode.
-
In DIA, the instrument systematically fragments all precursor ions within a series of predefined m/z windows, ensuring that all peptides are fragmented.[7]
-
-
Data Analysis:
Visualization of Workflows and Pathways
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: General workflow for the identification of succinylated peptides.
Caption: Workflow for quantitative stoichiometry analysis of peptide succinylation.
Concluding Remarks
The validation of monomethyl succinate-linked peptides by mass spectrometry is a robust and sensitive approach that provides invaluable insights into the roles of this post-translational modification. While DDA-based methods are well-suited for the initial identification of succinylation sites, DIA and PRM techniques, particularly when coupled with stable isotope labeling, offer superior capabilities for accurate and reproducible quantification. The selection of the most appropriate method will depend on the specific research question, sample availability, and the instrumentation at hand. The detailed protocols and comparative data presented in this guide aim to equip researchers with the necessary knowledge to confidently navigate the analysis of succinylated peptides.
References
- 1. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]
- 2. Identification of lysine succinylation as a new post-translational modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTM BIO [ptmbio.com]
- 5. Protein Succinylation: Functions and Biological Implications - Creative Proteomics [creative-proteomics.com]
- 6. Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry [jove.com]
- 9. m.youtube.com [m.youtube.com]
comparing Monomethyl succinate and DSP as protein cross-linking agents
In the intricate world of proteomics and drug development, understanding protein-protein interactions is paramount. Chemical cross-linking serves as a powerful tool to stabilize these interactions and elucidate protein structure and function. This guide provides a detailed comparison of two widely used homobifunctional, amine-reactive cross-linking agents: Dithiobis(succinimidyl propionate) (DSP) and Disuccinimidyl suberate (DSS). While both reagents target primary amines, their fundamental difference lies in the cleavability of their spacer arms, a distinction that dictates their suitability for various applications.
This guide will also address a common point of confusion by clarifying the role of Monomethyl succinate and explaining why it is not a protein cross-linking agent in the context of this comparison.
Understanding the Players: DSP and DSS
Dithiobis(succinimidyl propionate) (DSP) , also known as Lomant's Reagent, is a thiol-cleavable cross-linker. Its spacer arm contains a disulfide bond, which can be readily cleaved by reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol. This reversibility is a key feature, allowing for the separation of cross-linked proteins for downstream analysis. DSP is membrane-permeable, making it suitable for cross-linking intracellular proteins.
Disuccinimidyl suberate (DSS) is a non-cleavable cross-linker. Structurally similar to DSP, it also possesses two N-hydroxysuccinimide (NHS) esters that react with primary amines. However, its spacer arm is a stable alkyl chain, meaning the cross-link is irreversible under standard reducing conditions. Like DSP, DSS is membrane-permeable.
At a Glance: Key Differences Between DSP and DSS
| Feature | Dithiobis(succinimidyl propionate) (DSP) | Disuccinimidyl suberate (DSS) |
| Full Chemical Name | 3,3′-Dithiodipropionic acid di(N-hydroxysuccinimide ester) | Suberic acid di(N-hydroxysuccinimide) ester |
| Molecular Weight | 404.42 g/mol | 368.35 g/mol |
| Spacer Arm Length | 12.0 Å | 11.4 Å |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | N-hydroxysuccinimide (NHS) esters |
| Target Functional Groups | Primary amines (e.g., lysine, N-terminus) | Primary amines (e.g., lysine, N-terminus) |
| Cleavability | Yes, by reducing agents (e.g., DTT, TCEP) | No |
| Solubility | Water-insoluble (dissolves in organic solvents like DMSO or DMF) | Water-insoluble (dissolves in organic solvents like DMSO or DMF) |
| Cell Membrane Permeability | Yes | Yes |
Mechanism of Action: A Tale of Two Esters
Both DSP and DSS function through the reaction of their NHS esters with primary amines on proteins. This reaction is a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. Since both molecules are homobifunctional, they can bridge two primary amines, thus cross-linking proteins or different domains of the same protein.
Visualizing the Reactions
Experimental Protocols
General Protein Cross-Linking Protocol (In Solution)
This protocol provides a general framework. Optimal conditions, such as cross-linker concentration and incubation time, should be empirically determined for each specific system.
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.5). Avoid buffers containing primary amines like Tris or glycine.
-
DSP or DSS stock solution (10-25 mM in dry DMSO or DMF). Prepare fresh before each use as NHS esters are moisture-sensitive.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).
Procedure:
-
Sample Preparation: Prepare the protein sample at a suitable concentration (e.g., 1-5 mg/mL) in the chosen reaction buffer.
-
Cross-linker Addition: Add the DSP or DSS stock solution to the protein sample to achieve a final concentration typically in the range of a 10- to 50-fold molar excess over the protein. The optimal ratio needs to be determined experimentally.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice. Longer incubation times may be required at lower temperatures.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Downstream Analysis: The cross-linked sample is now ready for analysis by methods such as SDS-PAGE, immunoprecipitation, or mass spectrometry.
Cleavage of DSP Cross-links
To cleave the disulfide bond in DSP cross-linked samples, add a reducing agent. For example, for analysis by SDS-PAGE, add DTT to the sample loading buffer to a final concentration of 20-50 mM and heat at 95-100°C for 5-10 minutes.
Visualizing the Workflow
Choosing the Right Tool for the Job: DSP vs. DSS
The choice between DSP and DSS hinges on the experimental goals.
When to use DSP (Cleavable):
-
Identification of interacting partners: The ability to cleave the cross-linker is highly advantageous when trying to identify unknown protein interactors. After isolating the cross-linked complex, the proteins can be separated by cleaving the disulfide bond and then identified individually by techniques like mass spectrometry or Western blotting.
-
Structural analysis by mass spectrometry: Cleavable cross-linkers simplify the analysis of cross-linked peptides by mass spectrometry. The cleavage of the cross-linker in the mass spectrometer can generate a characteristic signature, aiding in the identification of the cross-linked peptides.
-
Reversible stabilization: In some applications, it may be desirable to temporarily stabilize a protein complex for a specific step (e.g., purification) and then release the individual components for further study.
When to use DSS (Non-cleavable):
-
Stabilizing protein complexes for structural studies: For techniques like X-ray crystallography or cryo-electron microscopy, a stable, non-cleavable cross-link is often preferred to lock a protein complex into a specific conformation.
-
Conjugation of proteins to solid supports: When immobilizing proteins onto a surface, a stable, non-cleavable linkage is desirable.
-
When reducing agents interfere with downstream applications: If the experimental workflow includes steps that are incompatible with reducing agents, a non-cleavable cross-linker is the better choice.
The Case of Monomethyl Succinate: A Clarification
Initial inquiries for this guide included Monomethyl succinate as a potential cross-linking agent. However, it is crucial to understand that Monomethyl succinate is not a protein cross-linking agent . It is a monofunctional molecule, meaning it has only one reactive carboxylic acid group (or its methyl ester). To cross-link two molecules, a reagent must be bifunctional, possessing two reactive groups.
The confusion may arise from the term "succination," which is a post-translational modification where the Krebs cycle intermediate fumarate reacts with cysteine residues on proteins to form S-(2-succino)cysteine. This is a naturally occurring modification and is distinct from the controlled, intentional process of cross-linking proteins with a synthetic bifunctional reagent.
Conclusion
Both DSP and DSS are valuable tools in the arsenal of researchers studying protein interactions. The primary determinant in choosing between them is the need for cleavability. For experiments requiring the subsequent separation and identification of cross-linked partners, the reversibility of DSP is a significant advantage. Conversely, for applications demanding a stable and permanent linkage, the non-cleavable nature of DSS is ideal. A thorough understanding of the experimental goals and the chemical properties of these reagents will enable researchers to select the optimal cross-linker for their specific needs, leading to more robust and informative results in their exploration of the proteome.
Evaluating Monomethyl Succinate Linkers in Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient payload liberation at the tumor site.[1][2] This guide provides a comprehensive evaluation of monomethyl succinate (MMS) and related succinate-based linkers in ADCs, comparing their performance with other common linker technologies. This analysis is supported by experimental data on related linker types and detailed methodologies for key evaluation assays.
Linker Technologies: A Comparative Overview
ADCs utilize a variety of linker strategies, broadly categorized as cleavable and non-cleavable. Monomethyl succinate linkers fall under the category of linkers susceptible to hydrolysis, and their performance is intrinsically linked to the stability of the succinimide ring formed during conjugation with cysteine residues on the antibody.
Monomethyl Succinate and Succinimide-Derived Linkers: The use of maleimide chemistry to conjugate drugs to antibody cysteine residues results in a succinimide ring. This ring is susceptible to hydrolysis, which opens the ring to form a stable succinamide linkage, effectively a succinate derivative. However, the closed succinimide ring is also prone to a retro-Michael reaction, which can lead to premature payload loss.[3][4] The stability and rate of hydrolysis of the succinimide ring are influenced by the surrounding chemical environment, including the length of the carbon chain between the succinimide and the payload.[3] Shorter carbon chains have been shown to facilitate faster hydrolysis, leading to a more stable, ring-opened succinate-like linker.[5]
Valine-Citrulline (Val-Cit) Linkers: These are enzymatically cleavable linkers that are stable in the bloodstream but are efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[6] This targeted cleavage releases the payload inside the cancer cell.[6]
Non-Cleavable Linkers (e.g., SMCC): These linkers, such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), form a stable thioether bond. Payload release from these linkers relies on the complete degradation of the antibody backbone within the lysosome.[7]
Data Presentation: Performance Comparison of ADC Linkers
Direct quantitative comparisons of monomethyl succinate linkers are limited in the literature. However, we can infer their expected performance by examining data on the stability of related succinimide-based linkers and comparing them to established linker technologies.
| Linker Type | Mechanism of Release | Plasma Stability (Half-life) | In Vitro Cytotoxicity (IC50) | Bystander Effect | Key Considerations |
| Succinimide-Derived (Succinate-like after hydrolysis) | Hydrolysis of succinimide ring | Variable; dependent on hydrolysis rate. Ring-opened form is stable. | Payload-dependent | Potential for bystander effect if payload is membrane-permeable. | Susceptible to retro-Michael reaction before hydrolysis, leading to payload loss.[3][4] Linker engineering can modulate hydrolysis kinetics.[3] |
| Valine-Citrulline (Val-Cit) | Enzymatic (Cathepsin B) | Generally stable in human plasma. | Potent; payload- and target-dependent. | Yes, if payload is membrane-permeable.[8][9] | Can be susceptible to cleavage by other proteases, and stability can vary between species (e.g., less stable in mouse plasma).[6] |
| Non-Cleavable (e.g., SMCC) | Antibody degradation | Highly stable. | Generally less potent in vitro compared to cleavable linkers. | Limited to no bystander effect.[8][9] | Payload is released with an attached amino acid, which can affect its activity.[7] |
Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. Actual performance will vary depending on the specific antibody, payload, and experimental conditions.
Experimental Protocols
Accurate evaluation of ADC linker performance requires robust and standardized experimental protocols. The following are detailed methodologies for key assays.
Plasma Stability Assay using LC-MS
This assay assesses the stability of the ADC in plasma by monitoring the amount of intact ADC and released payload over time.[10]
Materials:
-
Test ADC
-
Control ADC (with a known stable linker)
-
Human, mouse, or rat plasma (with anticoagulant like EDTA)
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads for immunocapture
-
Elution buffer (e.g., low pH glycine buffer)
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
Procedure:
-
Incubation: Incubate the test ADC and control ADC in plasma at 37°C. A typical concentration is 100 µg/mL.
-
Time Points: Collect aliquots at various time points (e.g., 0, 4, 24, 48, 72, and 144 hours).
-
Sample Processing:
-
Immediately place samples on ice to stop the reaction.
-
For intact ADC analysis, perform immunocapture of the ADC from the plasma using Protein A/G beads. Wash the beads to remove unbound plasma proteins and elute the ADC.
-
For free payload analysis, precipitate plasma proteins using a solvent like acetonitrile. Centrifuge and collect the supernatant.
-
-
LC-MS Analysis:
-
Intact ADC: Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates payload loss.
-
Free Payload: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the half-life (t1/2) of the ADC in plasma.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of ADC required to inhibit cell growth by 50% (IC50).[11][12][13]
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well plates
-
Test ADC and control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the test and control ADCs in cell culture medium. Replace the existing medium with the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC-induced cytotoxicity (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells in the vicinity of antigen-positive cells.[8][14][15]
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, labeled with a fluorescent marker (e.g., GFP)
-
Test ADC and control ADC
-
96-well plates
-
Flow cytometer or high-content imaging system
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in 96-well plates at a defined ratio (e.g., 1:1). Also, seed each cell line alone as a monoculture control.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the test and control ADCs.
-
Incubation: Incubate the plates for 72-120 hours.
-
Analysis: Quantify the viability of the fluorescently labeled Ag- cells in the co-culture and monoculture wells using flow cytometry or high-content imaging.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture to the viability of the Ag- cells in the monoculture at the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Experimental workflow for assessing ADC plasma stability.
Caption: Experimental workflow for in vitro cytotoxicity (MTT) assay.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. benchchem.com [benchchem.com]
- 15. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative LC-MS Analysis of Chemically Modified Proteins: A Focus on Carboxyl and Amine Reactive Cross-linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the liquid chromatography-mass spectrometry (LC-MS) analysis of proteins modified by cross-linking agents. We will focus on reagents that target carboxyl groups and primary amines, with a theoretical exploration of monomethyl succinate (MMS) as a modifying agent in comparison to the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) ester-based cross-linkers. This guide will provide supporting principles, detailed experimental protocols, and visual workflows to inform your research.
Introduction to Protein Cross-Linking for Structural Mass Spectrometry
Chemical cross-linking coupled with mass spectrometry (XL-MS) has become a powerful technique for elucidating protein-protein interactions and probing the three-dimensional structure of proteins and protein complexes.[1] By covalently linking amino acid residues that are in close proximity, cross-linkers provide distance constraints that can be used to model protein architecture.[1] The choice of cross-linking reagent is critical and depends on the specific research question, as different reagents target different functional groups and have varying spacer arm lengths.
This guide will focus on cross-linkers that react with primary amines (e.g., the ε-amino group of lysine) and carboxyl groups (e.g., the side chains of aspartic and glutamic acid). We will compare the established amine-reactive NHS-esters and the "zero-length" carboxyl-activating EDC with a theoretical application of monomethyl succinate.
Comparative Analysis of Cross-linking Chemistries
While monomethyl succinate is not a conventional cross-linking agent due to its single reactive carboxylic acid group, we can theorize its use as a protein modifying agent. In a hypothetical scenario, the carboxyl group of MMS could be activated by a carbodiimide like EDC to react with primary amines on a protein, resulting in a succinyl monomethyl ester modification. A subsequent, chemically challenging step would be required to activate the methyl ester for reaction with another nucleophile to form a cross-link.
A more direct comparison can be made with established cross-linkers that also target carboxyl and amine groups.
| Feature | Monomethyl Succinate (MMS) + EDC (Theoretical) | EDC + NHS/sulfo-NHS | Disuccinimidyl suberate (DSS) |
| Reaction Chemistry | Two-step modification and potential cross-linking. 1. EDC activates the carboxyl group of MMS. 2. Activated MMS reacts with a primary amine on the protein. A further step would be needed for cross-linking. | "Zero-length" cross-linker; activates carboxyl groups to react directly with primary amines.[2][3] | Homobifunctional NHS ester; reacts with primary amines.[2] |
| Target Residues | Carboxyl groups (via EDC activation) and Primary amines (e.g., Lysine). | Carboxyl groups (Asp, Glu) and Primary amines (e.g., Lysine).[3] | Primary amines (e.g., Lysine).[2] |
| Spacer Arm Length | ~5 Å (Succinate spacer) | 0 Å[2][3] | 11.4 Å[2] |
| Cross-linking Efficiency | Likely low and complex due to the multi-step nature and potential for side reactions. | High, especially with the addition of NHS or sulfo-NHS to stabilize the active intermediate.[2] | High reactivity with primary amines.[2] |
| Reaction pH | Optimal for EDC activation is pH 4.5-6.0.[2] | Optimal for EDC activation is pH 4.5-6.0.[2] | Optimal at pH 7.0-9.0.[2] |
| Bond Stability | Forms a stable amide bond. | Forms a stable amide bond.[2] | Forms a stable amide bond.[2] |
| Key Advantage | Introduces a succinyl moiety which can alter protein charge and structure. | Creates a direct link between interacting residues without adding a spacer. | Well-established with a defined spacer length for distance constraint modeling. |
| Key Disadvantage | Not a direct cross-linker; inefficient and complex for generating cross-links. | Can lead to protein precipitation if not optimized.[4] | Limited to linking primary amines. |
Experimental Protocols
A generalized workflow for comparative LC-MS analysis of cross-linked proteins is presented below. This workflow is applicable to various cross-linking chemistries with minor modifications.
I. Protein Cross-Linking
A. Amine-Reactive Cross-linking (e.g., DSS)
-
Protein Preparation: Prepare the purified protein or protein complex in a suitable buffer (e.g., HEPES or PBS) at a concentration of 0.1-2 mg/mL. The buffer should be free of primary amines.
-
Cross-linker Preparation: Freshly prepare a stock solution of DSS in a dry organic solvent (e.g., DMSO or DMF).
-
Reaction: Add the DSS stock solution to the protein solution to achieve a final molar excess of DSS over the protein (typically 25- to 50-fold). Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or ammonium bicarbonate) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
B. Carboxyl-Amine Cross-linking (e.g., EDC/NHS)
-
Protein Preparation: Prepare the protein sample in a buffer such as MES (2-(N-morpholino)ethanesulfonic acid) at pH 6.0.
-
Reagent Preparation: Freshly prepare stock solutions of EDC and NHS (or sulfo-NHS) in the reaction buffer.
-
Activation & Cross-linking: Add EDC and NHS to the protein solution. A common starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of NHS over the protein.[2] Incubate for 1-2 hours at room temperature.
-
Quenching: Quench the reaction by adding a buffer containing a primary amine (e.g., Tris) or hydroxylamine.
II. Sample Preparation for Mass Spectrometry
-
Denaturation and Reduction: Denature the cross-linked protein sample in a buffer containing 8 M urea or 6 M guanidine hydrochloride. Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylation: Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M. Add a protease such as trypsin (at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
Desalting: Acidify the peptide mixture with formic acid and desalt using a C18 solid-phase extraction cartridge. Elute the peptides and dry them under vacuum.
III. LC-MS/MS Analysis
-
Chromatographic Separation: Reconstitute the dried peptides in a solution of 0.1% formic acid. Separate the peptides using a reversed-phase nano-liquid chromatography system with a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer. Acquire data in a data-dependent mode, selecting the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
Visualizing the Workflow and Logic
To better illustrate the experimental process and the relationships between different cross-linking strategies, the following diagrams are provided.
Caption: General experimental workflow for cross-linking mass spectrometry.
Caption: Comparison of cross-linking reaction specificities.
Data Interpretation and Analysis
The analysis of XL-MS data requires specialized software that can identify the spectra of cross-linked peptides. These software tools search the MS/MS data against a protein sequence database to identify both the peptides involved in the cross-link and the specific sites of linkage. The identified cross-links can then be used to generate distance restraints for computational modeling of protein structures and complexes.
Conclusion
The selection of a cross-linking strategy is a critical step in studying protein structure and interactions using mass spectrometry. While established methods using NHS esters and EDC provide robust and well-characterized approaches for cross-linking primary amines and carboxyl groups, the theoretical application of reagents like monomethyl succinate highlights the potential for developing novel protein modification strategies. A thorough understanding of the reaction chemistry, coupled with a systematic experimental workflow and specialized data analysis, is essential for obtaining high-quality structural information from cross-linking experiments.
References
Navigating the Crucial Choice of Cleavable Linkers: A Comparative Stability Analysis of Monomethyl Succinate and Other Chemistries
For researchers, scientists, and drug development professionals, the selection of a cleavable linker is a pivotal decision in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). The stability of this molecular bridge is paramount, dictating the therapeutic index by ensuring the potent payload remains securely attached in systemic circulation while enabling its efficient release at the target site. This guide provides a comprehensive comparison of the stability of monomethyl succinate (MMS) linkers against other widely used cleavable linker technologies, supported by experimental data and detailed methodologies.
The ideal cleavable linker must strike a delicate balance: robust enough to withstand the physiological conditions of the bloodstream, yet labile enough to be selectively cleaved by triggers specific to the target environment, such as altered pH, high concentrations of certain enzymes, or a reducing intracellular milieu. This controlled release is fundamental to maximizing on-target efficacy while minimizing off-target toxicities.
Comparative Stability of Cleavable Linkers
The stability of a linker is typically assessed by its half-life in plasma and its cleavage rate under specific conditions mimicking the target environment. Here, we compare the stability of four major classes of cleavable linkers: monomethyl succinate (ester-based), hydrazone (pH-sensitive), peptide (enzyme-sensitive), and disulfide (redox-sensitive).
| Linker Type | Cleavage Mechanism | Plasma Stability | Target Environment Cleavage | Key Considerations |
| Monomethyl Succinate (Ester) | Enzymatic (Esterases) | Variable; dependent on steric hindrance and esterase activity. Generally considered less stable than peptide linkers. | Cleaved by intracellular esterases. | Stability can be modulated by the chemical structure surrounding the ester bond. Susceptible to premature cleavage by plasma esterases. |
| Hydrazone | pH-sensitive (Acidic hydrolysis) | Moderate; some instability observed at physiological pH (pH 7.4). | Rapid cleavage in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][2] | Can exhibit gradual hydrolysis in the bloodstream, potentially leading to systemic toxicity.[1][2] |
| Peptide (e.g., Val-Cit) | Enzymatic (Proteases, e.g., Cathepsin B) | High; generally very stable in plasma.[3][4] | Efficiently cleaved by proteases that are often overexpressed in tumor cells or within lysosomes.[3] | Stability can be species-dependent (e.g., less stable in mouse plasma due to specific carboxylesterases).[5] |
| Disulfide | Redox-sensitive (Reduction) | Variable; can be susceptible to reduction by circulating thiols. | Rapidly cleaved in the highly reducing environment of the cytoplasm due to high glutathione (GSH) concentrations.[2][6] | Stability can be enhanced by introducing steric hindrance around the disulfide bond. |
Signaling Pathways and Cleavage Mechanisms
The distinct mechanisms of linker cleavage are central to their function. These processes are initiated upon the ADC reaching its target, whether it be the acidic intracellular compartments or the enzyme-rich lysosome.
References
- 1. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 2. chempep.com [chempep.com]
- 3. mdpi.com [mdpi.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Monomenthyl succinate proper disposal procedures
Proper disposal of Monomenthyl succinate is critical for ensuring laboratory safety and environmental protection. As a compound classified for causing serious eye damage, adherence to established protocols is essential. This guide provides detailed procedural steps, safety information, and logistical plans for researchers, scientists, and drug development professionals handling this chemical.
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₄O₄ | [1][2] |
| Molecular Weight | 256.34 g/mol | [1][2][3] |
| CAS Number | 77341-67-4 | [1][2][3] |
| Physical State | Solid, powder to crystal | [1][3] |
| Color | White to almost white | [1][3] |
| Melting Point | 62.0 - 66.0 °C | [1][3] |
| Solubility | Soluble in methanol | [1][3] |
| Oral LD50 | > 5000 mg/kg bw (Rat) | [4] |
| Dermal LD50 | > 2000 mg/kg bw (Rat) | [4] |
Hazard Identification and Safety
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statement:
Due to this classification, appropriate personal protective equipment (PPE) must be worn at all times when handling the chemical, especially during disposal procedures.
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe and compliant disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling waste, ensure you are wearing appropriate PPE to mitigate exposure risks.
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] This is critical due to the H318 hazard classification.[2][3]
-
Hand Protection: Wear chemical-impermeable gloves.
-
Protective Clothing: A lab coat or other suitable protective clothing is required to avoid skin contact.[4]
Step 2: Waste Collection and Segregation
Proper segregation prevents hazardous reactions and ensures cost-effective disposal.
-
Solid Waste: Collect waste this compound powder, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), and place them in a designated solid chemical waste container.
-
Segregation: Treat as non-halogenated organic waste. Do not mix with halogenated solvents, oxidizers, or other incompatible waste streams.[6]
-
Spills: In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid creating dust.[4][5]
Step 3: Container Selection and Labeling
Proper containment and labeling are mandated by regulations.
-
Container: Use a chemically compatible container that can be securely sealed. Plastic containers are often preferred for solid waste.[7] The container should be clean on the exterior and filled to no more than 90% capacity.[8]
-
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard (e.g., "Eye Damage").
Step 4: Temporary Storage
Store waste safely pending collection by disposal services.
-
Location: Store the sealed waste container in a designated and well-ventilated Satellite Accumulation Area.
-
Conditions: Keep the container tightly closed in a dry, cool place.[5] Store it away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]
Step 5: Final Disposal
This compound must be disposed of through approved channels.
-
Method: Arrange for disposal through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Offer surplus and non-recyclable solutions to a licensed disposal company.[9][10]
-
Prohibition: Do not discharge this compound into sewer systems or drains.[4] Discharge into the environment must be avoided.[4][9][10]
Step 6: Contaminated Packaging Disposal
Empty containers must also be managed correctly.
-
Decontamination: Whenever possible, containers should be triple-rinsed with a suitable solvent (like methanol, in which it is soluble). The rinsate must be collected and disposed of as chemical waste.
-
Disposal: After proper decontamination, containers can be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill.[4]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound (188709-97-9) for sale [vulcanchem.com]
- 2. This compound, (-)- | C14H24O4 | CID 11219061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Monomethyl succinate | 77341-67-4 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. geo.utexas.edu [geo.utexas.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. ethz.ch [ethz.ch]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Your Research: A Guide to Handling Monomenthyl Succinate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Monomenthyl succinate, offering clear, procedural steps for its use and disposal to foster a culture of safety and precision in your work.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to mitigate risks of exposure.
| Protection Type | Specific Recommendations | Standards |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved.[1] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile or neoprene rubber) and fire/flame resistant and impervious clothing are mandatory.[1][2] Gloves should be inspected before use.[1] | EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory Protection | In case of dust formation, insufficient ventilation, or exceeded exposure limits, a full-face respirator is recommended.[1] | NIOSH (US) or equivalent certified respirators. |
| General Hygiene | Wash hands thoroughly after handling.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area to avoid the formation of dust and aerosols.[1]
-
Avoid direct contact with skin and eyes.[1]
-
Utilize non-sparking tools to prevent ignition.[1]
-
Implement measures to prevent electrostatic discharge.[1]
Storage:
-
Keep the container tightly closed.[1]
-
Store in a dry, cool, and well-ventilated place.[1]
-
Ensure storage is separate from foodstuff containers and incompatible materials.[1]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is vital.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] |
| Skin Contact | Wash off with soap and plenty of water. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. |
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with local, regional, and national hazardous waste regulations.
Chemical Disposal:
-
Collection: Collect waste material in suitable, closed, and clearly labeled containers.
-
Segregation: Keep this compound waste separate from other chemical waste to avoid reactions.
-
Consult Regulations: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult relevant regulations for proper disposal.
Container Disposal:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]
Workflow for Safe Handling and Disposal
To visualize the procedural steps for safe handling and disposal of this compound, the following workflow diagram has been created.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
